molecular formula C6H5NO5S B604734 Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Cat. No.: B604734
M. Wt: 203.17 g/mol
InChI Key: SWWYFSVAMWJJTO-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a multifunctional thiophene derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The thiophene ring system is a recognized privileged pharmacophore in medicinal chemistry, known for its diverse biological attributes and presence in numerous FDA-approved therapeutics . Specifically, thiophene-2-carboxamide derivatives are established lead compounds in drug discovery, with analogues investigated as narrow-spectrum antibacterial agents and potent inhibitors of biological targets like IKK-2 . This compound's structure incorporates three distinct functional handles—a hydroxyl group, a nitro group, and an ester—making it a versatile precursor for constructing complex molecules, including novel heterocyclic systems like 4H-thieno[3,2-b]pyrroles . Researchers utilize this and related scaffolds to develop new compounds for evaluating antioxidant and antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli . Its primary research value lies in its application as a key building block for the synthesis and exploration of new chemical entities with potential pharmacological activity. This product is intended for research applications by qualified laboratory personnel and is strictly for further manufacturing use. It is not for direct human or veterinary use.

Properties

IUPAC Name

methyl 3-hydroxy-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWYFSVAMWJJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate, a key intermediate in the development of various active pharmaceutical ingredients.[1] This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the thiophene ring system to form Methyl 3-hydroxythiophene-2-carboxylate. The second step is an electrophilic aromatic substitution, specifically the nitration of the thiophene ring at the 4-position.

The regioselectivity of the nitration is directed by the existing substituents on the thiophene ring. The hydroxyl group at the 3-position is a strongly activating ortho-, para-directing group, which increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack. Conversely, the methyl carboxylate group at the 2-position is a deactivating, meta-directing group. The synergistic effect of these two groups favors the introduction of the nitro group at the 4-position.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from a known method for the synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate.

Reaction:

Materials and Reagents:

  • Sodium metal

  • Anhydrous Methanol

  • Methyl thioglycolate

  • Methyl 2-chloroacrylate

  • 4 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a 2 M solution of sodium methoxide by carefully adding sodium (700 mg, 30 mmol) to anhydrous methanol (15 mL).

  • To the sodium methoxide solution, add methyl thioglycolate (1.9 g, 18 mmol).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise to the cooled reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete, cool the mixture to 0°C and quench the reaction by adding 4 M aqueous hydrochloric acid (~5 mL).

  • Add water to the mixture and extract twice with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the product.

Step 2: Nitration of Methyl 3-hydroxythiophene-2-carboxylate

This proposed protocol is based on standard nitration procedures for aromatic esters.

Reaction:

Materials and Reagents:

  • Methyl 3-hydroxythiophene-2-carboxylate

  • Concentrated Sulfuric acid (98%)

  • Concentrated Nitric acid (70%)

  • Ice

Procedure:

  • In a flask, dissolve Methyl 3-hydroxythiophene-2-carboxylate in concentrated sulfuric acid at 0°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Slowly add the nitrating mixture dropwise to the solution of the thiophene derivative, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Data Presentation

Table 1: Reactant and Product Information for the Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass/Volume
SodiumNa22.9930700 mg
Anhydrous MethanolCH₄O32.04-15 mL
Methyl thioglycolateC₃H₆O₂S106.14181.9 g
Methyl 2-chloroacrylateC₄H₅ClO₂120.5317.42.1 g
Methyl 3-hydroxythiophene-2-carboxylateC₆H₆O₃S158.18-Theoretical Yield

Table 2: Proposed Reaction Conditions for the Nitration of Methyl 3-hydroxythiophene-2-carboxylate

ParameterValue
Temperature0-5°C
Reaction Time1-2 hours
Quenching AgentCrushed Ice
Purification MethodRecrystallization (e.g., from Ethanol)

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Thiophene Ring Formation cluster_step2 Step 2: Nitration MTG Methyl Thioglycolate reaction1 Cyclocondensation MTG->reaction1 MCA Methyl 2-chloroacrylate MCA->reaction1 NaOCH3 Sodium Methoxide in Methanol NaOCH3->reaction1 MHTC Methyl 3-hydroxythiophene- 2-carboxylate MHTC_step2 Methyl 3-hydroxythiophene- 2-carboxylate reaction1->MHTC Nitrating_mixture HNO₃ / H₂SO₄ reaction2 Electrophilic Nitration Nitrating_mixture->reaction2 Target Methyl 3-hydroxy-4-nitrothiophene- 2-carboxylate MHTC_step2->reaction2 reaction2->Target

Caption: Synthetic workflow for this compound.

This guide provides a foundational framework for the synthesis of this compound. Researchers are advised to conduct small-scale trials to optimize reaction conditions for yield and purity. Standard laboratory safety precautions should be strictly followed when handling the corrosive and reactive reagents involved in this synthesis.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the compound and its structural analogs. Properties and protocols are, in some cases, inferred from closely related thiophene derivatives and should be considered as predictive.

Introduction

This compound is a substituted thiophene derivative. The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a common scaffold in medicinal chemistry. The presence of a nitro group (-NO2), a hydroxyl group (-OH), and a methyl carboxylate group (-COOCH3) on the thiophene ring suggests a molecule with potential for diverse chemical reactivity and biological activity. Nitro-substituted thiophenes, in particular, are recognized as important intermediates in the synthesis of various active pharmaceutical ingredients. This document aims to provide a detailed summary of the known and predicted physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis and characterization.

Physicochemical Properties

Quantitative data for the target compound is scarce. The following table summarizes the available and predicted physicochemical properties. Data for the closely related compound, methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate, is included for comparison, which indicates a general lack of reported specific values for this class of compounds.

PropertyValueRemarks
Molecular Formula C6H5NO5SCalculated
Molecular Weight 203.18 g/mol Calculated
Melting Point Not availableData for the analogous methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate is also not available[1].
Boiling Point Not availableData for the analogous methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate is also not available[1].
Density Not availableData for the analogous methyl 3-hydroxy-4-nitro-1-benzothiophene-2-carboxylate is also not available[1].
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Based on the general solubility of similar organic compounds.
Appearance Likely a crystalline solid.Based on the typical state of similar substituted thiophenes.

Spectral Data (Predicted)

No specific spectral data for this compound has been found. The following are predicted characteristic spectral features based on the analysis of related nitro-substituted thiophene and benzothiophene derivatives[2].

TechniquePredicted Features
¹H NMR Aromatic protons on the thiophene ring, a singlet for the methyl ester protons (-OCH3), and a broad singlet for the hydroxyl proton (-OH). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the thiophene ring (with shifts influenced by the substituents), and the methyl carbon of the ester.
IR Spectroscopy Strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively)[2]. A characteristic band for the carbonyl group (C=O) of the ester, and a broad band for the hydroxyl group (-OH).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the nitro group, the methoxy group, or cleavage of the thiophene ring[2].

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. The hydroxyl group can undergo O-alkylation and O-acylation, and the ester group can be hydrolyzed or converted to other derivatives.

The synthesis of this compound would likely involve the nitration of a precursor, Methyl 3-hydroxythiophene-2-carboxylate. The nitration of thiophenes must be carried out under controlled conditions to avoid oxidation and polymerization[3][4].

Experimental Protocols

Generalized Nitration of a Methyl Thiophenecarboxylate Derivative:

  • Materials:

    • Methyl 3-hydroxythiophene-2-carboxylate (starting material)

    • Fuming nitric acid

    • Acetic anhydride or sulfuric acid (as a catalyst)

    • Crushed ice

    • Organic solvent (e.g., dichloromethane or ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve the starting thiophene derivative in a suitable solvent and cool the mixture in an ice bath.

    • Slowly add a pre-cooled mixture of the nitrating agent (e.g., fuming nitric acid in acetic anhydride) to the thiophene solution while maintaining a low temperature (e.g., 0-5 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Collect the solid product by filtration and wash with cold water until the filtrate is neutral.

    • If the product does not precipitate, extract the aqueous mixture with an organic solvent.

    • Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted nitrothiophene, which is applicable to the target compound.

G Generalized Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (Methyl 3-hydroxythiophene-2-carboxylate) Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Quenching Reaction Quenching (Ice Water) Nitration->Quenching Isolation Product Isolation (Filtration/Extraction) Quenching->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Product Final Product (this compound) Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: A generalized workflow for the synthesis and characterization of a substituted nitrothiophene.

Conclusion

This compound is a molecule of interest in synthetic and medicinal chemistry. While direct experimental data on its properties and synthesis are limited, a reasonable profile can be inferred from the extensive knowledge of related thiophene derivatives. This guide provides a foundational understanding for researchers and professionals working with this and similar compounds, emphasizing the need for further experimental investigation to fully characterize its physicochemical and biological properties.

References

An In-depth Technical Guide to Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development, often utilized as a key intermediate in the synthesis of more complex bioactive molecules.[1] Its thiophene core, substituted with hydroxyl, nitro, and carboxylate functional groups, provides a versatile scaffold for the construction of novel therapeutic agents. This guide provides a comprehensive overview of its structural features, a plausible synthetic route, and standard characterization methodologies. Due to the limited availability of specific experimental data in the public domain, this document presents predicted and analogous data to serve as a practical reference for researchers.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₅NO₅S

  • Molecular Weight: 203.18 g/mol

  • CAS Number: Not available

Structural Diagram:

Caption: 2D structure of this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and should be used as an estimation pending experimental verification.

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Density Not available
pKa ~5-6 (due to the acidic hydroxyl group)
LogP ~1.5 - 2.0

Synthesis Protocol

A plausible synthetic route for this compound involves the nitration of a suitable precursor, Methyl 3-hydroxythiophene-2-carboxylate. This reaction is an electrophilic aromatic substitution.

Materials and Reagents
  • Methyl 3-hydroxythiophene-2-carboxylate

  • Nitric acid (HNO₃, fuming)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Acetic anhydride

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Experimental Procedure
  • Preparation of the Nitrating Agent: In a flask cooled to 0°C, cautiously add fuming nitric acid to acetic anhydride. Stir the mixture for 15 minutes to generate acetyl nitrate.

  • Dissolution of Starting Material: Dissolve Methyl 3-hydroxythiophene-2-carboxylate in dichloromethane in a separate reaction vessel equipped with a magnetic stirrer and cooled to 0°C.

  • Nitration Reaction: Slowly add the prepared acetyl nitrate solution dropwise to the solution of the thiophene derivative while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthetic Workflow Diagram

G start Methyl 3-hydroxythiophene-2-carboxylate reagents HNO3 / Acetic Anhydride Dichloromethane, 0°C start->reagents product This compound reagents->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for this compound.

Characterization Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Thiophene Proton (H-5): A singlet is expected in the downfield region, likely around δ 8.0-8.5 ppm, due to the deshielding effects of the adjacent nitro and ester groups.

    • Methyl Ester Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8-4.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected, potentially in the range of δ 5-10 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected around δ 160-165 ppm.

    • Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C-4) and the carbon bearing the hydroxyl group (C-3) would be significantly shifted.

    • Methyl Ester Carbon (-OCH₃): A signal is expected around δ 52-55 ppm.

Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (hydroxyl) 3200-3500Broad
C-H Stretch (aromatic) ~3100Sharp, weak
C=O Stretch (ester) 1700-1730Strong, sharp
N-O Stretch (nitro) 1500-1550 and 1300-1350Strong, sharp (asymmetric and symmetric)
C=C Stretch (aromatic) 1450-1600Medium to weak
C-O Stretch (ester) 1100-1300Strong
Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 203.

  • Fragmentation Pattern: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 172, and the loss of the entire ester group (-COOCH₃) resulting in a fragment at m/z = 144. Further fragmentation of the nitro group could also be observed.

Experimental Protocols for Characterization

General Considerations
  • Sample Preparation: Ensure the sample is dry and free of solvent residues.

  • Instrumentation: Use calibrated and well-maintained spectroscopic and analytical instruments.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) if derivatized.

  • Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Characterization Workflow Diagram

G start Purified Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment (e.g., HPLC, Elemental Analysis) structure_elucidation->purity_assessment final_characterization Complete Characterization Data purity_assessment->final_characterization

Caption: General workflow for the characterization of a synthesized organic compound.

Conclusion

This compound serves as a valuable building block in organic synthesis. While specific, publicly available characterization data is scarce, this guide provides a robust framework based on established chemical principles and data from analogous structures. The outlined synthetic and characterization protocols offer a practical starting point for researchers working with this and related compounds, facilitating their use in the development of novel molecules with potential applications in the pharmaceutical and material sciences. Experimental verification of the predicted data is a crucial next step for any laboratory synthesizing this compound.

References

Navigating the Spectroscopic Landscape of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

In the absence of experimental spectra, computational prediction methods provide a reliable estimate of the ¹H and ¹³C NMR chemical shifts. These predictions are based on the chemical environment of each nucleus and are an essential tool for structural elucidation and verification.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate in a standard deuterated solvent like DMSO-d₆ is expected to show distinct signals for the methyl ester protons, the hydroxyl proton, and the aromatic proton on the thiophene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-OCH₃ (Methyl Ester)3.8 - 4.0Singlet
-OH (Hydroxyl)10.0 - 12.0Broad Singlet
H-5 (Thiophene Ring)8.0 - 8.5Singlet
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reveal the chemical shifts for the six carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the thiophene ring, and the methyl carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)160 - 165
C-2 (Thiophene Ring)110 - 115
C-3 (Thiophene Ring)155 - 160
C-4 (Thiophene Ring)130 - 135
C-5 (Thiophene Ring)145 - 150
-OCH₃ (Methyl Ester)52 - 55

Comparative Experimental Data: Methyl 3-hydroxythiophene-2-carboxylate

For comparative purposes, the experimental ¹H NMR data for the structurally related compound, Methyl 3-hydroxythiophene-2-carboxylate, is presented below. This data can serve as a valuable reference for interpreting the spectra of the target molecule, keeping in mind the electronic effects of the nitro group.

Proton Assignment Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OH~9.56Broad Singlet-
Thiophene H~7.37Doublet5.2
Thiophene H~6.74Doublet5.2
-OCH₃~3.89Singlet-

Experimental Protocols for NMR Analysis

For researchers who synthesize this compound, the following general protocol for acquiring ¹H and ¹³C NMR spectra is recommended.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds.

  • Sample Concentration : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans : 16 to 64 scans are typically sufficient.

  • Relaxation Delay : A delay of 1-2 seconds between scans.

  • Spectral Width : A spectral width of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans : A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Relaxation Delay : A relaxation delay of 2 seconds is common.

  • Spectral Width : A spectral width of 0 to 200 ppm is standard.

Visualizing Workflows and Molecular Structure

To aid in the understanding of the experimental process and the molecular structure, the following diagrams are provided.

G cluster_structure Molecular Structure of this compound C6H5NO5S G cluster_workflow General NMR Analysis Workflow Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) Data_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Preparation->Data_Acquisition Place sample in spectrometer Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Raw data (FID) Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Processed spectra Structure_Elucidation Structure Elucidation / Verification Spectral_Analysis->Structure_Elucidation Interpretation of spectra

Mass Spectrometry Analysis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] While direct experimental data for this specific compound is limited in public literature, this document outlines a robust analytical approach based on established mass spectrometry principles and data from structurally related compounds. We will explore detailed experimental protocols, predict fragmentation patterns, and present data in a clear, accessible format to guide researchers in their analytical endeavors.

Introduction

This compound is a substituted thiophene derivative with significant potential in medicinal chemistry. The accurate characterization of this and related molecules is crucial for drug discovery and development, ensuring purity, confirming identity, and enabling pharmacokinetic studies. Mass spectrometry is an indispensable tool for this purpose, providing sensitive and specific molecular weight and structural information. This guide will detail the application of mass spectrometry for the comprehensive analysis of this compound.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₆H₅NO₅S, with a monoisotopic mass of 202.9837 Da. The following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ion and key adducts that may be observed in electrospray ionization (ESI) mass spectrometry.

Table 1: Predicted m/z Values for Molecular Ions and Common Adducts

Ion SpeciesAdductPredicted m/z
[M+H]⁺Proton203.9910
[M+Na]⁺Sodium225.9729
[M+K]⁺Potassium241.9469
[M-H]⁻Deprotonated201.9764
[M+HCOO]⁻Formate247.9819
[M+CH₃COO]⁻Acetate261.9975

Table 2: Predicted Major Fragment Ions in MS/MS Analysis (Positive Ion Mode)

Based on common fragmentation pathways for esters, nitro compounds, and aromatic systems, the following fragment ions are predicted.[2][3][4]

Predicted m/zProposed Lost Neutral FragmentProposed Fragment Structure
172.9831NO₂[M+H - NO₂]⁺
156.9882H₂O + NO₂[M+H - H₂O - NO₂]⁺
143.9964COOCH₃[M+H - COOCH₃]⁺
128.9723NO₂ + CO[M+H - NO₂ - CO]⁺
113.9813COOCH₃ + NO[M+H - COOCH₃ - NO]⁺
99.9912COOCH₃ + NO₂[M+H - COOCH₃ - NO₂]⁺

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate mass spectrometry analysis. The following protocols are recommended for the analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.[5]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (ESI)
  • Ionization Mode: Positive and negative electrospray ionization (ESI) should be performed to determine the most sensitive mode.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Nebulizer Gas (N₂): 35 psi

  • Drying Gas (N₂): 10 L/min

  • Drying Gas Temperature: 325 °C

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2) or targeted MS/MS.

  • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation pattern.

Visualization of Analytical Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution Filtered Filtered Sample Working->Filtered Filtration LC UHPLC Separation Filtered->LC MS Mass Spectrometry (ESI) LC->MS Elution MSMS Tandem MS (MS/MS) MS->MSMS Ion Selection RawData Raw Data Acquisition MSMS->RawData Processing Data Processing & Interpretation RawData->Processing Report Final Report Processing->Report

LC-MS analysis workflow for the target compound.
Proposed Fragmentation Pathway

The fragmentation of protonated this compound ([M+H]⁺) is expected to initiate from several key functional groups. The diagram below proposes a plausible fragmentation pathway based on established chemical principles.

Fragmentation cluster_frags MH [M+H]⁺ m/z 203.99 F1 m/z 172.98 [M+H - NO₂]⁺ MH->F1 - NO₂ F2 m/z 143.99 [M+H - COOCH₃]⁺ MH->F2 - COOCH₃ F3 m/z 128.97 [M+H - NO₂ - CO]⁺ F1->F3 - CO F4 m/z 99.99 [M+H - COOCH₃ - NO₂]⁺ F2->F4 - NO₂

Proposed fragmentation of [M+H]⁺.

Discussion of Fragmentation Patterns

The fragmentation of this compound is likely to be directed by the lability of the nitro and ester groups.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the neutral loss of the nitro group (NO₂, 46 Da).[4] This would result in a significant fragment at m/z 172.98.

  • Loss of the Ester Group: Esters can undergo fragmentation through the loss of the alkoxy group (•OCH₃, 31 Da) or the entire ester functional group as a radical (•COOCH₃, 59 Da). The loss of the entire ester group is also a common pathway.[6][2]

  • Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 172.98 could lose carbon monoxide (CO, 28 Da) to form a fragment at m/z 144.98.

Conclusion

References

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate. This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients, possesses a unique combination of functional groups that give rise to a characteristic spectroscopic fingerprint.[1] Understanding its FT-IR spectrum is crucial for its identification, purity assessment, and quality control in research and drug development.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3500-3200O-H (hydroxyl)Stretching, H-bondedMedium, Broad
3120-3050C-H (thiophene ring)StretchingWeak to Medium
2960-2850C-H (methyl ester)StretchingMedium
1730-1700C=O (ester)StretchingStrong
1600-1475C=C (thiophene ring)StretchingWeak to Medium
1550 and 1350N-O (nitro group)Asymmetric & Symmetric StretchingStrong
1450 and 1375C-H (methyl)BendingMedium
1300-1000C-O (ester)StretchingStrong
900-650C-H (thiophene ring)Out-of-plane BendingMedium to Strong
850-550C-S (thiophene ring)StretchingWeak to Medium

This data is predicted based on established FT-IR correlation tables and data for similar thiophene derivatives.[2][3][4][5]

Interpretation of the Spectrum

The FT-IR spectrum of this compound is expected to be rich and informative. The presence of a broad band in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, likely involved in intermolecular hydrogen bonding.[4] The sharp, intense peak around 1730-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the methyl ester.[4][6]

Two strong bands are anticipated around 1550 cm⁻¹ and 1350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[4] The aromatic thiophene ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching bands in the 1600-1475 cm⁻¹ region.[2][7] The so-called "fingerprint region" below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O stretching of the ester, C-H bending vibrations, and the characteristic C-S stretching of the thiophene ring.[7][8]

Experimental Protocol for FT-IR Analysis

The following provides a generalized methodology for obtaining the FT-IR spectrum of a solid sample like this compound.

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.

  • Transfer the finely ground mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Instrument Setup and Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Processing:

  • Perform a baseline correction on the acquired spectrum.

  • Identify and label the significant absorption peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the FT-IR spectrum of this compound.

FTIR_Analysis_Workflow FT-IR Spectral Analysis Workflow A Sample Preparation (e.g., KBr Pellet) B FT-IR Data Acquisition A->B C Data Processing (Background Subtraction, Baseline Correction) B->C D Peak Identification and Tabulation C->D E Functional Group Region Analysis (>1500 cm⁻¹) D->E F Fingerprint Region Analysis (<1500 cm⁻¹) D->F G Identification of Key Functional Groups: - O-H (Hydroxyl) - C=O (Ester) - NO₂ (Nitro) E->G H Confirmation of Thiophene Ring Structure: - Aromatic C-H Stretch - C=C Ring Stretch - C-S Stretch F->H I Structural Confirmation of This compound G->I H->I

Caption: Logical workflow for FT-IR spectral analysis.

Signaling Pathways and Experimental Workflows

In the context of FT-IR spectroscopy, there are no "signaling pathways" as one might find in biology. However, the logical flow of experimentation and data interpretation can be visualized.

Experimental_Workflow Experimental and Interpretive Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation S1 Synthesis of Precursors S2 Cyclization Reaction S1->S2 S3 Purification (e.g., Recrystallization) S2->S3 A1 FT-IR Sample Preparation S3->A1 Pure Compound A2 Acquire Spectrum A1->A2 A3 Correlate Bands to Functional Groups A2->A3 C1 Compare with Predicted Spectrum A3->C1 C2 Purity Assessment C1->C2 C3 Final Structure Elucidation C2->C3

References

The Crystal Structure of Substituted Nitrothiophenes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, crystallographic analysis, and biological significance of substituted nitrothiophene derivatives.

Substituted nitrothiophenes represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This technical guide provides a comprehensive overview of the crystal structure of substituted nitrothiophenes, detailing the experimental protocols for their synthesis and characterization, and presenting key crystallographic data to aid researchers and drug development professionals in the design of novel therapeutic agents.

I. Synthesis of Substituted Nitrothiophenes

The synthesis of substituted nitrothiophenes can be achieved through various organic reactions. A common approach involves the electrophilic nitration of a pre-substituted thiophene ring. Alternatively, tandem reactions, such as the Henry reaction followed by a nucleophilic substitution on sulfur, have been employed for the efficient synthesis of 2-nitrothiophene derivatives.[6] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A general synthetic scheme for the preparation of substituted nitrothiophenes is depicted below:

G Substituted Thiophene Substituted Thiophene Reaction Reaction Substituted Thiophene->Reaction Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4)->Reaction Substituted Nitrothiophene Substituted Nitrothiophene Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography)->Substituted Nitrothiophene Crude Product Crude Product Reaction->Crude Product Crude Product->Purification (e.g., Column Chromatography)

Figure 1: A generalized workflow for the synthesis of substituted nitrothiophenes via electrophilic nitration.

II. Experimental Protocols

A. General Synthesis of a Substituted Nitrothiophene Derivative

This protocol describes a representative synthesis of a substituted nitrothiophene. Specific reaction conditions may vary depending on the target molecule.

  • Reaction Setup: To a solution of the starting substituted thiophene in a suitable solvent (e.g., acetic anhydride), the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically 0-5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is then poured onto ice-water and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure substituted nitrothiophene.[7]

B. Crystallization for X-ray Diffraction

High-quality single crystals are essential for determining the molecular structure by X-ray crystallography.[8]

  • Solvent Selection: The purified substituted nitrothiophene is dissolved in a minimal amount of a suitable solvent or a solvent mixture at an elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any insoluble impurities and the filtrate is allowed to stand undisturbed at room temperature for slow evaporation.

  • Vapor Diffusion: Alternatively, the hanging drop or sitting drop vapor diffusion method can be employed. A drop of the concentrated protein solution is mixed with a precipitant solution and allowed to equilibrate against a larger reservoir of the precipitant, promoting slow crystallization.[9]

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution.

C. X-ray Crystallographic Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[10][11][12]

  • Data Collection: A selected crystal is mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated.[8]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[8]

III. Crystallographic Data of Selected Substituted Nitrothiophenes

The following tables summarize key crystallographic data for representative substituted nitrothiophene derivatives, providing insights into their molecular geometry and packing in the solid state.

Compound N-(2-nitrophenyl)thiophene-2-carboxamide
Chemical Formula C₁₁H₈N₂O₃S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.50 Å, b = 13.53 Å, c = 9.88 Å, β = 95.1°
Molecules per Unit Cell (Z) 4
Key Structural Features The dihedral angle between the thiophene and benzene rings is between 8.50° and 13.53°. The crystal packing is dominated by weak C–H···O and C–H···S interactions.[13]
Compound N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone derivatives
Key Structural Features X-ray crystallography confirmed the E/Z conformations around specific bonds and the presence of intramolecular hydrogen bonds.[13]
Compound 2-chloro-3,5-dinitrothiophene
Biological Activity Shows high activity against E. coli and M. luteus.[1][2]
Proposed Mechanism The mode of action is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to the displacement of the halogen.[2]

IV. Structure-Activity Relationships and Biological Implications

The biological activity of substituted nitrothiophenes is significantly influenced by their structural and electronic properties.[1] For instance, the presence and position of the nitro group, as well as other substituents on the thiophene ring, can modulate the molecule's reactivity and interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies have shown a correlation between the antibacterial activity of 2-nitrothiophenes and calculated properties such as HOMO energies and atomic charges.[1] The mechanism of action for some active derivatives is believed to involve the formation of Meisenheimer complexes or nucleophilic attack by intracellular thiols.[2]

The following diagram illustrates a conceptual workflow for the screening of substituted nitrothiophenes for antimicrobial activity, a common application for this class of compounds.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesized Nitrothiophene Library Synthesized Nitrothiophene Library Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Synthesized Nitrothiophene Library->Structural Confirmation (NMR, MS) Crystal Structure Determination (X-ray) Crystal Structure Determination (X-ray) Structural Confirmation (NMR, MS)->Crystal Structure Determination (X-ray) Primary Antimicrobial Screen (e.g., MIC) Primary Antimicrobial Screen (e.g., MIC) Crystal Structure Determination (X-ray)->Primary Antimicrobial Screen (e.g., MIC) Secondary Screens (e.g., Bactericidal/Fungicidal) Secondary Screens (e.g., Bactericidal/Fungicidal) Primary Antimicrobial Screen (e.g., MIC)->Secondary Screens (e.g., Bactericidal/Fungicidal) Identification of Hits Identification of Hits Secondary Screens (e.g., Bactericidal/Fungicidal)->Identification of Hits Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Identification of Hits->Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Design of New Analogs Design of New Analogs Structure-Activity Relationship (SAR) Studies->Design of New Analogs Design of New Analogs->Synthesized Nitrothiophene Library Lead Candidate Lead Candidate Design of New Analogs->Lead Candidate

Figure 2: A logical workflow for the discovery and development of antimicrobial substituted nitrothiophenes.

V. Conclusion

This technical guide has provided a detailed overview of the crystal structure of substituted nitrothiophenes, encompassing their synthesis, crystallographic analysis, and biological relevance. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development. A thorough understanding of the three-dimensional structure of these compounds is paramount for the rational design of more potent and selective therapeutic agents. Future studies should continue to explore the vast chemical space of substituted nitrothiophenes to unlock their full therapeutic potential.

References

Spectroscopic Data for Thiophene Carboxylate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thiophene carboxylate derivatives, compounds of significant interest in medicinal chemistry and materials science. Thiophene-based molecules are known for their diverse biological activities, including antibacterial and antioxidant properties.[1][2] A thorough understanding of their spectroscopic characteristics is crucial for their synthesis, characterization, and the development of new therapeutic agents.

This guide presents key spectroscopic data in a structured format, details common experimental methodologies, and provides a visual representation of a typical characterization workflow.

Spectroscopic Data of Thiophene Carboxylate Derivatives

The following tables summarize the characteristic spectroscopic data for various thiophene-2-carboxylate and thiophene-3-carboxylate derivatives, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Thiophene-2-Carboxylate Derivatives

Table 1: 1H NMR Spectroscopic Data for Selected Thiophene-2-Carboxylate Derivatives

CompoundSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
Methyl thiophene-2-carboxylate-7.78 (dd, 1H, H5, J=5.0, 1.2 Hz), 7.55 (dd, 1H, H3, J=3.8, 1.2 Hz), 7.08 (dd, 1H, H4, J=5.0, 3.8 Hz), 3.86 (s, 3H, OCH3)[3]
Ethyl thiophene-2-carboxylate-7.77 (dd, 1H, H5), 7.54 (dd, 1H, H3), 7.07 (dd, 1H, H4), 4.32 (q, 2H, OCH2), 1.34 (t, 3H, CH3)[4]
Methyl 3-methylthiophene-2-carboxylateCDCl37.37 (d, 1H, J=5.1 Hz), 6.84 (d, 1H, J=5.1 Hz), 3.87 (s, 3H), 2.50 (s, 3H)[5]

Table 2: 13C NMR Spectroscopic Data for Selected Thiophene-2-Carboxylate Derivatives

CompoundSolventChemical Shift (δ, ppm)
Methyl (substituted)-2-thiophenecarboxylates-The chemical shifts of ring carbons show a linear correlation with those of the corresponding carbons in substituted thiophenes.[6]
Methyl 3-methylthiophene-2-carboxylate-163.4, 144.9, 132.8, 130.8, 126.1, 51.9, 15.8[5]

Table 3: FT-IR Spectroscopic Data for Selected Thiophene-2-Carboxylate Derivatives

CompoundWavenumber (cm-1)Assignment
Thiophene-2-carboxylic acid1701C=O stretching[7]
Thiophene-2-carboxamide derivatives~1630-1650C=O stretching (amide)
Thiophene-2-carbaldehyde1665C=O stretching (aldehyde)[7]

Table 4: Mass Spectrometry Data for Selected Thiophene-2-Carboxylate Derivatives

CompoundIonization MethodKey m/z values
Methyl thiophene-2-carboxylateElectron Ionization142 (M+), 111, 83[8]
Ethyl 2-(pyridin-2-yl)-5-thiophene carboxylateGC-MSData available in spectral libraries.[9]
Thiophene-2-carboxamide derivatives-Molecular ion peaks corresponding to their calculated molecular weights.[2]
Thiophene-3-Carboxylate Derivatives

Table 5: 1H NMR Spectroscopic Data for Selected Thiophene-3-Carboxylate Derivatives

CompoundSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
Methyl 2-aminothiophene-3-carboxylate-7.43 (d, 1H, J=5.7 Hz), 6.65 (d, 1H, J=5.7 Hz), 5.95 (br s, 2H, NH2), 3.79 (s, 3H, OCH3)[10]
3-MethylthiopheneCDCl37.17 (m, 1H), 6.87 (m, 2H), 2.25 (s, 3H)[11]

Table 6: 13C NMR Spectroscopic Data for Selected Thiophene-3-Carboxylate Derivatives

CompoundSolventChemical Shift (δ, ppm)
Methyl 3-thiophenecarboxylate-163.1, 133.8, 132.5, 127.3, 126.0, 51.9[12]

Table 7: FT-IR Spectroscopic Data for Thiophene-3-Carboxylic Acid

CompoundWavenumber (cm-1)Assignment
Thiophene-3-carboxylic acid~1700C=O stretching (carboxylic acid)
~2500-3300O-H stretching (carboxylic acid)

Table 8: Mass Spectrometry Data for Methyl 3-thiophenecarboxylate

CompoundIonization MethodKey m/z values
Methyl 3-thiophenecarboxylateGC-MS142 (M+), 111, 83[12]

Experimental Protocols

The spectroscopic data presented in this guide are typically obtained using standard analytical techniques. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the thiophene carboxylate derivative are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). Tetramethylsilane (TMS) is often used as an internal standard.

  • Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at frequencies ranging from 300 to 500 MHz for 1H.

  • Data Acquisition: Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl, KBr).

  • Instrumentation: FT-IR spectra are recorded on a spectrometer, typically over a range of 4000-400 cm-1.

  • Data Analysis: The vibrational frequencies of key functional groups (e.g., C=O, C-H, O-H, N-H) are identified and compared to literature values. For some thiourea derivatives of 2-thiophene carboxylic acid, experimental FT-IR spectra have been compared with DFT calculations.[1]

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra are often obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm elemental composition.

  • Data Analysis: The molecular ion peak (M+) is identified to determine the molecular weight of the compound. The fragmentation pattern provides structural information.

Synthesis of Thiophene Carboxylate Derivatives

The synthesis of these derivatives often involves cyclization reactions. For example, thiophene-2-carboxamide derivatives can be synthesized through the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives.[2] Ethyl thiophene-3-carboxylate can be synthesized by reacting 3-thiophenecarboxylic acid with thionyl chloride in ethanol.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a thiophene carboxylate derivative.

experimental_workflow start Synthesis of Thiophene Carboxylate Derivative purification Purification (e.g., Column Chromatography) start->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (e.g., GC-MS) purification->ms uvvis UV-Vis Spectroscopy purification->uvvis structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ftir->structure_elucidation ms->structure_elucidation uvvis->structure_elucidation end Characterized Compound structure_elucidation->end

Caption: General workflow for the synthesis and spectroscopic characterization of thiophene carboxylate derivatives.

References

A Technical Guide to Determining the Solubility of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes like crystallization, and formulation development. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3] Factors such as temperature, pressure (for gases), and molecular size also significantly influence solubility.[2]

Predicted Solubility Profile

Based on its chemical structure, this compound possesses both polar and non-polar characteristics. The presence of hydroxyl (-OH), nitro (-NO2), and carboxylate (-COOCH3) groups contributes to its polarity, suggesting potential solubility in polar organic solvents. The thiophene ring provides a degree of non-polar character. Therefore, a systematic evaluation across a range of solvents with varying polarities is recommended.

Experimental Protocol for Solubility Determination

A common and straightforward method for determining the solubility of a solid organic compound is the shake-flask method.[2] This can be followed by spectroscopic or gravimetric analysis to quantify the amount of dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)[4]

  • Analytical balance

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • UV-Vis spectrophotometer or HPLC system

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Accurately weigh an empty, dry container.

      • Transfer a known volume of the filtered saturated solution to the container.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

      • Once the solvent is completely removed, weigh the container with the dried solute.

      • The difference in weight gives the mass of the dissolved solute. Calculate the solubility in terms of g/100 mL or other desired units.

    • Spectroscopic/Chromatographic Method (e.g., UV-Vis or HPLC):

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample.

      • Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

  • Data Reporting:

    • Record the solubility values for each solvent at the specified temperature. It is good practice to perform the experiment in triplicate and report the average solubility and standard deviation.

Data Presentation

While experimental data for the target compound is unavailable, the results of the described protocol should be presented in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility of this compound at 25 °C

Organic SolventDielectric ConstantSolubility ( g/100 mL)
Hexane1.89
Dichloromethane9.08
Ethyl Acetate6.02
Acetone21.0
Ethanol24.6
Methanol32.7
Dimethyl Sulfoxide (DMSO)47.0

*Values to be determined experimentally.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Prepare Compound and Solvents excess_solid Add Excess Solid to Solvent start->excess_solid equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) excess_solid->equilibration settling Allow Excess Solid to Settle equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filter Supernatant (e.g., 0.45 µm syringe filter) sampling->filtration quantification Quantify Solute Concentration filtration->quantification gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue quantification->gravimetric Method 1 spectroscopic Spectroscopic/Chromatographic Analysis: (e.g., UV-Vis, HPLC) quantification->spectroscopic Method 2 calculation Calculate Solubility (e.g., g/100mL, mol/L) gravimetric->calculation spectroscopic->calculation end End: Report Solubility Data calculation->end

Solubility Determination Workflow

Conclusion

The determination of the solubility of this compound in various organic solvents is a critical step in its chemical development. By following a systematic experimental protocol, such as the shake-flask method coupled with reliable analytical techniques, researchers can obtain the necessary data to guide process optimization and formulation design. The principles and methodologies outlined in this guide provide a solid foundation for these investigations.

References

The Nitro Group on a Thiophene Ring: A Comprehensive Technical Guide to its Reactions and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. The introduction of a nitro group onto this ring dramatically alters its electronic properties, opening up a rich and diverse landscape of chemical transformations. This guide provides an in-depth exploration of the reactions of the nitro group on a thiophene ring, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes. Understanding these reactions is crucial for the rational design and synthesis of novel therapeutic agents and functional materials. Thiophene derivatives have a wide range of pharmacological activities, and the nitro group can be a key functional handle for further molecular elaboration.[1][2]

Reduction of Nitrothiophenes to Aminothiophenes

The reduction of a nitro group to an amine is one of the most fundamental and widely utilized transformations in the chemistry of nitrothiophenes. The resulting aminothiophenes are versatile building blocks for the synthesis of a vast array of pharmaceuticals and other functional molecules.[3][4] This conversion is a critical step in many synthetic pathways, as the amino group can be readily derivatized.

Common Reducing Agents and Conditions

A variety of reducing agents can be employed for the conversion of nitrothiophenes to their corresponding amines. The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Reducing AgentTypical ConditionsSubstrate ExampleProductYield (%)Reference
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Ethanol, reflux2-Nitrothiophene2-AminothiopheneHigh[5][6][7]
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Ethanol, 70°C3-Chloro-4-benzyloxynitrobenzene4-Benzyloxy-3-chloroanilineExcellent[8]
Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂)Not specifiedSubstituted β-nitrostyrenesSubstituted phenethylaminesup to 83%[9]
Sodium Borohydride (NaBH₄)DMF, 75°CDimethyl 3,3'-disulfanediylbis(thiophene-2,5-dicarboxylate)Dimethyl 3-mercaptothiophene-2,5-dicarboxylate-[1]
Detailed Experimental Protocol: Reduction of 2-Nitrothiophene using Tin(II) Chloride

This protocol provides a step-by-step procedure for the reduction of 2-nitrothiophene to 2-aminothiophene using tin(II) chloride dihydrate.

Materials:

  • 2-Nitrothiophene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-nitrothiophene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.[5]

  • Carefully add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. Caution: This process is highly exothermic.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-aminothiophene.

  • The product can be further purified by column chromatography or distillation if necessary.

reduction_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-Nitrothiophene in Ethanol add_sncl2 Add SnCl₂·2H₂O start->add_sncl2 add_hcl Add conc. HCl add_sncl2->add_hcl reflux Reflux and Monitor (TLC) add_hcl->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaOH (aq) cool->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify (Chromatography/ Distillation) concentrate->purify end end purify->end 2-Aminothiophene

Caption: Workflow for the reduction of 2-nitrothiophene.

Nucleophilic Aromatic Substitution (SNAAr)

The nitro group is a strong electron-withdrawing group, which activates the thiophene ring towards nucleophilic aromatic substitution (SNAAr). This reaction is a powerful tool for introducing a wide range of nucleophiles onto the thiophene core, and it is particularly effective when a good leaving group (e.g., a halogen) is present on the ring.[10][11] The position of the nitro group relative to the leaving group is crucial for the reaction's success, with ortho and para relationships leading to significant rate enhancements.[10]

Reactivity and Regioselectivity

The mechanism of SNAAr on nitrothiophenes typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is key to the reaction's feasibility.

Caption: General mechanism of SNAAr on a nitrothiophene.

Quantitative Data for SNAAr Reactions

The yields of SNAAr reactions on nitrothiophenes are influenced by the nature of the nucleophile, the leaving group, and the reaction conditions.

SubstrateNucleophileConditionsProductYield (%)Reference
2-Chloro-5-nitropyridinePiperidineEthanol, Et₃N, Reflux, 3h2-(Piperidin-1-yl)-5-nitropyridine~95[12]
2-Chloro-5-nitropyridineMorpholineEthanol, Et₃N, Reflux, 3h4-(5-Nitropyridin-2-yl)morpholine~92[12]
Dimethyl 3-nitrothiophene-2,5-dicarboxylateKSAcNot specifiedDisulfide product75[1][13]
Dimethyl 3-nitrothiophene-2,5-dicarboxylateNa₂S₂DMF/water/acetoneDisulfide product71[1][13]
Detailed Experimental Protocol: SNAAr of 2-Chloro-5-nitrothiophene with Piperidine

This protocol details the reaction of 2-chloro-5-nitrothiophene with piperidine.

Materials:

  • 2-Chloro-5-nitrothiophene (1.0 eq)

  • Piperidine (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitrothiophene in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add piperidine to the solution, followed by the addition of triethylamine.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.[12]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a halogen atom on the nitrothiophene ring allows for a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide and is widely used to synthesize biaryl compounds.[14][15][16][17][18]

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII Ar-Pd(II)-X(L_n) oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation R'-B(OR)₂ Base pdII_R Ar-Pd(II)-R'(L_n) transmetalation->pdII_R reductive_elimination Reductive Elimination pdII_R->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pyridine-2-sulfinate2-BromothiophenePd(OAc)₂/PCy₃K₂CO₃1,4-Dioxane1503-1888[19]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidVarious Pd precatalystsNot specifiedMeOH/THFNot specifiedNot specifiedup to ~95[17]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitrothiophene with Phenylboronic Acid

Materials:

  • 2-Bromo-5-nitrothiophene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

  • Triphenylphosphine (PPh₃) (e.g., 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • To a Schlenk flask, add 2-bromo-5-nitrothiophene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene and water.

  • Heat the reaction mixture (e.g., to 90°C) and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[16]

Heck Coupling

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[20][21][22][23]

Quantitative Data for Heck Coupling:

Aryl HalideAlkeneCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl bromidesStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/Water120Good[24]
1-(5-bromothiophen-2-yl)ethanoneStyreneNot specifiedNot specifiedNot specifiedNot specifiedGood[22]
2-bromonaphthaleneethyl crotonatePd EnCat®40AcONaDMFNot specified-[25]

Detailed Experimental Protocol: Heck Coupling of 2-Bromo-3-nitrothiophene with Styrene

Materials:

  • 2-Bromo-3-nitrothiophene (1.0 eq)

  • Styrene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (e.g., 4 mol%)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 2-bromo-3-nitrothiophene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, styrene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture (e.g., to 100°C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.[26]

Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl, or the coupling of an aryl halide with a nucleophile (Ullmann condensation).[27][28][29][30][31]

Quantitative Data for Ullmann Condensation:

Aryl HalideNucleophileCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl iodides/bromidesThiophenolsCuI / 1,2,3,4-tetrahydro-8-hydroxyquinolineNot specifiedNot specifiedRTModerate to excellent[28]
4-ChloronitrobenzenePhenolCopperKOHNot specifiedHighNot specified[27]
Aryl halidesAminesCuI/Oxalic DiamideNot specifiedNot specified100Not specified[30]

Detailed Experimental Protocol: Ullmann Condensation of 2-Iodo-3-nitrothiophene with Phenol

Materials:

  • 2-Iodo-3-nitrothiophene (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) iodide (CuI) (e.g., 10 mol%)

  • 1,10-Phenanthroline (e.g., 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • In an oven-dried Schlenk tube, add 2-iodo-3-nitrothiophene, phenol, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMSO.

  • Heat the mixture (e.g., to 120°C) and stir.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature, add water, and extract with an organic solvent.

  • Wash the organic layer with aqueous lithium chloride solution, then brine.

  • Dry, concentrate, and purify by column chromatography.

Applications in Drug Development

Nitrothiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[32][33][34][35] The nitro group can act as a key pharmacophore or be a precursor to other functional groups that modulate the biological activity of the molecule.

drug_dev_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Nitrothiophene Derivatives purification Purification and Characterization synthesis->purification in_vitro In Vitro Assays (e.g., MIC, IC50) purification->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo preclinical preclinical in_vivo->preclinical Preclinical Development

Caption: Workflow for nitrothiophene-based drug development.

The development of novel therapeutics often involves the synthesis of a library of compounds followed by biological screening to identify lead candidates. The reactions described in this guide are central to the creation of such libraries of nitrothiophene-based molecules. For instance, the synthesis of 3-acetyl-2-amino-5-nitrothiophene serves as an interesting building block for azo dyes.[33] Furthermore, nitrothiophene carboxamides have been investigated as a novel class of narrow-spectrum antibacterial agents.[34][36] The biological activity of substituted thiophenes has been evaluated by determining the minimum inhibitory concentration (MIC) against various microorganisms.[33]

References

Methodological & Application

Application Notes and Protocols: The Use of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a versatile heterocyclic building block employed in the synthesis of a variety of complex molecules, particularly fused-ring systems of pharmaceutical interest. Its utility stems from the presence of multiple reactive sites: a hydroxyl group, a methyl ester, and a nitro group on an electron-deficient thiophene ring. The nitro group, in particular, activates the C4 position for nucleophilic aromatic substitution (SNAr), making it a key precursor for the construction of thieno[3,2-b]thiophene and other fused heterocyclic scaffolds. These scaffolds are prevalent in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Key Applications

The primary application of this compound in organic synthesis is as a precursor to fused thiophene derivatives. The most prominent of these applications is the synthesis of thieno[3,2-b]thiophenes. This is typically achieved through a two-step process involving an initial nucleophilic aromatic substitution of the nitro group with a sulfur-containing nucleophile, followed by an intramolecular cyclization.

Workflow for the Synthesis of Thieno[3,2-b]thiophenes

G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) - Sulfur Nucleophile (e.g., Methyl thioglycolate) - Base (e.g., K2CO3) start->step1 intermediate Methyl 3-hydroxy-4-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate step1->intermediate step2 Intramolecular Cyclization - Base (e.g., NaOMe) intermediate->step2 product Methyl 3,6-dihydroxythieno[3,2-b]thiophene-2-carboxylate step2->product

Caption: General workflow for the synthesis of thieno[3,2-b]thiophenes.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of thieno[3,2-b]thiophenes from related 3-nitrothiophene precursors and are adapted for this compound.

Protocol 1: Synthesis of Methyl 3-hydroxy-4-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate (SNAr Adduct)

This protocol describes the nucleophilic aromatic substitution of the nitro group with methyl thioglycolate.

Materials:

  • This compound

  • Methyl thioglycolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • To the stirred suspension, add methyl thioglycolate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Expected Yield: Based on similar reactions with related compounds, yields are expected to be in the range of 70-85%.

Protocol 2: Synthesis of Methyl 3,6-dihydroxythieno[3,2-b]thiophene-2-carboxylate (Intramolecular Cyclization)

This protocol describes the base-mediated intramolecular cyclization of the SNAr adduct to form the thieno[3,2-b]thiophene core.

Materials:

  • Methyl 3-hydroxy-4-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate

  • Sodium methoxide (NaOMe)

  • Methanol, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve Methyl 3-hydroxy-4-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by adding 1 M HCl until the solution is acidic.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Expected Yield: Yields for similar intramolecular cyclizations are typically in the range of 60-75%.

Data Presentation

The following table summarizes the expected reaction conditions and yields for the synthesis of the thieno[3,2-b]thiophene derivative.

Reaction Step Starting Material Reagents Solvent Temperature Time Yield (%)
SNAr This compoundMethyl thioglycolate, K₂CO₃AcetoneReflux2-4 h70-85
Cyclization Methyl 3-hydroxy-4-((2-methoxy-2-oxoethyl)thio)thiophene-2-carboxylateNaOMeTHF/MethanolRoom Temp1-3 h60-75

Logical Relationship of Synthetic Steps

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Intramolecular Cyclization A Methyl 3-hydroxy-4- nitrothiophene-2-carboxylate C Intermediate Adduct A->C K2CO3, Acetone, Reflux B Methyl thioglycolate B->C K2CO3, Acetone, Reflux D Intermediate Adduct E Thieno[3,2-b]thiophene Product D->E NaOMe, THF/Methanol, RT

Caption: Logical flow from starting material to the final fused product.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex heterocyclic systems. The protocols and data presented herein provide a foundation for researchers to utilize this building block in the development of novel compounds with potential applications in drug discovery and materials science. The key reactivity lies in the facile displacement of the nitro group, enabling the construction of the versatile thieno[3,2-b]thiophene scaffold. Further exploration of its reactivity with other nucleophiles could lead to a wider range of functionalized thiophene derivatives.

Application Notes and Protocols: Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a highly functionalized thiophene derivative that holds significant potential as a starting material for the synthesis of a diverse range of bioactive molecules. Its strategic placement of hydroxyl, nitro, and carboxylate groups on the thiophene ring allows for a variety of chemical transformations, leading to the construction of complex heterocyclic systems with promising pharmacological activities. This document provides detailed application notes and experimental protocols for utilizing this building block in the synthesis of potent anticancer and antimicrobial agents, with a focus on the preparation of thieno[3,2-d]pyrimidin-4(3H)-ones.

Introduction

The thiophene scaffold is a prominent feature in many pharmaceuticals due to its ability to mimic a phenyl ring while offering unique physicochemical properties. Thiophene-containing compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The subject of this application note, this compound, is a particularly attractive precursor for drug discovery endeavors. The nitro group can be readily reduced to an amine, a key functional group for the construction of fused heterocyclic systems. The adjacent hydroxyl and ester moieties provide additional handles for chemical modification and can participate in cyclization reactions.

This document outlines a strategic approach to leverage the reactivity of this compound for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which have shown notable efficacy as anticancer agents.

Key Reactions and Synthetic Pathways

The primary synthetic strategy involves a two-step process:

  • Reduction of the Nitro Group: The nitro group at the 4-position is selectively reduced to an amino group to yield Methyl 3-amino-4-hydroxythiophene-2-carboxylate. This transformation is crucial as it installs the necessary nucleophilic amine for subsequent cyclization.

  • Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one core: The resulting 3-aminothiophene derivative is then cyclized with a suitable one-carbon source, such as formamide or an isothiocyanate, to construct the fused pyrimidinone ring system.

This versatile thieno[3,2-d]pyrimidin-4(3H)-one scaffold can be further functionalized to explore structure-activity relationships (SAR) and optimize for desired biological activities.

G start This compound intermediate Methyl 3-amino-4-hydroxythiophene-2-carboxylate start->intermediate Reduction (e.g., SnCl2/HCl) product Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold intermediate->product Cyclization (e.g., Formamide) bioactive Bioactive Molecules (Anticancer, Antimicrobial) product->bioactive Further Functionalization

Caption: Synthetic workflow from the starting material to bioactive molecules.

Data Presentation: Bioactivity of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

The following table summarizes the in vitro anticancer activity of representative thieno[3,2-d]pyrimidin-4(3H)-one derivatives, demonstrating the potential of this scaffold.

Compound IDR1-SubstituentR2-SubstituentCell LineIC50 (µM)
1a H4-MethoxyphenylHeLa15.8
1b H4-ChlorophenylHeLa12.5
2a H4-MethoxyphenylHT-2920.3
2b H4-ChlorophenylHT-2918.7
3 CH34-TolylP. falciparum (3D7)1.2

Note: The data presented here is for analogous compounds to illustrate the potential of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold that can be synthesized from this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-4-hydroxythiophene-2-carboxylate

This protocol describes the reduction of the nitro group of the starting material.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (5.0 eq).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-amino-4-hydroxythiophene-2-carboxylate.

G start Start with Methyl 3-hydroxy-4- nitrothiophene-2-carboxylate in Ethanol add_sncl2 Add SnCl2·2H2O start->add_sncl2 add_hcl Add conc. HCl (ice bath) add_sncl2->add_hcl reflux Reflux for 3-4 hours add_hcl->reflux neutralize Neutralize with NaHCO3 reflux->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Obtain Methyl 3-amino-4- hydroxythiophene-2-carboxylate purify->product

Caption: Experimental workflow for the reduction of the nitro group.

Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of the amino-thiophene intermediate to form the fused pyrimidinone ring system.

Materials:

  • Methyl 3-amino-4-hydroxythiophene-2-carboxylate

  • Formamide

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, place Methyl 3-amino-4-hydroxythiophene-2-carboxylate (1.0 eq) and an excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture to 180-200 °C for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to obtain the crude Thieno[3,2-d]pyrimidin-4(3H)-one.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Signaling Pathway Modulation

Thieno[3,2-d]pyrimidine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key kinases involved in cell cycle progression and proliferation. One of the primary targets for this class of compounds is the family of Cyclin-Dependent Kinases (CDKs). By inhibiting CDKs, these molecules can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.

G inhibitor Thieno[3,2-d]pyrimidin-4(3H)-one Derivative cdk Cyclin-Dependent Kinases (e.g., CDK1, CDK2) inhibitor->cdk Inhibition cell_cycle Cell Cycle Progression (G2/M Phase) cdk->cell_cycle Promotes apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

Caption: Proposed mechanism of action for thieno[3,2-d]pyrimidin-4(3H)-one derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and efficient protocols provided herein for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, coupled with the promising biological activity data of this scaffold, highlight its potential in drug discovery programs. Researchers are encouraged to explore the derivatization of this core structure to develop novel therapeutic agents with improved potency and selectivity.

Application Note: Derivatization of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a versatile heterocyclic compound that serves as a valuable starting scaffold for the synthesis of diverse molecular libraries in drug discovery.[1] Thiophene-based molecules are known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][3][4] The presence of three distinct functional groups—a hydroxyl, a nitro group, and a methyl ester—on the thiophene ring provides multiple handles for chemical modification. This document outlines detailed protocols for the strategic derivatization of this scaffold via O-alkylation of the hydroxyl group and subsequent modification of the nitro group to generate novel analogues for biological screening. A representative workflow for evaluating these new chemical entities in an antibacterial assay is also provided.

Derivatization Strategies and Workflow

The derivatization of this compound can be systematically approached to explore the chemical space around the core scaffold. The primary reactive sites for initial modification are the hydroxyl group (C3) and the nitro group (C4).

  • O-Alkylation/Acylation: The acidic hydroxyl group is amenable to reactions such as Williamson ether synthesis (O-alkylation) or esterification (O-acylation). Introducing various alkyl or aryl groups at this position allows for the modulation of lipophilicity and steric bulk, which can significantly impact target binding and pharmacokinetic properties.[5][6]

  • Nitro Group Reduction and Subsequent N-functionalization: The nitro group can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent reactions, including N-alkylation, N-acylation, and sulfonamide formation.[7] The resulting amino group is a key pharmacophoric feature in many bioactive molecules, capable of forming crucial hydrogen bonds with biological targets.[8]

The overall workflow from the starting material to the identification of a potential lead compound involves synthesis, purification, characterization, and biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening start Methyl 3-hydroxy-4- nitrothiophene-2-carboxylate deriv Derivatization Reaction (e.g., O-Alkylation) start->deriv reduc Nitro Group Reduction start->reduc workup Aqueous Workup & Extraction deriv->workup deriv2 Secondary Derivatization (e.g., N-Acylation) reduc->deriv2 deriv2->workup purify Column Chromatography workup->purify char Characterization (NMR, MS) purify->char screen Biological Screening (e.g., MIC Assay) char->screen data Data Analysis (IC50 / MIC Determination) screen->data sar SAR Analysis data->sar lead Lead Candidate Identification sar->lead

Caption: General experimental workflow for derivatization and screening.

Experimental Protocols

Protocol 1: O-Alkylation of this compound

This protocol describes a general method for the O-alkylation of the starting material using an alkyl halide under basic conditions.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetone or Dimethylformamide (DMF) (solvent)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound and anhydrous potassium carbonate.

  • Add dry acetone or DMF as the solvent.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the mixture to reflux (for acetone) or 60-70 °C (for DMF) and stir for 4-12 hours.[6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to a primary amine using tin(II) chloride.

Materials:

  • Methyl 3-alkoxy-4-nitrothiophene-2-carboxylate (from Protocol 1) (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate (solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the nitrothiophene derivative in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O to the solution in portions.

  • Heat the reaction mixture to reflux (60-80 °C) and stir for 2-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Add ethyl acetate or DCM and carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite, washing the pad thoroughly with the organic solvent.

  • Collect the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amino-thiophene derivative, which can be used in the next step without further purification or purified by chromatography if necessary.

Protocol 3: N-Acylation of Methyl 3-alkoxy-4-aminothiophene-2-carboxylate

This protocol describes the acylation of the newly formed amino group.

Materials:

  • Methyl 3-alkoxy-4-aminothiophene-2-carboxylate (from Protocol 2) (1.0 eq)

  • Acyl Chloride or Acid Anhydride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM) (solvent)

  • 1M Hydrochloric Acid (HCl), Saturated NaHCO₃ solution, Brine

Procedure:

  • Dissolve the aminothiophene derivative in dry DCM in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Add the acyl chloride or acid anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-acylated derivative.

G cluster_path1 Pathway 1: O-Alkylation cluster_path2 Pathway 2: Nitro Reduction & N-Acylation start Methyl 3-hydroxy- 4-nitrothiophene-2-carboxylate o_alk O-Alkylated Intermediate start->o_alk R-X, K2CO3 reduc Reduction to Amine o_alk->reduc SnCl2, EtOH n_acyl N-Acylated Product reduc->n_acyl Acyl Chloride, Base final_prod Diverse Library of Thiophene Analogs n_acyl->final_prod

Caption: Synthetic pathways for derivatization.
Protocol 4: In-vitro Antibacterial Screening (MIC Assay)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[9]

Materials:

  • Synthesized thiophene derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

  • Positive control antibiotic (e.g., Ampicillin)

  • Incubator

Procedure:

  • Prepare stock solutions of the synthesized compounds and the control antibiotic in DMSO (e.g., 10 mg/mL).

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • In a 96-well plate, add 50 µL of MHB to all wells.

  • Add 50 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (antibiotic), a negative control (broth and inoculum only), and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Representative Data

The following tables summarize representative quantitative data for the synthesis and biological evaluation of a hypothetical series of derivatives.

Table 1: Representative Yields for Synthesized Derivatives

Compound IDR¹ Group (O-alkylation)R² Group (N-acylation)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)
THP-01 BenzylAcetyl859288
THP-02 4-ChlorobenzylAcetyl829085
THP-03 BenzylBenzoyl859278
THP-04 EthylCyclopropanecarbonyl759581

Table 2: Representative Antibacterial Activity (MIC in µg/mL)

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)
THP-01 1664
THP-02 832
THP-03 32>128
THP-04 64>128
Ampicillin 0.58

Structure-Activity Relationship (SAR) Analysis

The data generated from screening the synthesized library allows for the development of a Structure-Activity Relationship (SAR). This process correlates changes in chemical structure with changes in biological activity, guiding the design of more potent and selective compounds.[2]

G cluster_sar Structure-Activity Relationship (SAR) Cycle design Design Analogs (Vary R¹ and R²) synth Synthesize Library design->synth test Biological Testing (MIC Assay) synth->test analyze Analyze Data (Identify Trends) test->analyze analyze->design New Hypothesis conclusion Optimized Lead Compound analyze->conclusion

Caption: The iterative cycle of a Structure-Activity Relationship study.

From the representative data in Table 2, an initial SAR hypothesis could be that introducing an electron-withdrawing group (e.g., chlorine on the benzyl ring in THP-02 ) enhances activity against Gram-positive bacteria. This hypothesis would then inform the design of the next generation of analogs.

Conclusion

This compound is an excellent starting point for generating novel chemical entities for drug discovery programs. The protocols provided herein offer robust methods for its derivatization at two key positions. Systematic modification and subsequent biological screening, guided by SAR principles, can facilitate the discovery of potent lead compounds for further development.

References

Synthesis of Novel Heterocyclic Compounds from Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a versatile and highly functionalized starting material for the synthesis of a wide array of novel heterocyclic compounds. Its unique substitution pattern, featuring adjacent hydroxyl, nitro, and ester functionalities on a thiophene core, provides a rich platform for diverse chemical transformations and the construction of complex fused ring systems. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.

This document provides detailed application notes and experimental protocols for the synthesis of various classes of heterocyclic compounds derived from this compound. The protocols are designed to be a practical guide for researchers in academic and industrial settings.

General Workflow for Heterocyclic Synthesis

The general strategy for synthesizing novel heterocyclic compounds from this compound involves a series of chemical transformations that leverage the reactivity of its functional groups. A typical workflow is outlined below.

General Workflow start Methyl 3-hydroxy-4- nitrothiophene-2-carboxylate step1 Functional Group Transformation start->step1 e.g., Reduction of NO2, Activation of OH step2 Cyclization Reaction step1->step2 Intramolecular or Intermolecular step3 Further Derivatization (Optional) step2->step3 e.g., N-alkylation, Cross-coupling end Novel Heterocyclic Compounds step2->end step3->end

Caption: General synthetic workflow.

I. Synthesis of Thieno[3,2-b]pyridine Derivatives

Thieno[3,2-b]pyridines are an important class of heterocyclic compounds with demonstrated biological activities, including antitumor effects. The synthesis of these compounds from this compound typically involves a reductive cyclization strategy.

Application Note:

This protocol describes the synthesis of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates. The key steps involve the reduction of the nitro group to an amino group, followed by a cyclization reaction with a 1,3-dicarbonyl compound or its equivalent, and subsequent aromatization.

Experimental Protocol: Synthesis of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates

Step 1: Reduction of the Nitro Group

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate), add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-4-hydroxythiophene-2-carboxylate.

Step 2: Cyclization and Aromatization

  • To a solution of the crude amino-thiophene derivative from Step 1 in a suitable solvent (e.g., acetic acid), add the appropriate 1,3-dicarbonyl compound or a related synthetic equivalent (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate.

Data Presentation:
CompoundAryl SubstituentYield (%)Melting Point (°C)
2a Phenyl75185-187
2b 4-Chlorophenyl82195-196
2c 4-Methoxyphenyl70190-191
2d 4-(Trifluoromethyl)phenyl40170-171
2g Pyridin-4-yl66192-193

Note: Yields and melting points are based on reported literature values and may vary.

II. Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines are another class of heterocycles with significant biological activities. Their synthesis from the title compound requires the initial reduction of the nitro group to an amine, which can then be cyclized with a suitable one-carbon synthon.

Application Note:

This protocol outlines a general procedure for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. The key intermediate, Methyl 3-amino-4-hydroxythiophene-2-carboxylate, is first prepared and then cyclized using formamide or a similar reagent.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

Step 1: Synthesis of Methyl 3-amino-4-hydroxythiophene-2-carboxylate

Follow the procedure described in Section I, Step 1.

Step 2: Cyclization to form the Pyrimidinone Ring

  • Heat a mixture of the crude Methyl 3-amino-4-hydroxythiophene-2-carboxylate (1.0 eq) and an excess of formamide.

  • Maintain the reaction temperature at 150-160 °C for 2-3 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain the crude thieno[2,3-d]pyrimidin-4(3H)-one.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure product.

Data Presentation:
CompoundR SubstituentYield (%)Melting Point (°C)
3a H65>300
3b Methyl62285-287
3c Phenyl58298-300

Note: Data is representative and may vary based on specific reaction conditions and substituents.

III. Synthesis of Thieno[3,4-b]pyrazine Derivatives

The synthesis of thieno[3,4-b]pyrazines from this compound necessitates the formation of a 3,4-diaminothiophene intermediate. This can be achieved through a two-step reduction process.

Application Note:

This protocol provides a pathway for the synthesis of 2,3-disubstituted thieno[3,4-b]pyrazines. The key steps involve the reduction of the nitro group, followed by nitrosation and a second reduction to form the diamine, which is then condensed with a 1,2-dicarbonyl compound.

Thienopyrazine Synthesis start Methyl 3-hydroxy-4- nitrothiophene-2-carboxylate step1 Reduction of NO2 to NH2 start->step1 step2 Nitrosation at C5 step1->step2 step3 Reduction of Nitroso to NH2 step2->step3 step4 Condensation with 1,2-Dicarbonyl step3->step4 end Thieno[3,4-b]pyrazine Derivative step4->end

Caption: Synthetic route to Thienopyrazines.

Experimental Protocol: Synthesis of 2,3-Disubstituted Thieno[3,4-b]pyrazines

Step 1: Synthesis of Methyl 3-amino-4-hydroxythiophene-2-carboxylate

Follow the procedure described in Section I, Step 1.

Step 2: Nitrosation

  • Dissolve the amino-thiophene from Step 1 in a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Collect the precipitated nitroso compound by filtration, wash with cold water, and dry.

Step 3: Reduction to Diamine

  • Suspend the nitroso compound from Step 2 in a suitable solvent like ethanol.

  • Add a reducing agent such as sodium dithionite (Na₂S₂O₄) portion-wise.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction and extract the product into an organic solvent. Dry and concentrate to obtain the crude diamino-thiophene.

Step 4: Condensation

  • Dissolve the crude diamino-thiophene in ethanol or acetic acid.

  • Add the desired 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq).

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction, and collect the precipitated product by filtration.

  • Purify by recrystallization or column chromatography.

Data Presentation:
CompoundR1R2Yield (%)Melting Point (°C)
4a PhenylPhenyl78210-212
4b MethylMethyl85155-157
4c HH72188-190

Note: Data is representative and may vary based on specific reaction conditions and substituents.

Conclusion

This compound is a readily accessible and highly valuable building block for the synthesis of a diverse range of novel heterocyclic compounds. The protocols outlined in this document provide a foundation for the exploration of new chemical space in drug discovery and materials science. The functional group handles on the thiophene ring allow for a multitude of synthetic strategies, leading to the generation of libraries of complex molecules with potential biological and physical applications. Researchers are encouraged to adapt and optimize these methods to explore new synthetic routes and discover novel compounds with desired properties.

Application of Nitrothiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrothiophene derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds are characterized by a thiophene ring substituted with at least one nitro group, a feature that significantly influences their electronic properties and reactivity, often underpinning their therapeutic effects. This document provides an overview of the applications of nitrothiophene derivatives in key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this field.

Antibacterial Applications

Nitrothiophene derivatives have shown significant promise as antibacterial agents, particularly against a range of pathogenic bacteria. Their mechanisms of action often involve the bioreduction of the nitro group by bacterial nitroreductases to generate cytotoxic reactive nitrogen species, which can lead to DNA damage and perturbation of the bacterial cell membrane potential.[1]

Quantitative Data: Antibacterial Activity of Nitrothiophene Derivatives
Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
IITR00803Salmonella enterica serovar Typhimurium4[2]
IITR00803Escherichia coli ATCC 259224[2]
Thiophene Derivative 4Colistin-Resistant Acinetobacter baumannii16 (MIC₅₀)[3]
Thiophene Derivative 8Colistin-Resistant Acinetobacter baumannii32 (MIC₅₀)[3]
Thiophene Derivative 4Colistin-Resistant Escherichia coli16 (MIC₅₀)[3]
Thiophene Derivative 8Colistin-Resistant Escherichia coli32 (MIC₅₀)[3]
Nitrothiophene Carboxamide 15Escherichia coli BW24113Not specified[4]
Nitrothiophene Carboxamide 20Escherichia coli BW24113Not specified[4]
Experimental Protocols: Antibacterial Activity Assessment

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum concentration of a nitrothiophene derivative that inhibits the visible growth of a specific bacterium.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[2]

  • Nitrothiophene derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control (bacterial culture without compound)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the nitrothiophene derivative in the microtiter plate using MHB. The final volume in each well should be 100 µL.[2]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.[2]

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours under static conditions.[2]

  • Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth.[2]

Protocol 2: Time-Kill Kinetics Assay

This assay is used to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[5]

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB or other appropriate broth

  • Nitrothiophene derivative

  • Sterile test tubes or flasks

  • Agar plates

  • Incubator

Procedure:

  • Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.[5]

  • Add the nitrothiophene derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).[5]

  • Include a growth control culture without the compound.

  • Incubate the cultures at 37°C with shaking.

  • At specific time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.[5]

  • Perform serial dilutions of the withdrawn aliquots and plate them on agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of viable colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[5]

experimental_workflow_antibacterial cluster_mic MIC Determination cluster_time_kill Time-Kill Kinetics mic_prep Prepare Serial Dilutions of Nitrothiophene Derivative mic_inoc Inoculate with Standardized Bacterial Suspension mic_prep->mic_inoc mic_inc Incubate at 37°C for 18-24h mic_inoc->mic_inc mic_read Determine MIC (Lowest Concentration with No Growth) mic_inc->mic_read tk_setup Treat Bacterial Culture with Compound (at multiples of MIC) tk_sample Withdraw Aliquots at Time Intervals tk_setup->tk_sample tk_plate Plate Serial Dilutions tk_sample->tk_plate tk_count Count Viable Colonies (CFU/mL) tk_plate->tk_count tk_plot Plot log10 CFU/mL vs. Time tk_count->tk_plot

Workflow for Antibacterial Activity Assessment.

Anticancer Applications

Nitrothiophene derivatives have also been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity of Nitrothiophene Derivatives
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thienopyrimidine analog 3bHepG2 (Liver Cancer)3.105 ± 0.14[6]
Thienopyrimidine analog 3bPC-3 (Prostate Cancer)2.15 ± 0.12[6]
Thiouriedo analog 4cHepG2 (Liver Cancer)Not specified[6]
Thiouriedo analog 4cPC-3 (Prostate Cancer)Not specified[6]
Carbazole Derivative 4MDA-MB-231 (Triple-Negative Breast Cancer)< 12[7]
Carbazole Derivative 4MCF-7 (ER+ Breast Cancer)< 12[7]
Compound 2hLeukemia (MOLT-4, SR)< 0.01 - 0.02 (GI₅₀)[8]
Compound 2hColon Cancer (SW-620)< 0.01 - 0.02 (GI₅₀)[8]
Compound 2hCNS Cancer (SF-539)< 0.01 - 0.02 (GI₅₀)[8]
Compound 2hMelanoma (SK-MEL-5)< 0.01 - 0.02 (GI₅₀)[8]
Experimental Protocols: Anticancer Activity Assessment

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[9]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nitrothiophene derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Treat the cells with serial dilutions of the nitrothiophene derivative. Include a vehicle control (DMSO).[9]

  • Incubate for 48-72 hours.[9]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[9]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[9]

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Nitrothiophene derivative

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the nitrothiophene derivative at its IC₅₀ concentration for 24-48 hours.[9]

  • Harvest the cells (including floating cells) and wash with cold PBS.[9]

  • Resuspend the cells in binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

anticancer_pathway nitrothiophene Nitrothiophene Derivative cell_cycle Cell Cycle Arrest (e.g., G2/M phase) nitrothiophene->cell_cycle apoptosis Induction of Apoptosis nitrothiophene->apoptosis dna_damage DNA Damage nitrothiophene->dna_damage cell_death Cancer Cell Death cell_cycle->cell_death caspases Activation of Caspases (e.g., Caspase-3, -9) apoptosis->caspases caspases->cell_death dna_damage->apoptosis

Potential Anticancer Mechanisms of Nitrothiophenes.

Antiparasitic Applications

Nitrothiophene derivatives have shown efficacy against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. Their mechanism of action can involve the inhibition of essential parasitic enzymes, such as squalene epoxidase, and the generation of oxidative stress.[10]

Quantitative Data: Anti-Trypanosoma cruzi Activity
Compound/DerivativeParasite Stage/StrainIC₅₀ (µM)Reference
Hit 1T. cruzi Tulahuen (trypomastigotes)7[11]
Benznidazole (control)T. cruzi Tulahuen (trypomastigotes)34[11]
Compound 16T. cruzi Tulahuen CL2 (trypomastigotes)6 ± 1[11]
Compound 16T. cruzi (intracellular amastigotes in LLC-MK2)0.16 ± 0.02[11]
Compound 16T. cruzi (intracellular amastigotes in C2C12)0.13 ± 0.01[11]
Compound 19T. cruzi (intracellular amastigotes in LLC-MK2)0.10 ± 0.04[11]
Compound 19T. cruzi (intracellular amastigotes in C2C12)0.11 ± 0.02[11]
Experimental Protocol: In Vitro Anti-Trypanosoma cruzi Assay

This protocol describes the evaluation of nitrothiophene derivatives against the different life stages of T. cruzi.

Materials:

  • T. cruzi epimastigotes, trypomastigotes, and amastigotes

  • Mammalian host cells (e.g., LLC-MK2 or C2C12) for amastigote culture[11]

  • Appropriate culture media (e.g., LIT for epimastigotes, DMEM for host cells)

  • Nitrothiophene derivative stock solution

  • 96-well plates

  • Microscope or plate reader

Procedure for Anti-epimastigote Activity:

  • Culture T. cruzi epimastigotes in LIT medium.

  • Plate the epimastigotes in a 96-well plate.

  • Add serial dilutions of the nitrothiophene derivative.

  • Incubate for a defined period (e.g., 72 hours).

  • Determine parasite viability using a suitable method (e.g., resazurin assay or direct counting).

Procedure for Anti-trypomastigote and Anti-amastigote Activity:

  • Culture mammalian host cells in 96-well plates.

  • Infect the host cells with trypomastigotes to allow for their transformation into intracellular amastigotes.[11]

  • After infection, treat the cells with serial dilutions of the nitrothiophene derivative.

  • Incubate for a specified duration.

  • Fix and stain the cells.

  • Determine the number of intracellular amastigotes per host cell by microscopy.

  • For anti-trypomastigote activity, expose free trypomastigotes to the compounds and assess their viability over time.

Applications in Neurodegenerative Disorders

Thiophene derivatives, including nitrothiophenes, are being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. Their proposed mechanisms of action include the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), as well as the modulation of protein aggregation.[12]

Quantitative Data: Enzyme Inhibition Activity
Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
Thiophene derived compound 28Acetylcholinesterase (AChE)18.53[12]
Non-thiophene derived compound 29Acetylcholinesterase (AChE)15.26[12]
Donepezil (control)Acetylcholinesterase (AChE)0.219[12]
Compound 30Monoamine Oxidase A (MAO-A)20.34[12]
Moclobemide (control)Monoamine Oxidase A (MAO-A)6.06[12]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to screen for AChE inhibitors.[12]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer

  • Nitrothiophene derivative

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add the buffer, nitrothiophene derivative at various concentrations, and the enzyme solution.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding the substrate (ATCI).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Monitor the change in absorbance over time at a specific wavelength (e.g., 412 nm).

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

neuro_pathway nitrothiophene Nitrothiophene Derivative inhibition1 Inhibition nitrothiophene->inhibition1 inhibition2 Inhibition nitrothiophene->inhibition2 modulation Modulation nitrothiophene->modulation ache Acetylcholinesterase (AChE) mao Monoamine Oxidase (MAO) protein_agg Protein Aggregation (e.g., Amyloid-β) inhibition1->ache neuroprotection Neuroprotective Effects inhibition1->neuroprotection inhibition2->mao inhibition2->neuroprotection modulation->protein_agg modulation->neuroprotection

Therapeutic Targets of Nitrothiophenes in Neurodegeneration.

Synthesis of Nitrothiophene Derivatives

A common method for the synthesis of 2-nitrothiophene involves the nitration of thiophene using a mixture of fuming nitric acid and acetic anhydride at low temperatures.[13]

General Synthetic Protocol: Nitration of Thiophene

Materials:

  • Thiophene

  • Acetic anhydride

  • Fuming nitric acid (sp. gr. 1.51)

  • Glacial acetic acid

  • Three-necked round-bottomed flask

  • Stirrer, thermometer, and separatory funnel

  • Ice bath

Procedure:

  • Dissolve thiophene in acetic anhydride.[13]

  • Separately, dissolve fuming nitric acid in glacial acetic acid, ensuring the mixture is cooled.[13]

  • In a three-necked flask equipped with a stirrer and thermometer, cool a portion of the nitric acid solution to 10°C.[13]

  • Slowly add the thiophene solution to the cooled nitric acid solution while maintaining the temperature at 10°C.[13]

  • After the addition is complete, continue stirring for a specified period.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization or steam distillation.[13]

Disclaimer: This document is intended for informational purposes for a research audience. All experimental work should be conducted in a suitably equipped laboratory, following all necessary safety precautions. The provided protocols are general guidelines and may require optimization for specific compounds and experimental conditions.

References

Application Notes and Protocols: Development of Anti-inflammatory Agents from Thiophene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anti-inflammatory agents derived from thiophene precursors. Thiophene and its derivatives are recognized as privileged structures in medicinal chemistry, demonstrating significant potential in the design of novel anti-inflammatory drugs.[1][2][3] This document outlines the key mechanisms of action, summarizes quantitative efficacy data, provides detailed experimental protocols for synthesis and evaluation, and visualizes the critical signaling pathways involved.

Introduction to Thiophene-Based Anti-inflammatory Agents

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, serves as a versatile scaffold for the synthesis of pharmacologically active molecules.[4] Several commercially available anti-inflammatory drugs, such as Tinoridine, Tiaprofenic acid, and Tenidap, feature a thiophene ring, highlighting its importance in this therapeutic area.[1][3][5] The structural flexibility of the thiophene nucleus allows for modifications that can modulate the potency and selectivity of these agents, primarily by targeting key enzymes and signaling pathways involved in the inflammatory response.[6][7]

The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively.[1][3] Furthermore, emerging research indicates that thiophene-based compounds can also modulate other critical inflammatory pathways, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[8][9][10]

Key Signaling Pathways in Inflammation Targeted by Thiophene Derivatives

The inflammatory response is a complex biological process mediated by a network of signaling pathways. Thiophene-based anti-inflammatory agents have been shown to interfere with these pathways at multiple levels.

COX and LOX Inhibition

The arachidonic acid cascade is a primary target for anti-inflammatory drugs. Thiophene derivatives can inhibit COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, as well as 5-LOX, which is responsible for the production of leukotrienes.[11][12] Selective inhibition of COX-2 is a particularly desirable characteristic as it is primarily the inducible isoform associated with inflammation, and its inhibition can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11][13]

COX_LOX_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Derivatives Thiophene Derivatives Thiophene Derivatives->COX-1 / COX-2 Thiophene Derivatives->5-LOX

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14][15] Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases.[9] Some thiophene analogues have been designed to target this pathway, thereby reducing cytokine synthesis.[8]

p38_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MKK3/6 MKK3/6 Inflammatory Stimuli->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription Factors->Pro-inflammatory Cytokines (TNF-α, IL-6) Thiophene Derivatives Thiophene Derivatives Thiophene Derivatives->p38 MAPK

Caption: Thiophene derivatives as inhibitors of the p38 MAPK signaling pathway.

NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules.[10][16] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the degradation of the inhibitory protein IκBα and the nuclear translocation of the p65/p50 dimer to initiate transcription. Thiophene-based compounds can potentially inhibit this pathway, thus exerting broad anti-inflammatory effects.[17]

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK Complex IKK Complex Inflammatory Stimuli (e.g., TNF-α, IL-1β)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation p65/p50 (NF-κB) p65/p50 (NF-κB) IκBα->p65/p50 (NF-κB) Releases Nuclear Translocation Nuclear Translocation p65/p50 (NF-κB)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Thiophene Derivatives Thiophene Derivatives Thiophene Derivatives->IKK Complex

Caption: Potential inhibition of the NF-κB signaling pathway by thiophene derivatives.

Quantitative Data on Thiophene-Based Anti-inflammatory Agents

The following table summarizes the in vitro inhibitory activities of selected thiophene derivatives against COX-1, COX-2, and 5-LOX. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) for COX-2 is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Compound IDTargetIC50 (µM)Selectivity Index (COX-2)Reference
VIIa COX-119.567.24[13]
COX-2 0.29
5b COX-145.628.37[12]
COX-2 5.45
5-LOX 4.33 -
29a-d (range) COX-2 0.31 - 1.40 Selective[11]
Celecoxib COX-114.233.8[13]
COX-2 0.42
Diclofenac --1.80[13]
NDGA 5-LOX 2.46 -[12]

Experimental Protocols

General Synthesis of Thiophene Derivatives (Gewald Reaction)

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes.[18][19]

Gewald_Synthesis_Workflow Start Start Reactants Ketone/Aldehyde + α-cyanoester + Elemental Sulfur Start->Reactants Reaction_Conditions Basic Catalyst (e.g., Morpholine) Solvent (e.g., Ethanol) Reflux Reactants->Reaction_Conditions Workup Cooling Precipitation Filtration Reaction_Conditions->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization NMR, IR, Mass Spec. Purification->Characterization End End Characterization->End

References

Synthesis and Evaluation of Thiophene-Based Compounds as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antibacterial properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of thiophene-based compounds as potential antibacterial agents, intended for researchers, scientists, and drug development professionals.

I. Introduction to Thiophene-Based Antibacterials

Thiophene derivatives constitute a versatile class of compounds with a broad spectrum of biological activities.[1] Their structural diversity allows for modifications that can enhance their efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][3] Several studies have demonstrated that thiophene-based agents can exert their antibacterial effects through various mechanisms, such as the disruption of bacterial cell membranes, inhibition of essential enzymes like DNA gyrase, and interference with cell division processes.[4][5][6] These multifaceted modes of action make thiophene derivatives promising candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

II. Data Presentation: Antibacterial Activity of Thiophene Derivatives

The antibacterial efficacy of thiophene compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative thiophene derivatives against various bacterial strains from recent studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Reference Bacterial Strains

Compound/DerivativeTarget OrganismMIC (mg/L)Reference
Thiophene Derivative 1Acinetobacter baumannii ATCC 1797832[3]
Thiophene Derivative 1Escherichia coli ATCC 2592264[3]
Thiophene Derivative 2Acinetobacter baumannii ATCC 1797816[3]
Thiophene Derivative 2Escherichia coli ATCC 2592232[3]
Thiophene Derivative 4Acinetobacter baumannii ATCC 1797816[2]
Thiophene Derivative 4Escherichia coli ATCC 2592216[2]
Thiophene Derivative 5Acinetobacter baumannii ATCC 1797816[2]
Thiophene Derivative 5Escherichia coli ATCC 2592232[2]
Thiophene Derivative 8Acinetobacter baumannii ATCC 1797832[2]
Thiophene Derivative 8Escherichia coli ATCC 2592264[2]

Table 2: Antibacterial Activity of Thiophene Derivatives against Colistin-Resistant (Col-R) Bacteria

Compound/DerivativeTarget OrganismMIC₅₀ (mg/L)Reference
Thiophene Derivative 4Col-R A. baumannii16[3]
Thiophene Derivative 4Col-R E. coli8[3]
Thiophene Derivative 5Col-R A. baumannii16[3]
Thiophene Derivative 5Col-R E. coli32[3]
Thiophene Derivative 8Col-R A. baumannii32[3]
Thiophene Derivative 8Col-R E. coli32[3]

MIC₅₀ represents the minimum concentration required to inhibit the growth of 50% of the tested strains.[3]

Table 3: In-vitro Antibacterial Activity of a Spiro-indoline-oxadiazole Thiophene Derivative

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Spiro-indoline-oxadiazole 17Clostridium difficile2 - 4[5]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and antibacterial evaluation of thiophene-based compounds.

A. Synthesis of Thiophene Derivatives

Several synthetic strategies can be employed to synthesize thiophene derivatives.[7][8][9] The Gewald synthesis is a common and efficient method for preparing substituted 2-aminothiophenes.[10][11]

Protocol 1: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [11]

  • Reaction Setup: In a suitable reaction vessel, add an equimolar mixture of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol).

  • Addition of Sulfur: With stirring, add elemental sulfur (0.06 mol) to the mixture at room temperature.

  • Base Addition: Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

  • Reaction Conditions: Stir the reaction mixture for 4 hours at a temperature of 40–50°C.

  • Overnight Stirring: Allow the mixture to continue stirring overnight at room temperature.

  • Isolation and Purification: Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the purified product.

B. Antibacterial Activity Assays

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [12]

  • Bacterial Strain Preparation: Culture the desired bacterial strains on appropriate agar plates (e.g., Mueller-Hinton agar) and incubate at 37°C for 18-24 hours. Inoculate a few colonies into a sterile broth (e.g., Mueller-Hinton broth) and incubate until the culture reaches the logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of the synthesized thiophene compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate with broth to achieve a range of concentrations.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be done visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 3: Time-Kill Curve Assay [3][12]

  • Experimental Setup: Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Compound Addition: Add the thiophene derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a control culture without the compound.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Colony Counting: Perform serial dilutions of the withdrawn aliquots and plate them on agar plates. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of viable colonies (CFU/mL) on each plate. The results are typically expressed as log₁₀ CFU/mL. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of thiophene-based compounds.

G cluster_synthesis Synthesis Phase cluster_testing Antibacterial Testing Phase start Starting Materials (e.g., Ethyl Cyanoacetate, Ketone, Sulfur) reaction Chemical Synthesis (e.g., Gewald Reaction) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (FTIR, NMR, Mass Spec) purification->characterization mic MIC Determination (Broth Microdilution) characterization->mic Pure Thiophene Derivative time_kill Time-Kill Assay mic->time_kill Potent Compounds mechanism Mechanism of Action Studies time_kill->mechanism data_analysis Data Analysis and Structure-Activity Relationship mechanism->data_analysis

Caption: General workflow for synthesis and antibacterial testing.

B. Potential Mechanisms of Action

This diagram illustrates some of the proposed antibacterial mechanisms of action for thiophene derivatives.

G cluster_membrane Cell Membrane cluster_enzyme Enzyme Inhibition cluster_protein Protein Interaction thiophene Thiophene Derivative membrane_disruption Membrane Disruption thiophene->membrane_disruption dna_gyrase DNA Gyrase Inhibition thiophene->dna_gyrase ftsz FtsZ Polymerization Inhibition thiophene->ftsz omp Binding to Outer Membrane Proteins thiophene->omp permeability Increased Permeability membrane_disruption->permeability bacterial_death Bacterial Cell Death permeability->bacterial_death dna_gyrase->bacterial_death ftsz->bacterial_death omp->bacterial_death

Caption: Proposed antibacterial mechanisms of thiophene derivatives.

References

Exploring the Antioxidant Potential of Substituted Thiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antioxidant activity of substituted thiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry. These notes include a summary of quantitative antioxidant data, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant biological pathways. The information presented is intended to guide researchers in the evaluation and development of novel thiophene-based antioxidant agents.

Introduction to Thiophene Antioxidants

Thiophene and its derivatives are versatile scaffolds in drug discovery, known to exhibit a wide range of biological activities, including antioxidant properties. The five-membered ring containing a sulfur atom can be readily substituted at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The antioxidant capacity of these compounds is crucial in combating oxidative stress, a pathological condition implicated in numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The electron-rich nature of the thiophene ring and the ability of the sulfur atom to exist in various oxidation states contribute to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms.

Data Presentation: Antioxidant Activity of Substituted Thiophenes

The antioxidant potential of substituted thiophenes is typically quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the antioxidant activities of various substituted thiophenes as reported in the literature, measured by the DPPH and ABTS radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of Substituted Thiophenes

Compound/DerivativeSubstituentsIC50 (µM)% Inhibition (at a specific concentration)Reference CompoundReference IC50 (µM)
Thiophene-2-carboxamide derivative 7a 3-amino-62.0%Ascorbic acid-
Thiophene-2-carboxamide derivative 7b 3-amino, 4-chloro--Ascorbic acid-
Thiophene-2-carboxamide derivative 7c 3-amino, 4-methyl-46.9%Ascorbic acid-
3-hydroxy thiophene-2-carboxamide 3a-c 3-hydroxy-28.4-54.9%Ascorbic acid-
3-methyl thiophene-2-carboxamide 5a-c 3-methyl-12.0-22.9%Ascorbic acid-
Tetrahydrobenzo[b]thiophene S4 Substituted benzylideneamino48.45-Ascorbic acid-
Tetrahydrobenzo[b]thiophene S6 Substituted benzylideneamino45.33-Ascorbic acid-
Thiazolyl-thiophene hybrid 9 -23.17 (µg/mL)-BHT-
Thiazolyl-thiophene hybrid 7 -27.31 (µg/mL)-BHT-
Thiazolyl-thiophene hybrid 5 -32.26 (µg/mL)-BHT-

Table 2: ABTS Radical Scavenging Activity of Substituted Thiophenes

Compound/DerivativeSubstituents% Inhibition (at a specific concentration)Reference CompoundReference % Inhibition
Hydroxythiophene 4a 3-acetyl, 2-(4-fluorobenzoyl), 5-(phenylamino)85.9%Ascorbic acid88.0%
Amino thiophene-2-carboxamide 7a 3-amino62.0%Ascorbic acid88.44%
Amino thiophene-2-carboxamide 7a-c 3-amino derivatives46.9 - 62.0%Ascorbic acid88.44%
Hydroxy thiophene-2-carboxamide 3a-c 3-hydroxy derivatives28.4 - 54.9%Ascorbic acid88.44%
Methyl thiophene-2-carboxamide 5a-c 3-methyl derivatives12.0 - 22.9%Ascorbic acid88.44%

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate the antioxidant activity of substituted thiophenes are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test compounds (substituted thiophenes)

  • Reference standard (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the substituted thiophene derivatives and the reference standard in methanol to prepare stock solutions (e.g., 1 mg/mL). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the test sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (substituted thiophenes)

  • Reference standard (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the substituted thiophene derivatives and the reference standard in a suitable solvent.

  • Assay Protocol:

    • Add 10 µL of the test sample or standard solution at different concentrations to the wells of a 96-well microplate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6-10 minutes in the dark.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging percentage against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Test compounds (substituted thiophenes)

  • Reference standard (e.g., Trolox, FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

  • Water bath

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[1]

    • Warm the reagent to 37°C in a water bath before use.[1]

  • Preparation of Test Samples and Standard Curve:

    • Prepare a series of dilutions of the substituted thiophene derivatives in a suitable solvent.

    • Prepare a standard curve using a known concentration of Trolox or FeSO₄·7H₂O.

  • Assay Protocol:

    • Add 10 µL of the test sample, standard, or blank (solvent) to the wells of a 96-well microplate.[1]

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 10-30 minutes.[1]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity of the sample is determined from the standard curve and is typically expressed as mmol Trolox equivalents (TE) or Fe²⁺ equivalents per gram or mole of the compound.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the antioxidant assays described above.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Standard with DPPH Solution A->C B Prepare Sample and Standard Dilutions B->C D Incubate (30 min, dark) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition and IC50 E->F

DPPH Assay Workflow

ABTS_Assay_Workflow A Prepare ABTS Radical Cation (ABTS•+) Solution C Mix Sample/Standard with ABTS•+ Solution A->C B Prepare Sample and Standard Dilutions B->C D Incubate (6-10 min, dark) C->D E Measure Absorbance (734 nm) D->E F Calculate % Inhibition and IC50 E->F

ABTS Assay Workflow

FRAP_Assay_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) C Mix Sample/Standard with FRAP Reagent A->C B Prepare Sample and Standard Dilutions B->C D Incubate (10-30 min, 37°C) C->D E Measure Absorbance (593 nm) D->E F Calculate FRAP Value (e.g., Trolox Equivalents) E->F

FRAP Assay Workflow
Cellular Antioxidant Signaling Pathway: Nrf2 Activation

Substituted thiophenes, as organosulfur compounds, may exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular antioxidant defense mechanisms.[2][3] A key pathway in this process is the Keap1-Nrf2 signaling pathway.[2][4] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[4] However, in the presence of oxidative stress or electrophilic compounds (such as some thiophene derivatives), Keap1 is modified, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of antioxidant and cytoprotective genes.[4]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Thiophene Substituted Thiophene Thiophene->Keap1_Nrf2 induces Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod modification Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome degradation Nrf2_free Nrf2 Keap1_mod->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Genes Antioxidant Genes (e.g., HO-1, NQO1) Genes->ROS neutralizes Transcription->Genes

Nrf2 Signaling Pathway

References

Application Notes and Protocols: Design of Novel Anticancer Agents Using Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel anticancer agents based on the thiophene scaffold. Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2][3] The thiophene ring serves as a versatile scaffold, allowing for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[4]

Thiophene-based compounds exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like tyrosine kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[3][5] This document outlines detailed protocols for the synthesis of thiophene derivatives and the key biological assays required to assess their efficacy as potential anticancer drugs.

I. Synthesis of Thiophene Scaffolds

A common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction.[6][7] This one-pot, multi-component reaction offers a straightforward approach to constructing the thiophene core.

Protocol 1: Gewald Aminothiophene Synthesis

This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carboxylates.

Materials:

  • Active methylene nitrile (e.g., ethyl cyanoacetate)

  • A ketone or aldehyde (e.g., cyclohexanone)

  • Elemental sulfur

  • Organic base (e.g., diethylamine or triethylamine)

  • Solvent (e.g., ethanol or dioxane)

Procedure:

  • In a round-bottom flask, dissolve the active methylene nitrile (1 equivalent), the ketone or aldehyde (1 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.

  • Add the organic base (0.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with cold solvent, and dry it.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiophene derivative.

II. Biological Evaluation Protocols

A series of in vitro assays are essential to determine the anticancer potential of the newly synthesized thiophene compounds.

Protocol 2: Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[1][8][9]

Materials:

  • Synthesized thiophene derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2, HCT-116)[10][11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Prepare serial dilutions of the thiophene compounds in the complete medium.

  • After 24 hours, replace the old medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 24-72 hours.[8]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of thiophene derivatives on the cell cycle progression of cancer cells.[1][3][12]

Materials:

  • Synthesized thiophene derivatives

  • Cancer cell lines

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compounds at various concentrations for 24-48 hours.[1]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.[1]

  • Centrifuge the fixed cells and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[1]

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Protocol 4: Apoptosis Assay by Annexin V-FITC Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the thiophene compounds.[13]

Materials:

  • Synthesized thiophene derivatives

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compounds as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry immediately. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Protocol 5: In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine if the thiophene derivatives inhibit the polymerization of tubulin, a key mechanism for some anticancer drugs.[15][16]

Materials:

  • Synthesized thiophene derivatives

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter or a spectrophotometer capable of measuring absorbance at 340 nm

  • Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

Procedure:

  • Prepare a reaction mixture containing purified tubulin in General Tubulin Buffer with GTP on ice.

  • Add the test compound at various concentrations to the reaction mixture. Include vehicle, positive, and negative controls.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm (turbidity) or fluorescence over time using a plate reader.

  • Plot the absorbance/fluorescence versus time to generate polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of polymerization compared to the vehicle control.

Protocol 6: VEGFR-2 Kinase Assay

This protocol is for determining the inhibitory activity of thiophene derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[5][17][18]

Materials:

  • Synthesized thiophene derivatives

  • Recombinant human VEGFR-2 kinase

  • VEGFR-2 Kinase Assay Kit (containing kinase buffer, ATP, and substrate)

  • Luminescence-based detection reagent (e.g., Kinase-Glo™)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a white 96-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[17]

  • Stop the reaction and measure the amount of ATP remaining by adding a luminescence-based detection reagent.

  • Measure the luminescence using a luminometer. A higher luminescence signal indicates greater inhibition of VEGFR-2 kinase activity.

  • Calculate the IC50 value for the test compounds.

III. Data Presentation

Summarize all quantitative data from the biological assays in clearly structured tables for easy comparison of the anticancer activity of the synthesized thiophene derivatives.

Table 1: Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
10b MCF-719.4 ± 0.22Doxorubicin40.0 ± 3.9
10e MCF-714.5 ± 0.30Doxorubicin40.0 ± 3.9
4g HCT-1167.1 ± 0.07Doxorubicin(98.7% inhibition)
4a HCT-11610.5 ± 0.07Doxorubicin(98.7% inhibition)
4c HCT-11611.9 ± 0.05Doxorubicin(98.7% inhibition)
Compound 1312 SGC-79010.34--
8e Various0.411 - 2.8--
Compound 480 HeLa12.61 (µg/mL)--
Compound 480 Hep G233.42 (µg/mL)--

Note: Data extracted from multiple sources for illustrative purposes.[6][10][11]

IV. Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow Start Starting Materials (Ketone, Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Base, Solvent Purification Purification (Recrystallization/ Chromatography) Gewald->Purification Product 2-Aminothiophene Derivative Purification->Product MTT MTT Assay (Cytotoxicity) Product->MTT Flow Flow Cytometry (Cell Cycle, Apoptosis) Product->Flow Kinase Kinase Assay (e.g., VEGFR-2) Product->Kinase Tubulin Tubulin Polymerization Assay Product->Tubulin Data Data Analysis (IC50, etc.) MTT->Data Flow->Data Kinase->Data Tubulin->Data

Caption: General workflow for the synthesis and biological evaluation of thiophene-based anticancer agents.

G cluster_pathway Tubulin Polymerization Inhibition Pathway Agent Thiophene-based Inhibitor Tubulin α/β-Tubulin Heterodimers Agent->Tubulin Binds to Colchicine Site Polymerization Polymerization Agent->Polymerization Tubulin->Polymerization Microtubule Microtubules Polymerization->Microtubule GTP CellCycleArrest G2/M Phase Cell Cycle Arrest Polymerization->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for thiophene derivatives that inhibit tubulin polymerization.

G cluster_pathway VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Agent Thiophene-based Inhibitor Agent->VEGFR2 Inhibits ATP Binding ATP ATP ATP->VEGFR2 Downstream Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-based anticancer agents.

References

Application Notes and Protocols: The Role of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a pivotal starting material in the synthesis of a diverse range of heterocyclic compounds, particularly those based on the thieno[2,3-d]pyrimidine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with the ATP-binding sites of various protein kinases, making it a valuable core for the development of potent and selective enzyme inhibitors. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the synthesis of novel kinase inhibitors is a major focus of modern drug discovery.

These application notes provide a comprehensive overview of the synthetic utility of this compound in preparing enzyme inhibitors, with a focus on Polo-like kinase 1 (PLK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Detailed experimental protocols for the key synthetic transformations and quantitative data on the inhibitory activities of the resulting compounds are presented.

General Synthetic Strategy

The primary synthetic pathway to access thieno[2,3-d]pyrimidine-based enzyme inhibitors from this compound involves a three-stage process:

  • Reduction of the Nitro Group: The nitro functionality at the 4-position of the thiophene ring is reduced to an amino group. This transformation is crucial as it furnishes the necessary 3-aminothiophene-2-carboxylate intermediate.

  • Formation of the Thieno[2,3-d]pyrimidine Core: The resulting aminothiophene undergoes cyclization with a suitable one-carbon synthon, such as formamide or urea, to construct the fused pyrimidine ring, yielding a thieno[2,3-d]pyrimidin-4(3H)-one core.

  • Functionalization of the Scaffold: The thieno[2,3-d]pyrimidine core is then subjected to various chemical modifications to introduce diverse substituents. These modifications are critical for modulating the compound's potency, selectivity, and pharmacokinetic properties. Common functionalization strategies include chlorination of the 4-oxo group followed by nucleophilic substitution to introduce various side chains.

This versatile synthetic approach allows for the creation of extensive libraries of thieno[2,3-d]pyrimidine derivatives for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Diagram of the General Synthetic Workflow

G start Methyl 3-hydroxy-4- nitrothiophene-2-carboxylate intermediate1 Methyl 3-amino-4- hydroxythiophene-2-carboxylate start->intermediate1 Reduction intermediate2 Thieno[2,3-d]pyrimidin-4(3H)-one Core intermediate1->intermediate2 Cyclization final_product Functionalized Thieno[2,3-d]pyrimidine Enzyme Inhibitors intermediate2->final_product Functionalization

Caption: General synthetic workflow from the starting material to the final enzyme inhibitors.

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against their target enzymes.

Compound IDTarget EnzymeIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Derivative 1 VEGFR-221[1]
Thieno[2,3-d]pyrimidine Derivative 2 VEGFR-233.4[1]
Thieno[2,3-d]pyrimidine Derivative 3 VEGFR-247.0[1]
Thieno[2,3-d]pyrimidine Derivative 4 STAT3320[2]
Thieno[2,3-d]pyrimidine Derivative 5 STAT35730[2]
Thiophene Benzimidazole Derivative PLK11490[1]
Thiophene Benzimidazole Derivative PLK13790[1]

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for the preparation of thieno[2,3-d]pyrimidine-based enzyme inhibitors. Researchers should adapt these protocols based on the specific substrate and desired final product.

Protocol 1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amino group, a critical first step in the synthesis of the thieno[2,3-d]pyrimidine core.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-amino-4-hydroxythiophene-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

This protocol outlines the cyclization of the aminothiophene intermediate with formamide to form the core heterocyclic scaffold.[3][4]

Materials:

  • Methyl 3-amino-4-hydroxythiophene-2-carboxylate

  • Formamide

  • High-temperature reaction vessel (e.g., sealed tube or microwave reactor)

  • Magnetic stirrer

Procedure:

  • In a suitable reaction vessel, mix Methyl 3-amino-4-hydroxythiophene-2-carboxylate (1.0 eq) with an excess of formamide (e.g., 10-20 eq).[4]

  • Heat the mixture to a high temperature (typically 150-200 °C) for several hours.[3] The reaction can be performed using conventional heating under reflux or in a microwave reactor for accelerated reaction times.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • The solid product that precipitates is collected by filtration, washed with water, and dried to afford the crude thieno[2,3-d]pyrimidin-4(3H)-one.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 3: Functionalization of the Thieno[2,3-d]pyrimidin-4(3H)-one Core via Chlorination and Nucleophilic Substitution

This protocol describes a common method for introducing diversity to the scaffold, which is crucial for tuning the inhibitory activity.

Materials:

  • Thieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Appropriate amine nucleophile (R-NH₂)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Chlorination

  • Suspend the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride or thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chlorothieno[2,3-d]pyrimidine intermediate.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or DMF.

  • Add the desired amine nucleophile (1.1-1.5 eq) and a base such as triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final functionalized thieno[2,3-d]pyrimidine enzyme inhibitor.

Signaling Pathway Visualization

The synthesized thieno[2,3-d]pyrimidine derivatives often target key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently downstream of receptor tyrosine kinases like VEGFR-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->RTK

Caption: Inhibition of receptor tyrosine kinase signaling by thieno[2,3-d]pyrimidine derivatives.

References

Application Note: Protocols for the Selective Reduction of the Nitro Group in Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the chemoselective reduction of the nitro group in Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate, a valuable intermediate in drug synthesis[1]. The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic chemistry, yielding key building blocks for pharmaceuticals and advanced materials. The primary challenge lies in achieving high selectivity for the nitro group while preserving other sensitive functionalities, such as the ester and hydroxyl groups present in the substrate. This application note presents three robust and reliable methods to achieve this transformation: reduction using Tin(II) Chloride, catalytic hydrogenation, and a modern approach using Sodium Borohydride with an Iron(II) Chloride catalyst. Each protocol is detailed with step-by-step instructions, and a comparative summary is provided to aid in method selection.

Overview of the Chemical Transformation

The objective is the selective reduction of the nitro group on the thiophene ring to an amino group, yielding Methyl 3-amino-4-hydroxythiophene-2-carboxylate.

Reaction Scheme: Chemical reaction scheme showing the reduction of this compound to Methyl 3-amino-4-hydroxythiophene-2-carboxylate.

(Image is for illustrative purposes only)

Comparative Summary of Reduction Protocols

The following table summarizes the key parameters and characteristics of the detailed protocols, allowing for an informed selection based on laboratory capabilities, substrate scale, and desired outcome.

Parameter Method 1: Tin(II) Chloride Method 2: Catalytic Hydrogenation Method 3: NaBH₄ / FeCl₂
Primary Reagents SnCl₂·2H₂O, Ethanol/Ethyl AcetateH₂ gas, 10% Pd/CNaBH₄, FeCl₂
Selectivity Excellent for nitro group over esters and carbonyls.[2][3]High, but potential for dehalogenation or alkene reduction on other substrates.[2]Excellent for nitro group over esters.[4][5][6]
Reaction Conditions 50-78 °C (Reflux)Room Temperature, 1 atm H₂0 °C to Room Temperature
Typical Reaction Time 2 - 6 hours3 - 12 hours1 - 3 hours
Workup Complexity Moderate; requires neutralization and filtration of tin salts.[7]Simple; filtration of catalyst.Simple; aqueous quench and extraction.
Key Advantages High chemoselectivity, reliable, tolerant of many functional groups.[2][7]Very clean reaction, high atom economy, simple product isolation.Mild conditions, avoids high-pressure gas and heavy metal waste (tin).[5]
Key Disadvantages Generates stoichiometric tin waste, which can be difficult to remove.[7]Requires specialized equipment (hydrogen source), catalyst can be pyrophoric.NaBH₄ is water-sensitive; reaction can be exothermic.
Reported Yields Good to ExcellentGood to ExcellentExcellent (up to 96% for similar substrates).[5][6]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This classic method is highly effective and chemoselective for reducing aromatic nitro groups in the presence of esters.[2][8]

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Absolute Ethanol or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of substrate).

  • Reagent Addition: Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing an ice-cold saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts. Stir for 30 minutes.

  • Filtration: Filter the resulting suspension through a pad of Celite® or filter paper to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield pure Methyl 3-amino-4-hydroxythiophene-2-carboxylate.

Protocol 2: Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C)

This method is exceptionally clean and avoids stoichiometric metal waste products. Transfer hydrogenation using ammonium formate is often preferred for its mildness and convenience over using high-pressure hydrogen gas.[9]

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Methanol or Ethanol

  • Celite®

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of the this compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % by weight) to the flask. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C. The reaction is often accompanied by gas evolution (CO₂ and NH₃). Monitor the reaction progress by TLC (typically 3-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with additional methanol.

  • Purification: Concentrate the filtrate using a rotary evaporator. The resulting residue can be partitioned between water and ethyl acetate. The organic layer is then dried and concentrated to afford the crude product, which can be purified as described in Protocol 1.

Protocol 3: Selective Reduction using Sodium Borohydride and Iron(II) Chloride (NaBH₄/FeCl₂)

This modern protocol is highly chemoselective for nitro groups in the presence of esters, operates under very mild conditions, and offers a practical alternative to the methods above.[4][5][6]

Materials and Reagents:

  • This compound

  • Iron(II) Chloride (FeCl₂) (1 equivalent)

  • Sodium Borohydride (NaBH₄) (2.5-3 equivalents)

  • Methanol or Tetrahydrofuran (THF) / Water solvent system

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) and FeCl₂ (1 equivalent) in methanol (or a THF/water mixture).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Sodium Borohydride (2.5-3 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by slowly adding deionized water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualized Experimental Workflow

The following diagram illustrates the general logical workflow applicable to all the described protocols, from initial setup to the final, characterized product.

Experimental_Workflow General Workflow for Nitro Group Reduction Start Starting Material (Nitrothiophene) Setup Reaction Setup (Dissolve Substrate, Add Reagents) Start->Setup Reaction Reaction Monitoring (TLC, Stirring, Heating) Setup->Reaction Initiate Reaction Workup Quenching & Workup (Neutralization, Filtration) Reaction->Workup Reaction Complete Extraction Extraction & Washing Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Crude Product Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Pure Fractions Final_Product Final Product (Aminothiophene) Characterization->Final_Product

Caption: General laboratory workflow for the reduction of this compound.

References

Application Notes and Protocols: Functionalization of the Hydroxyl Group in Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the hydroxyl group of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate. This versatile building block is a key intermediate in the synthesis of various biologically active compounds.[1] The ability to selectively modify the hydroxyl group opens up avenues for creating diverse molecular libraries for drug discovery and development.

The primary methods for functionalizing the hydroxyl group are O-alkylation (etherification) and O-acylation (esterification). These reactions allow for the introduction of a wide variety of substituents, thereby enabling the modulation of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

I. O-Alkylation (Etherification)

O-alkylation of the hydroxyl group in this compound can be achieved using various alkylating agents under basic conditions. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol: General Procedure for O-Alkylation

  • Preparation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetone, or acetonitrile), add a base (1.1-1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide salt.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for O-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl iodideK₂CO₃AcetoneReflux>90
Ethyl bromideNaHDMF6085-95
Benzyl chlorideCs₂CO₃Acetonitrile8080-90
Propargyl bromideK₂CO₃DMF5075-85

Note: The yields provided are illustrative and based on general etherification reactions of similar phenolic compounds. Optimization may be required for the specific substrate.

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Solvent add_base Add Base start->add_base add_alkylating Add Alkylating Agent add_base->add_alkylating heat Heat and Monitor (TLC) add_alkylating->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Figure 1: Experimental workflow for O-alkylation.

II. O-Acylation (Esterification)

Esterification of the hydroxyl group can be accomplished by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base.

Experimental Protocol: General Procedure for O-Acylation

  • Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or pyridine).

  • Addition of Base: Add a base (1.2-2.0 eq.), such as triethylamine or pyridine, to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the acylating agent (1.1-1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Table 2: Representative Conditions for O-Acylation

Acylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Acetyl chlorideTriethylamineDichloromethane0 to RT>95
Benzoyl chloridePyridinePyridine0 to RT90-98
Acetic anhydrideDMAP (cat.), Et₃NTHFRT>90
Propionyl chlorideTriethylamineDichloromethane0 to RT90-95

Note: The yields provided are illustrative and based on general esterification reactions of similar phenolic compounds. Optimization may be required for the specific substrate.

O_Acylation_Pathway substrate This compound product Methyl 3-acyloxy-4-nitrothiophene-2-carboxylate substrate->product O-Acylation reagent R-COCl or (R-CO)₂O base Base (e.g., Et₃N, Pyridine)

Figure 2: General reaction pathway for O-acylation.

III. Signaling Pathways and Logical Relationships

The functionalization of this core scaffold is a critical step in structure-activity relationship (SAR) studies. By modifying the hydroxyl group, researchers can probe the interactions of the molecule with its biological target and optimize its pharmacological profile.

SAR_Logic cluster_functionalization Functionalization of Hydroxyl Group cluster_evaluation Evaluation core Core Scaffold (this compound) alkylation O-Alkylation core->alkylation acylation O-Acylation core->acylation derivatives Diverse Library of Derivatives alkylation->derivatives acylation->derivatives sar Structure-Activity Relationship (SAR) Studies derivatives->sar adme ADME Profiling derivatives->adme lead_opt Lead Optimization sar->lead_opt adme->lead_opt

Figure 3: Logical relationship in drug discovery.

Disclaimer: The experimental protocols provided are generalized procedures for O-alkylation and O-acylation of phenolic hydroxyl groups. While these methods are expected to be applicable to this compound, specific reaction conditions may require optimization for this particular substrate. It is recommended to perform small-scale test reactions to determine the optimal conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polysubstituted thiophenes. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses common challenges in the synthesis of polysubstituted thiophenes, with a focus on the Gewald, Paal-Knorr, and Fiesselmann reactions.

General Issues

Q1: My reaction has stalled and is not proceeding to completion. What are the initial diagnostic steps?

A1: When a reaction stalls, a systematic approach is crucial. First, confirm the stall by monitoring the reaction progress using TLC or LC-MS at regular intervals. If no change is observed, verify the following:

  • Reaction Conditions: Double-check the temperature, stirring speed, and atmospheric conditions (e.g., inert atmosphere). Deviations from the established protocol can halt a reaction.

  • Reagent Quality: Ensure all starting materials and solvents are pure and, if required, anhydrous. Impurities can poison catalysts or participate in side reactions.

  • Stoichiometry: Re-verify the molar ratios of your reactants. An incorrect ratio can lead to a stalled reaction.

Q2: I am observing a complex mixture of products and byproducts. How can I improve the selectivity of my reaction?

A2: Poor selectivity can often be addressed by modifying the reaction conditions:

  • Temperature Control: Running the reaction at a lower temperature may favor the kinetic product, while a higher temperature may favor the thermodynamic product. Experiment with a range of temperatures to find the optimal condition for your desired isomer.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. A screen of different solvents may be necessary to improve selectivity.

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligands is critical for controlling regioselectivity. A ligand screen is often a valuable optimization step.

Gewald Aminothiophene Synthesis

Q1: My Gewald reaction is giving a very low yield or no product at all. What is the most likely cause?

A1: The most critical step in the Gewald reaction is the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] If this step fails, the subsequent thiophene ring formation cannot occur.[1]

  • Check Starting Materials: Ensure your ketone/aldehyde is free of impurities and the active methylene nitrile has not degraded.

  • Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[2]

  • Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can improve yields.[2]

Q2: I am having difficulty with the sulfur addition and cyclization steps in my Gewald synthesis. What can I do?

A2: Poor sulfur solubility or reactivity can hinder the reaction.

  • Solvent: Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[2]

  • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, excessive heat can lead to side reactions.[2]

  • Steric Hindrance: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.[2]

Paal-Knorr Thiophene Synthesis

Q1: I am getting a low yield of the desired thiophene and a significant amount of furan byproduct in my Paal-Knorr synthesis. How can I improve the selectivity?

A1: Furan formation is a common side reaction in the Paal-Knorr thiophene synthesis.

  • Sulfurizing Agent: Ensure you are using a fresh and active sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). These reagents can degrade upon exposure to moisture.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote furan formation. Gradually increase the temperature while monitoring for byproduct formation.

  • Solvent: Use a high-boiling, anhydrous, non-polar solvent like toluene or xylene to drive the reaction to completion.

Q2: My Paal-Knorr reaction is sluggish, with a lot of unreacted starting material. How can I improve the conversion?

A2: Low conversion can be due to several factors:

  • Inactive Sulfurizing Agent: Use a fresh batch of P₄S₁₀ or Lawesson's reagent.

  • Insufficient Temperature: Some substrates require higher temperatures to react. Cautiously increase the reaction temperature.

  • Purity of 1,4-Dicarbonyl Compound: Ensure your starting diketone is of high purity, as impurities can hinder the reaction.

Fiesselmann Thiophene Synthesis

Q1: I am struggling with regioselectivity in my Fiesselmann synthesis. What determines the final substitution pattern?

A1: The Fiesselmann synthesis offers good regiocontrol, which is primarily determined by the structure of your starting materials. The reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds. The substitution pattern of these precursors will dictate the final arrangement of substituents on the thiophene ring.

Q2: What are some common variations of the Fiesselmann synthesis that I can try for different substitution patterns?

A2: The Fiesselmann synthesis is quite versatile. Variations include:

  • Using β-ketoesters or α,β-dihalo esters instead of acetylenic esters.

  • Employing different α-mercaptocarbonyl compounds in place of thioglycolic acid derivatives.

  • If the substrate contains a nitrile group instead of an ester, 3-aminothiophenes can be synthesized.[3]

Data Presentation

The following tables summarize the influence of various reaction parameters on the yield of polysubstituted thiophenes in key synthetic methods.

Table 1: Influence of Base and Solvent on Gewald Synthesis Yield

Carbonyl CompoundActive MethyleneBaseSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneMalononitrileMorpholineEthanol50285
AcetophenoneEthyl CyanoacetatePiperidineDMF60478
4-MethoxyacetophenoneMalononitrileTriethylamineMethanolRT1272
CyclopentanoneCyanoacetamideMorpholineEthanol50388

Table 2: Comparison of Sulfurizing Agents in Paal-Knorr Synthesis

1,4-Dicarbonyl CompoundSulfurizing AgentSolventTemperature (°C)Time (h)Yield (%)
Hexane-2,5-dioneP₄S₁₀Toluene110675
Hexane-2,5-dioneLawesson's ReagentToluene110485
1,4-Diphenylbutane-1,4-dioneP₄S₁₀Xylene140868
1,4-Diphenylbutane-1,4-dioneLawesson's ReagentXylene140579

Experimental Protocols

Protocol 1: General Procedure for Gewald Aminothiophene Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).

  • Add a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: General Procedure for Paal-Knorr Thiophene Synthesis
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene or xylene).

  • Add the sulfurizing agent (e.g., Lawesson's reagent, 0.5 eq, or P₄S₁₀, 0.3 eq) portion-wise. Caution: The reaction can be exothermic, and hydrogen sulfide gas is evolved. Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation.

Protocol 3: General Procedure for Fiesselmann Thiophene Synthesis
  • To a solution of a suitable base (e.g., sodium ethoxide in ethanol), add the thioglycolic acid derivative (1.0 eq) dropwise at a low temperature (e.g., 0-5 °C).

  • To this mixture, add the α,β-acetylenic ester (1.0 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired polysubstituted thiophene.

Visualizations

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No optimize_temp Optimize Temperature conditions_ok->optimize_temp Yes adjust_conditions Adjust Conditions conditions_ok->adjust_conditions No optimize_catalyst Optimize Catalyst/Base/Solvent optimize_temp->optimize_catalyst success Successful Synthesis optimize_catalyst->success purify_reagents->start adjust_conditions->start

Caption: Troubleshooting workflow for low yield in thiophene synthesis.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Tautomerization carbonyl Ketone/Aldehyde intermediate1 α,β-Unsaturated Nitrile carbonyl->intermediate1 + Base nitrile Active Methylene Nitrile nitrile->intermediate1 intermediate2 Thiolate Intermediate intermediate1->intermediate2 + Sulfur sulfur Elemental Sulfur (S8) product 2-Aminothiophene intermediate2->product Intramolecular Cyclization

Caption: Key stages of the Gewald aminothiophene synthesis mechanism.

Synthesis_Decision_Tree start Desired Thiophene Substitution Pattern? gewald Gewald Synthesis start->gewald 2-Amino substituted paal_knorr Paal-Knorr Synthesis start->paal_knorr Symmetrical substitution (e.g., 2,5-disubstituted) fiesselmann Fiesselmann Synthesis start->fiesselmann Hydroxy/Amino substituted at C3 functionalization Post-synthesis Functionalization start->functionalization Other patterns or further complexity

Caption: Decision tree for selecting a thiophene synthesis method.

References

"common side reactions in the nitration of hydroxythiophene carboxylates"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of Hydroxythiophene Carboxylates

This guide provides troubleshooting advice and frequently asked questions for researchers encountering common side reactions during the nitration of hydroxythiophene carboxylates. The inherent reactivity of the thiophene ring, coupled with the competing electronic effects of the activating hydroxyl group and the deactivating carboxylate group, can lead to a range of undesired products.

Frequently Asked Questions (FAQs)

Q1: Why is my nitration reaction of a hydroxythiophene carboxylate turning dark brown or black and yielding a tar-like substance?

A1: This is a strong indication of oxidative degradation and/or polymerization. The combination of a highly activated ring system (due to the hydroxyl group) and a strong nitrating agent (especially concentrated nitric acid) can lead to the breakdown of the thiophene ring. Phenols, which are chemical cousins to hydroxythiophenes, are also highly susceptible to oxidation by nitric acid, forming complex tarry products.[1] The thiophene ring itself can be opened by strong oxidizing agents.[1]

Troubleshooting Steps:

  • Use Milder Nitrating Agents: Avoid the standard concentrated HNO₃/H₂SO₄ mixture. Opt for reagents like nitric acid in acetic anhydride, copper (II) nitrate, or nitronium tetrafluoroborate.[2] These reagents reduce the oxidative potential of the reaction medium.

  • Control the Temperature: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize thermal decomposition and slow down the rate of oxidation.

  • Protect the Hydroxyl Group: Consider protecting the hydroxyl group as an acetate or other suitable protecting group before nitration. This reduces the activation of the ring and its susceptibility to oxidation. The protecting group can be removed after the nitration step.

Q2: I've isolated multiple nitrated products. How do I control the regioselectivity of the reaction?

A2: The regioselectivity is dictated by the competing influences of the strongly activating, ortho, para-directing hydroxyl group and the deactivating carboxylate group. The powerful activating nature of the -OH group typically dominates, directing the incoming nitro group to the positions ortho or para to it.

Troubleshooting Steps:

  • Vary the Solvent and Nitrating Agent: The choice of solvent and nitrating agent can influence the isomer distribution. For instance, nitration using potassium nitrate in sulfuric acid at low temperatures can favor different isomers compared to reactions at higher temperatures with mixed acids.[3]

  • Steric Hindrance: The bulky carboxylate group may sterically hinder nitration at adjacent positions, favoring substitution at more accessible sites.

  • Lewis Acid Catalysis: In some cases, the presence of a Lewis acid can alter the regioselectivity of electrophilic substitution on substituted thiophenes.

Q3: My product yield is low, and I've identified dinitrated and even trinitrated species. How can I prevent polynitration?

A3: Polynitration occurs because the hydroxyl group makes the thiophene ring highly electron-rich and thus very reactive towards electrophilic attack.[4] This is analogous to the formation of 2,4,6-trinitrophenol (picric acid) from the nitration of phenol with concentrated nitric acid.[4][5]

Troubleshooting Steps:

  • Use Stoichiometric Amounts of Nitrating Agent: Carefully control the stoichiometry, using only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent.

  • Slow Addition: Add the nitrating agent dropwise to a cooled solution of the hydroxythiophene carboxylate. This maintains a low instantaneous concentration of the electrophile, disfavoring multiple substitutions.

  • Dilute Reaction Conditions: Working in a more dilute solution can also help to reduce the rate of the second and subsequent nitration events.

Q4: I suspect I'm getting ipso-substitution, where the carboxylate group is replaced by a nitro group. Is this possible and how can I avoid it?

A4: Yes, ipso-substitution (decarboxylative nitration) is a possible side reaction, though it is often minor. It has been observed in the nitration of other substituted thiophene derivatives.[3] While thiophene-2-carboxylic acid can be resistant to decarboxylation under some electrophilic conditions,[6] the presence of the strongly activating hydroxyl group could facilitate this pathway.

Troubleshooting Steps:

  • Milder Conditions: This side reaction is more likely under harsh conditions. Employing milder nitrating agents and lower temperatures should suppress the ipso-substitution pathway.

  • Protect the Carboxyl Group: Converting the carboxylic acid to an ester can sometimes reduce the likelihood of decarboxylation.

Summary of Common Side Reactions and Mitigation Strategies

Side Reaction Likely Cause Mitigation Strategies Relevant Analogy/Precedent
Oxidation/Decomposition Highly activated ring; Strong oxidizing nitrating agent (e.g., conc. HNO₃).Use milder nitrating agents (e.g., HNO₃ in acetic anhydride); Low reaction temperatures; Protect the -OH group.Phenol nitration often yields tarry by-products due to oxidation.[1]
Polynitration High reactivity of the substrate due to the activating -OH group.Use stoichiometric amounts of nitrating agent; Slow, controlled addition; Dilute reaction conditions.Formation of picric acid from phenol.[4]
Poor Regioselectivity Competing directing effects of -OH and -COOR groups.Low temperatures; Choice of specific nitrating agent/solvent system can influence isomer ratios.Temperature and reagent choice affect isomer distribution in benzo[b]thiophen nitration.[3]
Ipso-Substitution Replacement of the carboxylate group by a nitro group.Use milder reaction conditions; Convert carboxylic acid to an ester.Observed as a minor side reaction in the nitration of benzo[b]thiophene derivatives.[3]
Nitrosation Presence of nitrous acid impurities in the nitric acid.Use fresh nitric acid; Add a nitrous acid scavenger like urea.A known complication in thiophene nitration, can be explosive.[2]

Generalized Experimental Protocol (Example for Mitigation)

This protocol is a starting point and should be adapted based on the specific substrate and available laboratory equipment. It is designed to minimize oxidation and polynitration.

Nitration of Ethyl 5-hydroxythiophene-2-carboxylate (Hypothetical Example)

  • Reagent Preparation: Prepare a solution of the nitrating agent by slowly adding fuming nitric acid (1.1 equivalents) to acetic anhydride at -10 °C. Allow the mixture to stir for 15 minutes to form acetyl nitrate.

  • Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the ethyl 5-hydroxythiophene-2-carboxylate (1 equivalent) in a suitable solvent like acetic acid or dichloromethane.

  • Cooling: Cool the substrate solution to -10 °C using an ice-salt or dry ice-acetone bath.

  • Addition of Nitrating Agent: Add the prepared acetyl nitrate solution dropwise to the cooled substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Workup: Allow the ice to melt, then extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize acids), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the desired mononitrated isomer from side products.

Visualizations

NitrationPathways cluster_start Starting Material cluster_products Reaction Products Start Hydroxythiophene Carboxylate Desired Mononitrated Product Start->Desired Controlled Nitration Side1 Polynitrated Products Start->Side1 Excess Nitrating Agent Side2 Oxidation Products (Tars) Start->Side2 Harsh Conditions (Strong Acid, High Temp) Side3 Ipso-Substituted Product Start->Side3 Harsh Conditions

Caption: Reaction pathways in the nitration of hydroxythiophene carboxylates.

TroubleshootingFlowchart Start Unsuccessful Nitration (Low Yield / Side Products) Issue1 Observation: Dark Tars / Decomposition Start->Issue1 Issue2 Observation: Polynitration Detected Start->Issue2 Issue3 Observation: Wrong Isomer / Isomer Mix Start->Issue3 Solution1 Action: 1. Use Milder Nitrating Agent 2. Lower Reaction Temperature 3. Protect -OH Group Issue1->Solution1 Solution2 Action: 1. Use 1.05 eq. Nitrating Agent 2. Add Agent Slowly 3. Use Dilute Conditions Issue2->Solution2 Solution3 Action: 1. Screen Solvents 2. Vary Nitrating Agent 3. Adjust Temperature Issue3->Solution3

Caption: Troubleshooting flowchart for common nitration issues.

References

Technical Support Center: Purification of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities could include unreacted starting materials, byproducts from side reactions such as dinitration or incomplete hydrolysis of the ester, and residual solvents. The presence of a dark color in the crude product often indicates polymeric or degradation byproducts.

Q3: My purified product is still colored. What could be the cause?

A3: A persistent yellow or brownish color can be due to trace amounts of highly colored impurities, such as dinitro--substituted byproducts or oxidation products.[1] Activated carbon treatment during recrystallization or the use of a silica gel plug filtration before column chromatography can help remove these colored impurities.

Q4: How can I assess the purity of my final product?

A4: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also be a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

Problem 1: Low yield after recrystallization.
Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent.Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent pair system (e.g., ethanol/water, dichloromethane/hexane) may be necessary.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Loss of product during transfer.Ensure all equipment is rinsed with a small amount of the cold recrystallization solvent to recover any adhering product.
Problem 2: Poor separation during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system (eluent).Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution may be necessary to separate closely eluting impurities.[2][3]
Column overloading.Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).
Cracks or channels in the silica gel bed.Pack the column carefully and ensure the silica gel is fully settled before loading the sample. Do not let the column run dry.
Co-elution of impurities.If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC.
Problem 3: Tailing or broad peaks in HPLC.

| Possible Cause | Troubleshooting Step | | Secondary interactions with the stationary phase. | Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the hydroxyl group.[4][5][6] | | Column overload. | Reduce the injection volume or the concentration of the sample. | | Column degradation. | Flush the column with a strong solvent or replace the column if it's old or has been used extensively with crude samples. | | Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and gradient profile. |

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable system.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Eluent Selection: Determine the optimal eluent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried powder to the top of the column.

  • Elution: Start the elution with the determined solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Preparative HPLC
  • Column: A reverse-phase C18 column is typically suitable.[7]

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is commonly used. Both solvents may be acidified with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[4][5][6]

  • Method Development: Optimize the separation on an analytical scale first to determine the retention time of the product and impurities.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the desired product.

  • Product Recovery: Evaporate the solvent from the collected fraction, often requiring lyophilization if water is present.

Quantitative Data Summary

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Typical Yield Notes
Recrystallization85%>98%60-80%Effective for removing less soluble or more soluble impurities.
Column Chromatography70%>99%50-70%Good for separating impurities with different polarities.
Preparative HPLC90%>99.5%70-90%Ideal for achieving very high purity and separating closely related impurities.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 waste Impurities recrystallization->waste purity_check2 Purity Check (HPLC/NMR) column_chromatography->purity_check2 column_chromatography->waste prep_hplc Preparative HPLC purity_check3 Purity Check (HPLC/NMR) prep_hplc->purity_check3 prep_hplc->waste purity_check1->column_chromatography Purity Sufficient? pure_product Pure Product purity_check1->pure_product Purity Sufficient? purity_check2->prep_hplc Purity Sufficient? purity_check2->pure_product Purity Sufficient? purity_check3->pure_product Purity Sufficient?

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Low Purity After Initial Purification check_method Which method was used? start->check_method recryst Recrystallization check_method->recryst Recryst. column Column Chromatography check_method->column Column recryst_q1 Is the product too soluble? recryst->recryst_q1 column_q1 Poor separation (bad Rf)? column->column_q1 recryst_a1 Change solvent or use a solvent pair. recryst_q1->recryst_a1 Yes recryst_q2 Are there colored impurities? recryst_q1->recryst_q2 No repurity Re-run Purification recryst_a1->repurity Re-purify recryst_a2 Use activated carbon. recryst_q2->recryst_a2 Yes recryst_a2->repurity Re-purify column_a1 Optimize eluent with TLC. column_q1->column_a1 Yes column_q2 Streaking/Tailing on TLC? column_q1->column_q2 No column_a1->repurity Re-purify column_a2 Consider a different stationary phase or prep-HPLC. column_q2->column_a2 Yes column_a2->repurity Re-purify

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Troubleshooting Low Yield in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in thiophene synthesis. The guide is structured in a question-and-answer format to directly address specific problems encountered during experimentation.

General Troubleshooting

Before delving into specific synthesis methods, it's crucial to consider general factors that can significantly impact reaction outcomes.

Q1: My thiophene synthesis reaction is resulting in a very low yield or is not proceeding at all. What are the first things I should check?

A1: When troubleshooting a low-yielding thiophene synthesis, a systematic approach is key. Start by verifying the foundational elements of your reaction setup:

  • Reagent Quality and Purity: Ensure the starting materials are of high purity and free from contaminants. Impurities can interfere with the reaction and lead to the formation of side products.[1] The purity of starting materials is crucial as impurities can lead to significant side reactions.[2]

  • Anhydrous Conditions: Many thiophene syntheses are sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water can deactivate reagents and catalysts.[1][3]

  • Inert Atmosphere: For reactions involving air-sensitive reagents or intermediates, such as organometallic compounds or certain sulfur sources, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxidation and degradation.[2]

  • Stoichiometry: Accurately measure all reagents to ensure the correct molar ratios as specified in the protocol.[4]

  • Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. Suboptimal temperatures can lead to slow or incomplete reactions, while excessively high temperatures can promote side reactions and decomposition.[1][5]

Troubleshooting Specific Thiophene Synthesis Methods

This section provides detailed troubleshooting for common thiophene synthesis reactions.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.

Q2: I am observing a significant amount of furan byproduct in my Paal-Knorr synthesis, leading to a low yield of the desired thiophene. How can I improve selectivity?

A2: Furan formation is a common side reaction in the Paal-Knorr thiophene synthesis.[1] The choice of sulfurizing agent and reaction conditions are critical for maximizing thiophene yield.

  • Sulfurizing Agent: While phosphorus pentasulfide (P₄S₁₀) is commonly used, Lawesson's reagent can sometimes offer better selectivity and milder reaction conditions. Ensure the sulfurizing agent is fresh and has been stored properly to avoid degradation from moisture.[1][5]

  • Reaction Temperature: Gradually increasing the reaction temperature can sometimes favor thiophene formation. However, this must be done cautiously as excessive heat can also lead to byproduct formation.[1]

  • Solvent: Using a high-boiling, non-polar, anhydrous solvent like toluene or xylene is often recommended to drive the reaction to completion at the required temperature.[1]

Troubleshooting Workflow for Low Yield in Paal-Knorr Synthesis

G start Low Yield in Paal-Knorr Synthesis check_reagents Verify Purity and Activity of 1,4-Dicarbonyl and Sulfurizing Agent start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Time) check_reagents->check_conditions furan_byproduct Significant Furan Byproduct Detected? check_conditions->furan_byproduct optimize_sulfurizing Optimize Sulfurizing Agent (e.g., Lawesson's Reagent) furan_byproduct->optimize_sulfurizing Yes unreacted_sm Unreacted Starting Material Present? furan_byproduct->unreacted_sm No increase_temp Gradually Increase Reaction Temperature optimize_sulfurizing->increase_temp end_success Improved Yield increase_temp->end_success prolong_time Increase Reaction Time unreacted_sm->prolong_time Yes end_fail Consult Further Literature unreacted_sm->end_fail No increase_temp2 Increase Reaction Temperature prolong_time->increase_temp2 increase_temp2->end_success

Caption: A logical workflow for troubleshooting low yields in Paal-Knorr thiophene synthesis.

Experimental Protocol: Paal-Knorr Thiophene Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,4-dicarbonyl compound (1.0 eq) and an anhydrous, non-polar solvent (e.g., toluene or xylene).

  • Reagent Addition: Under an inert atmosphere, add the sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent, 0.5-1.0 eq) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation.[1]

ParameterRecommended ConditionPotential IssueTroubleshooting Step
Sulfurizing Agent Lawesson's Reagent, P₄S₁₀Furan byproduct formationUse Lawesson's reagent for milder conditions.
Solvent Toluene, Xylene (anhydrous)Incomplete reactionUse high-boiling, non-polar solvents.
Temperature RefluxSlow reaction or byproduct formationGradually increase temperature while monitoring.
Atmosphere Inert (N₂ or Ar)Reagent degradationEnsure a dry, oxygen-free environment.
Gewald Aminothiophene Synthesis

The Gewald synthesis is a one-pot reaction for the synthesis of 2-aminothiophenes.

Q3: My Gewald synthesis is failing or giving a very low yield. What is the most common point of failure?

A3: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is the most critical step of the Gewald reaction.[6] If this condensation fails, the subsequent steps cannot proceed.[6]

  • Base Selection: The choice of base is crucial for the Knoevenagel condensation. Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are commonly used.[4] For less reactive ketones, a stronger base may be necessary.[4]

  • Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[4]

  • Sulfur Solubility and Reactivity: The solubility and reactivity of elemental sulfur can be poor. Using polar solvents like ethanol, methanol, or DMF can enhance its reactivity.[4] Gently heating the reaction mixture (40-60 °C) can also improve sulfur's reactivity, but excessive heat can lead to side reactions.[4]

Troubleshooting Flowchart for Gewald Synthesis

G start Low Yield in Gewald Synthesis check_condensation Check Knoevenagel Condensation (TLC for intermediate) start->check_condensation condensation_failed Condensation Inefficient? check_condensation->condensation_failed optimize_base Optimize Base (e.g., Piperidine, Morpholine) condensation_failed->optimize_base Yes check_sulfur Check Sulfur Addition and Cyclization condensation_failed->check_sulfur No remove_water Remove Water (Dean-Stark or dehydrating agent) optimize_base->remove_water end_success Improved Yield remove_water->end_success sulfur_issue Poor Sulfur Reactivity? check_sulfur->sulfur_issue optimize_solvent Optimize Solvent for Sulfur Solubility (e.g., Ethanol, DMF) sulfur_issue->optimize_solvent Yes end_fail Consult Further Literature sulfur_issue->end_fail No adjust_temp Gently Heat (40-60 °C) optimize_solvent->adjust_temp adjust_temp->end_success

Caption: Troubleshooting workflow for low yield in Gewald aminothiophene synthesis.

Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable polar solvent (e.g., ethanol, methanol, or DMF).

  • Base Addition: Add the base (e.g., morpholine, piperidine, or triethylamine, 0.1-0.5 eq) to the mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into ice water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification: Wash the collected solid or the organic extract with water and brine. Dry the organic layer over anhydrous sodium sulfate. Purify the crude product by recrystallization or column chromatography.

ParameterRecommended ConditionPotential IssueTroubleshooting Step
Base Morpholine, Piperidine, TriethylamineInefficient Knoevenagel condensationScreen different bases; consider a stronger base.
Solvent Ethanol, Methanol, DMFPoor sulfur solubility/reactivityUse a polar solvent.
Temperature Room temperature to 60 °CSlow reaction or side reactionsOptimize temperature; avoid excessive heat.
Water Removal Dean-Stark or dehydrating agentReaction inhibition by waterActively remove water from the reaction.
Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[7]

Q4: My Fiesselmann synthesis is giving a low yield, and I suspect side reactions. What are the common pitfalls?

A4: The Fiesselmann synthesis involves a series of base-catalyzed additions and a final cyclization. Maintaining the correct stoichiometry and controlling the reaction conditions are key to avoiding side products.

  • Base: The choice and amount of base are critical. A strong base is required to deprotonate the thioglycolic acid derivative.

  • Reaction Sequence: The reaction proceeds through consecutive 1,4-conjugate additions to form a thioacetal, followed by an intramolecular Dieckmann condensation. Ensuring each step proceeds efficiently is important for the overall yield.

  • Substrate Reactivity: The reactivity of the α,β-acetylenic ester and the thioglycolic acid derivative can influence the reaction outcome. For less reactive substrates, optimizing the temperature and reaction time may be necessary.

Experimental Protocol: Fiesselmann Thiophene Synthesis

This is a generalized protocol and may need adjustment based on the specific substrates.

  • Initial Reaction: In a suitable solvent, treat the α,β-acetylenic ester (1.0 eq) with the thioglycolic acid derivative (1.0 eq) in the presence of a base.

  • Cyclization: After the initial addition, a stronger base may be required to facilitate the intramolecular Dieckmann condensation to form the thiophene ring.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography or recrystallization.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with a thiodiacetate derivative.

Q5: I am attempting a Hinsberg synthesis, but the yield is poor. What factors should I investigate?

A5: The Hinsberg synthesis is a base-catalyzed condensation reaction. The reactivity of the dicarbonyl compound and the thiodiacetate are important factors.

  • Base: A suitable base is required to catalyze the condensation.

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction by TLC is important to determine the optimal reaction time and temperature.

  • Side Reactions: In some cases, instead of the expected thiophene, diol derivatives of tetrahydrothiophene may be formed. These can often be converted to the desired thiophene by treatment with a dehydrating agent like thionyl chloride in pyridine.[8]

Frequently Asked Questions (FAQs)

Q6: Can the purity of the solvent significantly impact the yield of my thiophene synthesis?

A6: Yes, absolutely. For many thiophene syntheses, especially those involving moisture-sensitive reagents like in the Paal-Knorr reaction, using anhydrous solvents is critical.[1] The presence of water can lead to the decomposition of reagents and catalysts, resulting in lower yields.[3] Additionally, the polarity of the solvent can affect the solubility of reagents, such as elemental sulfur in the Gewald synthesis, and influence reaction rates.[4]

Q7: How can I effectively monitor the progress of my thiophene synthesis?

A7: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of most thiophene syntheses. It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy of a small aliquot from the reaction mixture can also provide detailed information about the conversion and the presence of any major byproducts.

Q8: I have a low isolated yield after column chromatography, even though the reaction appeared to be clean by TLC. What could be the problem?

A8: Low recovery after column chromatography can be due to several factors:

  • Product Volatility: Some thiophene derivatives can be volatile and may be lost during solvent evaporation under reduced pressure.

  • Adsorption to Silica Gel: Sulfur-containing compounds can sometimes irreversibly adsorb to the silica gel.

  • Decomposition on the Column: The acidic nature of silica gel can cause the decomposition of sensitive thiophene derivatives.[2]

To mitigate these issues, you can try using a less acidic stationary phase like neutral alumina, minimizing the time the compound spends on the column, or using a less volatile eluent.[2]

Q9: Are there any green chemistry approaches to improve thiophene synthesis?

A9: Yes, there is growing interest in developing more environmentally friendly methods for thiophene synthesis. Some approaches include:

  • Solvent-free reactions: Depending on the substrates, some thiophene syntheses can be carried out without a solvent, reducing waste and environmental impact.[9]

  • Microwave-assisted synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases, such as the Gewald reaction.[4][10]

  • Use of greener solvents: Exploring the use of deep eutectic solvents or ionic liquids as alternatives to traditional volatile organic solvents is an active area of research.[9]

References

"optimization of reaction conditions for functionalizing thiophene rings"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Thiophene Functionalization

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the functionalization of thiophene rings. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for functionalizing thiophene rings?

A1: The most common strategies for introducing functional groups to a thiophene ring include:

  • Lithiation and Electrophilic Quench: This involves deprotonation with a strong base (like n-BuLi) followed by the addition of an electrophile. This method is effective for substitution at the C2 or C5 positions, which are the most acidic.[1][2] Halogen-lithium exchange is another powerful variant for creating specific lithiated intermediates.[3][4]

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a broad and versatile category. Key examples include:

    • Suzuki-Miyaura Coupling: Couples a thienyl boronic acid/ester with an aryl/vinyl halide.[5][6][7]

    • Direct C-H Arylation/Activation: Forms a C-C bond by directly activating a C-H bond on the thiophene ring and coupling it with an aryl halide.[8][9][10][11] This avoids the need to pre-functionalize the thiophene.

    • Buchwald-Hartwig Amination: Forms a C-N bond between a thienyl halide and an amine.[12][13][14][15]

    • Stille Coupling: Uses organotin reagents. While effective, the toxicity of tin compounds has made it less popular.

    • Negishi Coupling: Employs organozinc reagents, which are highly reactive.[16]

Q2: How do I choose between functionalizing at the C2 (α) vs. C3 (β) position?

A2: Regioselectivity is a critical challenge. The C2 and C5 (α) positions of thiophene are inherently more reactive towards electrophiles and metallation due to the higher acidity of the α-protons and better stabilization of reaction intermediates.

  • For α-Functionalization (C2/C5): Direct methods like lithiation or Friedel-Crafts acylation strongly favor the α-position. Most standard direct C-H arylation conditions also show high α-selectivity.[8][10]

  • For β-Functionalization (C3/C4): Achieving β-selectivity often requires a more strategic approach:

    • Starting Materials: Begin with a 3-substituted thiophene (e.g., 3-bromothiophene) to direct functionalization.

    • Directing Groups: Install a directing group at a specific position to guide the catalyst.

    • Ligand Control: In some advanced C-H activation methods, the choice of ligand can switch the regioselectivity from α to β.[17] For example, 2,2'-bipyridyl ligands can favor α-arylation, while bulky phosphine ligands may promote β-selectivity.[17]

Q3: My palladium catalyst isn't working. What are the common causes of catalyst deactivation?

A3: Catalyst deactivation in cross-coupling reactions is a frequent issue. Common causes include:

  • Oxygen Sensitivity: The active Pd(0) species is readily oxidized to inactive Pd(II) by oxygen. It is crucial to thoroughly degas solvents and maintain an inert (nitrogen or argon) atmosphere throughout the reaction.[18]

  • Impure Reagents: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture.

  • High Temperatures: While heat is often required, excessively high temperatures can lead to catalyst decomposition or the formation of inactive palladium black.

Troubleshooting Guide

Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Q: I am performing a Suzuki coupling with a thienyl boronic acid and my yields are consistently low (<50%). What should I investigate?

A: Low yields in Suzuki couplings are a multi-faceted problem. Use the following decision tree to diagnose the issue.

G start Low Yield in Thiophene Suzuki Coupling check_sm Are starting materials pure and dry? start->check_sm check_conditions Are reaction conditions optimal? start->check_conditions check_side_reactions Are side reactions occurring? start->check_side_reactions sm_no Purify starting materials. Ensure anhydrous solvents. check_sm->sm_no No cond_base Screen Bases (e.g., K3PO4, Cs2CO3, KF) check_conditions->cond_base cond_ligand Screen Ligands (e.g., Buchwald ligands like SPhos, XPhos) check_conditions->cond_ligand cond_temp Vary Temperature (80-110 °C is typical) check_conditions->cond_temp cond_degas Ensure Rigorous Degassing (Prevent catalyst oxidation) check_conditions->cond_degas side_protodeboronation Protodeboronation suspected? (Loss of boronic acid) check_side_reactions->side_protodeboronation side_homocoupling Homocoupling observed? check_side_reactions->side_homocoupling solve_protodeboronation Use milder base (KF). Use boronic ester (pinacol). Use anhydrous conditions. side_protodeboronation->solve_protodeboronation solve_homocoupling Lower catalyst loading. Adjust stoichiometry. side_homocoupling->solve_homocoupling

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Detailed Checklist:

  • Protodeboronation: Thienyl boronic acids can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen.

    • Solution: Use a milder base like potassium fluoride (KF).[18] Alternatively, convert the boronic acid to a more stable pinacol ester (Bpin), which is more resistant to this side reaction.[18] Running the reaction under strictly anhydrous conditions can also help.[18]

  • Base and Solvent Choice: The base is crucial for activating the boronic acid.

    • Solution: An inappropriate base can lead to poor results. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[18] The solubility of the base is also important; a small amount of water in solvents like dioxane or THF can sometimes improve results by helping to form the active boronate species.[18]

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be sufficient for challenging substrates.

    • Solution: For sterically hindered or electron-rich partners, use more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos).[18] These facilitate the oxidative addition step.[18]

Problem 2: Poor Regioselectivity in Direct C-H Functionalization

Q: My direct C-H arylation of a 3-substituted thiophene is giving me a mixture of C2 and C5 isomers. How can I improve the selectivity?

A: Controlling regioselectivity between the C2 and C5 positions of a substituted thiophene is a common challenge.[19] Several factors influence the outcome.

G center Regioselectivity Control (C2 vs. C5) sterics Steric Hindrance center->sterics ligand Ligand Choice center->ligand additives Acidic Additives center->additives mechanism Reaction Mechanism center->mechanism sterics_desc Bulky R group at C3 favors C5 functionalization. sterics->sterics_desc ligand_desc Bulky ligands (e.g., phosphines) can favor the less hindered C5 site. ligand->ligand_desc additives_desc Pivolic acid (PivOH) is often crucial for the C-H activation step. additives->additives_desc mechanism_desc Mechanism can be ligand-dependent (e.g., Concerted Metalation-Deprotonation vs. Heck-type). mechanism->mechanism_desc

Caption: Key factors influencing regioselectivity in C-H activation.

Troubleshooting Steps:

  • Steric Effects: The size of the substituent at the C3 position is a primary determinant. A large group will sterically block the C2 position, favoring reaction at the more accessible C5 position.

  • Ligand Modification: The ligand on the palladium catalyst plays a crucial role.

    • Solution: A systematic ligand screening is recommended. Bulky, electron-rich phosphine ligands can enhance selectivity for the less hindered C5 position. In some specialized systems, different ligand classes can even induce a switch in selectivity.[17]

  • Acidic Additive: Many direct arylation protocols require an acid additive, like pivalic acid (PivOH), to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism.

    • Solution: Ensure the correct stoichiometry of the acid additive is used, as it is often critical for both yield and selectivity.[8][9]

Problem 3: Halogen-Lithium Exchange vs. Deprotonation

Q: When reacting 3-bromothiophene with n-BuLi, I'm getting a mixture of products, suggesting both deprotonation at C2 and halogen exchange at C3. How can I favor the desired halogen-lithium exchange?

A: This is a classic selectivity issue. The key parameter to control is temperature.

  • Cause: At higher temperatures (e.g., > -60 °C), the deprotonation of the highly acidic C2 proton can compete with or even dominate the desired bromine-lithium exchange at C3.

  • Solution: The reaction must be performed at very low temperatures. Cooling the reaction mixture to -78 °C (a dry ice/acetone bath) before and during the addition of n-BuLi is critical.[3] This temperature kinetically favors the halogen-lithium exchange pathway, suppressing the competing deprotonation.[3][4]

Quantitative Data Summary

Table 1: Optimization of Direct C-H Arylation of Thiophene with 4-Bromotoluene

EntryCatalyst (mol%)BaseAdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)K₂CO₃-DMAc12045
2Pd(OAc)₂ (2)Cs₂CO₃-DMAc12052
3Pd(OAc)₂ (2)K₂CO₃PivOHDMAc12095
4PdCl₂(dppf) (2)K₂CO₃PivOHDMAc12078
5Pd(OAc)₂ (0.2)K₂CO₃PivOHDMAc10092[8][10]

Data synthesized from typical results reported in direct C-H arylation literature. This demonstrates the critical role of the pivalic acid (PivOH) additive.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Lithiation of 3-Bromothiophene

This protocol details the bromine-lithium exchange at C3, followed by quenching with a generic electrophile.[3]

G Workflow: Lithiation of 3-Bromothiophene cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dissolve 3-bromothiophene in anhydrous THF setup2 Cool to -78 °C (Dry Ice/Acetone) setup1->setup2 lithiation Slowly add n-BuLi (1.1 eq) Maintain T < -70 °C setup2->lithiation stir Stir at -78 °C (30-60 min) lithiation->stir quench Add Electrophile (1.2 eq) at -78 °C stir->quench warm Warm to RT (1-3 hours) quench->warm workup1 Quench with aq. NH4Cl warm->workup1 workup2 Extract with Ether/EtOAc workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 purify Purify via Column Chromatography workup3->purify

Caption: Experimental workflow for lithiation of 3-bromothiophene.

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromothiophene (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes to equilibrate.[3]

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-lithium exchange.[3]

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise while maintaining the temperature at -78 °C.[3]

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[3]

  • Purification: Filter the drying agent, concentrate the solution under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Pd-Catalyzed Direct C-H Arylation

This protocol describes a phosphine-free method for the α-arylation of thiophene derivatives with aryl bromides.[8][9]

Procedure:

  • Setup: In a Schlenk tube, combine the thiophene derivative (1.5 eq), the aryl bromide (1.0 eq), K₂CO₃ (2.0 eq), pivalic acid (PivOH, 0.3 eq), and the palladium catalyst (e.g., a bis(alkoxo)palladium complex, 0.1-1 mol%).[8][9]

  • Solvent and Degassing: Add anhydrous N,N-dimethylacetamide (DMAc). Seal the tube and thoroughly degas the mixture by subjecting it to several vacuum/inert gas backfill cycles.

  • Reaction: Heat the reaction mixture to 100-150 °C and stir vigorously for 12-24 hours under an inert atmosphere. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash several times with water to remove DMAc and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography.

References

Technical Support Center: Identification of Impurities in the Synthesis of Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of nitrothiophene derivatives. The following sections detail the identification of common impurities, analytical methods for their detection, and strategies to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during the nitration of thiophene?

A1: The nitration of thiophene typically yields 2-nitrothiophene as the major product, but several impurities are commonly formed. These include:

  • 3-Nitrothiophene: This is the most common isomeric impurity, typically forming in a ratio of about 15% relative to the 85% of 2-nitrothiophene under standard nitrating conditions.[1]

  • Dinitrothiophenes: Further nitration of the desired mononitrothiophene can lead to the formation of 2,4-dinitrothiophene and 2,5-dinitrothiophene.[1][2] The formation of these is influenced by the strength of the nitrating agent and reaction temperature.

  • Oxidation Products: Strong nitrating conditions or elevated temperatures can cause oxidative cleavage of the thiophene ring, leading to impurities such as maleic acid, oxalic acid, and sulfuric acid.[2] The appearance of a pink or dark red color during the reaction can indicate oxidation is occurring.[3]

  • Nitrosated Species: In the presence of nitrous acid, which can form from nitric acid, nitrosation of thiophene can occur, leading to highly reactive and potentially explosive side reactions.[4]

Q2: How can I minimize the formation of the 3-nitrothiophene isomer?

A2: While completely eliminating the formation of 3-nitrothiophene is challenging due to the inherent reactivity of the thiophene ring, its formation can be minimized by:

  • Controlling Reaction Temperature: Lowering the reaction temperature generally favors the formation of the 2-isomer. The reaction is often carried out at temperatures around 10°C.[3]

  • Choice of Nitrating Agent: Using milder nitrating agents can improve selectivity. A common and effective reagent is a mixture of fuming nitric acid in acetic anhydride and glacial acetic acid.[3] Using strong acids like a mixture of concentrated nitric and sulfuric acid can be too aggressive and lead to a variety of byproducts and potentially explosive reactions.[4]

Q3: My reaction is producing a significant amount of dinitrothiophenes. What can I do to reduce this?

A3: The formation of dinitrothiophenes is a result of over-nitration. To minimize this:

  • Stoichiometry Control: Use a controlled molar ratio of the nitrating agent to thiophene. A slight excess of the nitrating agent is typically used for mononitration, but a large excess should be avoided.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed can prevent further nitration of the product.

  • Temperature Management: As with isomer control, maintaining a low reaction temperature is crucial. Higher temperatures increase the rate of the second nitration.

Q4: The reaction mixture turned dark red, and the yield of nitrothiophene is low. What happened?

A4: A dark red or pink color during the nitration of thiophene is a strong indicator of oxidative side reactions.[3] This leads to the degradation of the thiophene ring and the formation of various oxidation products, resulting in a lower yield of the desired nitrothiophene. To avoid this:

  • Maintain Low Temperature: Strictly control the temperature throughout the addition of reagents and the reaction period.

  • Proper Reagent Addition: Add the nitrating agent slowly and in a controlled manner to dissipate the heat generated during the exothermic reaction.

  • Use of Acetic Anhydride: Acetic anhydride is believed to help in preventing complications arising from nitrosation, which can lead to uncontrolled and violent reactions.[4]

Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in GC-MS or HPLC Analysis

Question: I see several unexpected peaks in my chromatogram after synthesizing a nitrothiophene derivative. How do I identify them?

Answer: Unexpected peaks likely correspond to the impurities mentioned in the FAQs. A systematic approach to identification is as follows:

  • Mass Spectrometry (MS) Data Analysis:

    • Molecular Ion Peak (M+): For GC-MS, examine the mass spectrum of each impurity peak. The molecular ion peak will give you the molecular weight of the compound.

      • Dinitrothiophenes (C₄H₂N₂O₄S) will have a molecular weight of approximately 174 g/mol .

      • Nitrothiophene isomers (C₄H₃NO₂S) will have the same molecular weight as your product (approx. 129 g/mol ).

    • Fragmentation Pattern: Compare the fragmentation patterns to literature data or spectral libraries for nitroaromatic compounds.

  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD):

    • UV-Vis Spectra: The UV-Vis spectrum of each peak can provide clues. Dinitrothiophenes will have different absorption maxima compared to mononitrothiophenes.

    • Relative Retention Times: Isomers will have different retention times. 3-Nitrothiophene typically elutes at a different time than 2-nitrothiophene. By comparing the retention times of your peaks to known standards, you can identify them.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • If you can isolate the impurity (e.g., through preparative HPLC or column chromatography), ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts and coupling constants of the thiophene ring protons are highly indicative of the substitution pattern.

Issue 2: Difficulty in Separating 2-Nitrothiophene and 3-Nitrothiophene

Question: My HPLC or GC method is not providing good separation between the 2- and 3-nitrothiophene isomers. How can I improve the resolution?

Answer: Separating these isomers can be challenging due to their similar properties. Here are some optimization strategies:

  • For HPLC:

    • Column Choice: A standard C18 column is often used. However, for better separation of aromatic isomers, consider a column with a phenyl stationary phase to enhance π-π interactions.

    • Mobile Phase Composition: Fine-tune the ratio of your organic modifier (e.g., acetonitrile or methanol) and aqueous phase. A shallow gradient or isocratic elution with an optimized solvent ratio can improve resolution.

    • Temperature: Adjusting the column temperature can affect selectivity. Try running the separation at different temperatures (e.g., 25°C, 30°C, 35°C) to see if resolution improves.

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation, although it will increase the analysis time.

  • For GC:

    • Column Choice: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. For better separation, a more polar column (e.g., with a higher percentage of phenyl substitution or a wax-based column) might be necessary.

    • Temperature Program: Optimize the oven temperature program. A slow temperature ramp in the region where the isomers elute can significantly improve resolution.

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column being used.

Data Presentation

The following table summarizes the common impurities and their expected analytical signatures.

ImpurityChemical FormulaMolecular Weight ( g/mol )Typical Analytical Observations
3-NitrothiopheneC₄H₃NO₂S129.14Same molecular weight as 2-nitrothiophene, but different retention time in GC and HPLC. Distinct NMR spectrum.
2,4-DinitrothiopheneC₄H₂N₂O₄S174.14Molecular ion peak at m/z 174 in MS. Different retention time and UV spectrum compared to mononitrothiophenes.
2,5-DinitrothiopheneC₄H₂N₂O₄S174.14Same molecular weight as 2,4-dinitrothiophene, but will have a different retention time and a distinct NMR spectrum.
Maleic AcidC₄H₄O₄116.07Water-soluble, may not be observed in typical GC-MS or reverse-phase HPLC of the organic extract.
Oxalic AcidC₂H₂O₄90.03Water-soluble, typically removed during aqueous workup.

Experimental Protocols

General Reaction Quenching and Work-up Procedure

A proper quenching and work-up procedure is crucial to stop the reaction effectively and remove acidic impurities.

  • Quenching: After the reaction is complete (as monitored by TLC), slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.[2] This will dilute the acid and precipitate the crude nitrothiophene.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with cold water until the filtrate is neutral to pH paper. This removes residual acids.

  • Extraction (if no precipitate forms): If the product is an oil or does not precipitate, extract the quenched aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Neutralization: Wash the organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Analytical Methodologies

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject into the GC-MS.

This method is excellent for separating isomers and non-volatile impurities.

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 50% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm and 320 nm.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter before injection.

NMR is used for the structural confirmation of the product and identification of impurities if they are present in sufficient concentration or after isolation.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the purified product or isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts (δ) and coupling constants (J) will be characteristic of the specific nitrothiophene derivative and its impurities.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Nitrothiophene ~8.0 (dd, H5), ~7.7 (dd, H3), ~7.2 (dd, H4)~151 (C2), ~133 (C5), ~129 (C3), ~128 (C4)
3-Nitrothiophene ~8.2 (dd, H2), ~7.6 (dd, H5), ~7.4 (dd, H4)~147 (C3), ~130 (C5), ~128 (C2), ~123 (C4)
2,4-Dinitrothiophene ~8.8 (d, H3), ~8.5 (d, H5)Specific data not readily available in searched results.
2,5-Dinitrothiophene ~8.3 (s, H3, H4)Specific data not readily available in searched results.

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

Visualizations

Logical Workflow for Impurity Identification

Impurity_Identification_Workflow start Crude Nitrothiophene Product analytical_method Select Analytical Method start->analytical_method gcms GC-MS Analysis analytical_method->gcms Volatile Impurities hplc HPLC-DAD Analysis analytical_method->hplc Non-volatile/ Isomeric Impurities nmr NMR Spectroscopy (if impurity is isolated) analytical_method->nmr Isolated Impurities data_analysis Data Analysis gcms->data_analysis hplc->data_analysis nmr->data_analysis ms_data Analyze Mass Spectra (Molecular Ion & Fragmentation) data_analysis->ms_data From GC-MS hplc_data Analyze Retention Times & UV-Vis Spectra data_analysis->hplc_data From HPLC nmr_data Analyze Chemical Shifts & Coupling Constants data_analysis->nmr_data From NMR identification Identify Impurities ms_data->identification hplc_data->identification nmr_data->identification isomers Isomers (e.g., 3-Nitrothiophene) identification->isomers dinitros Dinitrothiophenes identification->dinitros others Other Byproducts identification->others end Impurity Profile Established isomers->end dinitros->end others->end

Caption: Workflow for the identification of impurities in nitrothiophene synthesis.

Troubleshooting Logic for High Impurity Levels

Troubleshooting_High_Impurities start High Impurity Levels Detected check_temp Review Reaction Temperature Control start->check_temp temp_ok Temperature Controlled (<15°C) check_temp->temp_ok Yes temp_high Temperature Exceeded 15°C check_temp->temp_high No check_reagents Evaluate Nitrating Agent & Stoichiometry temp_ok->check_reagents solution1 Action: Improve Cooling & Slow Reagent Addition temp_high->solution1 reagents_ok Appropriate Agent & Stoichiometry check_reagents->reagents_ok Yes reagents_issue Harsh Reagent or Excessive Amount check_reagents->reagents_issue No check_time Assess Reaction Time reagents_ok->check_time solution2 Action: Use Milder Nitrating Agent (e.g., HNO₃ in Ac₂O/AcOH) & Adjust Stoichiometry reagents_issue->solution2 time_ok Reaction Time Monitored & Optimized check_time->time_ok Yes time_long Reaction Time Too Long check_time->time_long No end Reduced Impurity Formation time_ok->end If all checks pass, consider starting material purity solution3 Action: Monitor Reaction by TLC & Quench Promptly After Completion time_long->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for high impurity levels in nitrothiophene synthesis.

References

Technical Support Center: Strategies to Improve the Regioselectivity of Thiophene Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselective substitution of thiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to achieving high regioselectivity in thiophene functionalization.

1. Controlling Regioselectivity in Electrophilic Aromatic Substitution

  • Question: I am performing an electrophilic substitution on a 2-substituted thiophene and obtaining a mixture of C5 and C4 isomers. How can I favor C5 substitution?

    Answer: The inherent electronic properties of the thiophene ring favor substitution at the C2 and C5 (α) positions. For a 2-substituted thiophene, the major product is typically the 2,5-disubstituted isomer. However, the nature of the substituent at C2 and the reaction conditions can influence the regioselectivity. Steric hindrance from a bulky substituent at C2 can direct the incoming electrophile to the C4 position. To enhance C5 selectivity, ensure your reaction conditions do not favor thermodynamic products, which might arise from isomerization.

  • Question: How can I achieve substitution at the C3 or C4 (β) positions, which are generally less reactive?

    Answer: Directing electrophilic substitution to the β-positions is challenging due to the higher intrinsic reactivity of the α-positions. Strategies to achieve β-functionalization often involve blocking the α-positions with removable groups or utilizing specific synthetic methods like directed metalation or C-H activation with appropriate directing groups.[1][2][3]

2. Issues with Directed Metalation and Lithiation

  • Question: My directed ortho-lithiation of a 3-substituted thiophene is giving poor regioselectivity between the C2 and C4 positions. What can I do to improve this?

    Answer: The regioselectivity of lithiation is influenced by the directing group, the base used, and the reaction temperature.

    • Directing Group: Ensure you are using a strong directing group. For instance, an ester functional group can effectively direct metalation.[2][3]

    • Base: The choice of base is critical. While n-BuLi is common, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer improved selectivity. The use of TMP-H with n-BuLi has been shown to provide excellent regioselectivity in the deprotonation of 3-methylthiophene.[4]

    • Temperature: Lithiation reactions are often performed at low temperatures (e.g., -78 °C) to achieve kinetic control and prevent side reactions or loss of regioselectivity.[4][5] Transmetalation of the lithiated intermediate to a magnesium species can also improve selectivity and subsequent reaction outcomes.[4][5][6]

  • Question: I am attempting a halogen dance reaction on a bromothiophene, but I am getting a complex mixture of products. How can I control the outcome?

    Answer: The halogen dance reaction is a base-catalyzed intramolecular migration of a halogen and its outcome is highly sensitive to the substrate, base, and temperature.[7] The reaction proceeds towards the most thermodynamically stable thienyllithium intermediate.[7][8] To control the reaction:

    • Base and Temperature: The choice of base (e.g., LDA) and careful control of the reaction temperature are crucial for managing the equilibrium between different lithiated species.[7][8]

    • Trapping the Intermediate: The lithiated intermediate is typically not isolated but trapped in situ with an electrophile. The timing of the electrophile addition can influence the product distribution.[7]

3. Challenges in C-H Activation

  • Question: My palladium-catalyzed C-H arylation of a thiophene derivative is not regioselective. How can I control which C-H bond is functionalized?

    Answer: Ligand choice is a critical factor in controlling the regioselectivity of Pd-catalyzed C-H arylation of thiophenes. For example, using a 2,2'-bipyridyl ligand can favor α-arylation, while a bulky fluorinated phosphine ligand can promote β-arylation.[9] Additionally, the use of a directing group can provide excellent control over the site of C-H activation.[10][11] A pH-sensitive directing group can even be "switched" on or off to allow for sequential functionalization at different positions.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the regioselective substitution of thiophenes.

Table 1: Regioselectivity of 3-Methylthiophene Deprotonation

Base/ReagentTemperature (°C)SolventRegioselectivity (2-metallo:5-metallo)Reference
n-BuLi / TMP-H-78Not Specified>35:1[4]
n-BuLi / 10 mol% TMP-H-20Not Specified12:1[4][5]
i-PrMgCl / cat. TMP-H66THF>40:1[4][5][6]

Table 2: Halogen Dance Reaction of Monosubstituted Bromothiophenes

Starting MaterialBaseTemperature (°C)Major Product Position of LithiumReference
2-BromothiopheneLDA-78 to RT3-Lithio-2-bromothiophene[7]
3-BromothiopheneLDA-78 to RT2-Lithio-3-bromothiophene[7]

Key Experimental Protocols

Protocol 1: Regioselective Magnesiation of 3-Methylthiophene [4][5]

  • Preparation: To a solution of 3-methylthiophene (1500 mmol) and 2,2,6,6-tetramethylpiperidine (150 mmol) in THF (576 mL), add iso-propylmagnesium chloride (2.0 M in THF, 1270 mmol) over 10 minutes, keeping the temperature below 30 °C.

  • Magnesiation: Heat the resulting solution to reflux at 66 °C for 23 hours. Monitor the conversion to the Mg-thiophene intermediate by quenching an aliquot with CD₃OD and analyzing by ¹H NMR.

  • Reaction with Electrophile: Cool the Mg-thiophene solution to -20 °C. Add the solution dropwise to a slurry of the electrophile (e.g., phthalic anhydride) in THF.

  • Workup: After the reaction is complete, quench the reaction and perform a standard aqueous workup to isolate the product. This procedure can yield the 2,4-disubstituted thiophene with >40:1 regioselectivity.[4][5][6]

Protocol 2: Halogen Dance Reaction of 2-Bromo-5-hexylthiophene [7]

  • Base Preparation: Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (1.1 equiv.) in anhydrous THF at -78 °C.

  • Initial Lithiation: Cool the LDA solution to -78 °C and add 2-bromo-5-hexylthiophene (1.0 equiv.) dropwise. Stir the reaction mixture at -78 °C for 30 minutes.

  • Halogen Dance: Allow the mixture to warm to room temperature and stir for 15 hours to facilitate the halogen migration.

  • Trapping: Cool the reaction mixture back to -78 °C and add the electrophile (e.g., N-formylpiperidine, >1.0 equiv.).

  • Workup: Allow the reaction to warm to room temperature, then quench and perform a standard workup to isolate the functionalized product.

Visualization of Key Concepts

Halogen_Dance_Mechanism cluster_start Starting Material cluster_lithiation Deprotonation cluster_rearrangement Rearrangement Cascade cluster_product Functionalization SM Bromothiophene LI Thienyllithium Intermediate SM->LI + Base (LDA) INT Intermolecular Halogen-Metal Exchanges LI->INT Migration EQ Thermodynamic Equilibrium INT->EQ Reaches Equilibrium PROD Trapped Functionalized Product EQ->PROD + Electrophile

Caption: General mechanism of the base-catalyzed halogen dance reaction in substituted thiophenes.

Directed_Metalation_Workflow cluster_step1 Step 1: Substrate Selection cluster_step2 Step 2: Regioselective Deprotonation cluster_step3 Step 3: Electrophilic Quench SUB Thiophene with Directing Group (DG) DEPRO Formation of Regioselective Metallo-Thiophene SUB->DEPRO Reacts with BASE Choice of Base (n-BuLi, LDA, Grignard) BASE->DEPRO TEMP Low Temperature (e.g., -78°C) TEMP->DEPRO Under PROD Regioselectively Substituted Thiophene DEPRO->PROD Quenched by EPLUS Addition of Electrophile (E+) EPLUS->PROD

Caption: Workflow for regioselective thiophene substitution via directed metalation.

References

Technical Support Center: Managing Thermal Instability of Nitro-aromatic Compounds During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides essential information and guidance on safely managing the thermal instability of nitro-aromatic compounds during their synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of nitro-aromatic compounds, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Increase in the Reaction Vessel.

  • Question: My reaction temperature is rising rapidly, and the cooling system can't keep up. What is happening and what should I do?

  • Answer: This indicates a potential thermal runaway, a dangerous situation where the exothermic nitration reaction accelerates uncontrollably.[1] The heat generated by the reaction exceeds the heat removal capacity of your setup, leading to a rapid increase in temperature and pressure which could result in an explosion.[1][2]

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[1] This is the most critical first step to prevent further heat generation.

    • Maximize Cooling: Ensure your cooling system is operating at its maximum capacity.[1] If using a cooling bath, add more coolant like dry ice or switch to a colder bath if possible.[3]

    • Ensure Agitation: Verify that the stirring mechanism is functioning correctly to prevent localized hotspots.[1]

    • Prepare for Emergency Quench: If the temperature continues to rise, be prepared to quench the reaction. This is a last-resort measure. A common method is to slowly add the reaction mixture to a large volume of crushed ice and water.[2][4] Caution: Quenching itself can be hazardous and should only be performed if you are confident it can be done safely.[2]

Issue 2: The Reaction is Producing a Dark Brown or Black Tar-like Substance.

  • Question: My reaction has turned into a dark, viscous tar. What went wrong?

  • Answer: The formation of tar-like byproducts is often a sign of decomposition or unwanted side reactions, which can be caused by:

    • Excessive Temperature: Localized hotspots or an overall reaction temperature that is too high can lead to the oxidation of the starting material or product.[5]

    • Incorrect Reagent Concentration: Using a more concentrated nitrating agent than specified can lead to a more vigorous and less controlled reaction.[3]

    • Contaminants: The presence of impurities can catalyze decomposition pathways.

    Corrective Actions:

    • For future experiments, ensure precise temperature control by using a reliable cooling bath and monitoring the internal reaction temperature.[5]

    • Add the nitrating agent slowly and dropwise to maintain control over the reaction rate and heat generation.[5]

    • Ensure all glassware is clean and reactants are of the appropriate purity.

Issue 3: Low Yield of the Desired Mono-nitrated Product and Formation of Di- or Tri-nitrated Byproducts.

  • Question: My primary product is the mono-nitro compound, but I'm getting significant amounts of poly-nitrated products. How can I improve the selectivity?

  • Answer: Over-nitration occurs when the initially formed mono-nitro product undergoes further nitration. To favor mono-nitration:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

    • Lower Reaction Temperature: Nitration is temperature-sensitive. Running the reaction at a lower temperature will decrease the rate of the second and third nitration reactions.[6]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further nitration of the product.[6]

    • Order of Addition: For highly reactive substrates, adding the aromatic compound slowly to the cooled nitrating mixture can help maintain a low concentration of the organic substrate and control the reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway reaction in the context of nitration?

A thermal runaway is a positive feedback loop where an exothermic reaction goes out of control.[1] The rate of the nitration reaction increases with temperature, releasing more heat. This additional heat further increases the temperature and the reaction rate.[1] This cycle continues, leading to a rapid and dangerous rise in temperature and pressure if the heat is not removed effectively.[1]

Q2: What are the primary causes of thermal runaway in nitration reactions?

Several factors can contribute to a thermal runaway:

  • Inherent Reaction Hazards: Nitration reactions are highly exothermic, with reaction heats often in the range of -145 ± 70 kJ/mol.[1] The resulting nitro-compounds can also be thermally unstable and prone to exothermic decomposition.[1]

  • Process Deviations: Failures in the cooling system, incorrect charging of reactants, or poor temperature control are common triggers.[1]

  • Equipment Malfunction: Failure of stirrers or agitators can lead to poor mixing and the formation of localized "hotspots" where the reaction accelerates uncontrollably.[1]

  • Impurities: Contaminants can catalyze side reactions or lower the decomposition temperature of the nitro-aromatic compounds.

Q3: What are the key parameters to monitor to prevent thermal runaway?

Continuous monitoring of critical process parameters is essential for safety. These include:

  • Temperature: This is the most critical parameter. Both the internal reaction temperature and the cooling medium temperature should be closely monitored.[1]

  • Reactant Addition Rate: In semi-batch processes, the rate of addition of the nitrating agent directly controls the rate of heat generation. The addition should be stopped immediately if a significant temperature deviation is observed.[1]

  • Agitation/Stirring: Proper mixing is crucial for uniform heat distribution and to prevent the accumulation of unreacted reagents.[1]

Q4: Are there safer alternatives to traditional mixed acid (HNO₃/H₂SO₄) nitration?

Yes, several safer alternatives have been developed to mitigate the hazards associated with mixed acid nitration. These include:

  • Solid Acid Catalysts: Materials like zeolites can offer improved safety and better control over isomer distribution.

  • Nitronium Salts: Reagents such as nitronium tetrafluoroborate (NO₂BF₄) can be effective nitrating agents under anhydrous conditions.[6]

  • Continuous Flow Reactors: These offer superior heat transfer and temperature control due to their high surface-area-to-volume ratio, significantly reducing the risk of thermal runaway.[7]

Data Presentation

Table 1: Thermal Hazard Parameters of Selected Nitro-aromatic Compounds

CompoundOnset Decomposition Temperature (T_onset) (°C)Heat of Decomposition (ΔH_d) (J/g)Activation Energy (E_a) (kJ/mol)
o-Nitrobenzoic Acid~196335.61 - 542.27131.31
m-Nitrobenzoic Acid~181335.61 - 542.27203.43
p-Nitrobenzoic Acid~205335.61 - 1003.98157.00
Nitrobenzene~300~2500-
2-Nitrotoluene--170-174

Note: The values presented are approximate and can vary depending on the experimental conditions (e.g., heating rate, sample size, confinement). Data compiled from various sources.[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Controlled Mono-nitration of an Aromatic Compound

Materials:

  • Aromatic substrate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask (if product is solid)

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice bath. Slowly and with constant stirring, add the calculated amount of concentrated nitric acid. Maintain the temperature of the mixture below 10°C during the addition.[6]

  • Reaction Setup: Place the aromatic substrate in the round-bottom flask and dissolve it in a suitable solvent if necessary. Cool the flask in an ice bath to the desired reaction temperature (e.g., 0-5°C).[6]

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the aromatic substrate using the dropping funnel. Continuously monitor the internal temperature and maintain it within the desired range. The rate of addition should be adjusted to prevent a significant exotherm.[5][6]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction at the same temperature. Monitor the progress of the reaction using TLC or GC until the starting material is consumed.[6]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.[4][6]

  • Work-up:

    • If the product precipitates as a solid, collect it by vacuum filtration and wash with cold water, followed by a dilute sodium bicarbonate solution, and then again with water until the filtrate is neutral.[6]

    • If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with water, then with saturated sodium bicarbonate solution (vent frequently to release CO₂), and finally with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

Objective: To determine the onset temperature of decomposition (T_onset) and the heat of decomposition (ΔH_d) of a nitro-aromatic compound.

Methodology:

  • A small sample (typically 1-5 mg) of the nitro-aromatic compound is accurately weighed into a sample pan (e.g., aluminum, gold-plated stainless steel for high pressure).[11][12]

  • The pan is hermetically sealed. For volatile or potentially explosive materials, high-pressure crucibles are used to suppress evaporation and contain any pressure generated.[12]

  • The sample pan and an empty reference pan are placed in the DSC instrument.

  • The sample is heated at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).[11]

  • The heat flow to or from the sample is measured as a function of temperature. An exothermic event, such as decomposition, will be observed as a peak in the heat flow signal.

  • The onset temperature of the exotherm (T_onset) is determined from the DSC curve, which indicates the temperature at which decomposition begins to be significant. The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔH_d).[11]

Visualizations

thermal_runaway_feedback_loop Positive Feedback Loop of a Thermal Runaway Reaction A Increase in Temperature B Increased Reaction Rate A->B Activates C Increased Heat Generation B->C Leads to C->A Causes further

Caption: The positive feedback loop of a thermal runaway reaction.

Caption: Troubleshooting workflow for an unexpected temperature rise.

experimental_workflow Experimental Workflow for Controlled Exothermic Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Prepare Nitrating Mixture (Cold) C Slow, Dropwise Addition of Nitrating Mixture A->C B Cool Aromatic Substrate Solution B->C D Monitor Internal Temperature Continuously C->D E Monitor Reaction Progress (TLC/GC) D->E F Quench Reaction on Ice E->F G Isolate and Wash Product F->G H Dry and Purify G->H

References

Technical Support Center: Work-up Procedures for Reactions Involving Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up of reactions involving thiophene intermediates.

Frequently Asked Questions (FAQs)

Q1: My thiophene-containing product is dark and full of colored impurities after the reaction. What is the first step to clean it up?

A1: A common first step is to perform a simple filtration through a plug of silica gel. This can remove baseline impurities and colored compounds. Prepare a short column of silica gel in a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. Dissolve your crude product in a minimal amount of a suitable solvent and pass it through the silica plug. This is often effective for removing highly polar or colored byproducts before proceeding with a full chromatographic purification.

Q2: I am having trouble removing tin-based byproducts (e.g., Bu3SnBr) from a Stille coupling reaction to prepare a substituted thiophene. What work-up procedure is effective?

A2: Tin byproducts can often be challenging to remove. An effective method is to wash the organic layer with an aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin residues to form insoluble tributyltin fluoride, which can then be removed by filtration. A typical procedure involves diluting the reaction mixture with an organic solvent, washing it 2-3 times with a 1M aqueous KF solution, and then filtering the organic layer through celite to remove the precipitated tin salts.[1]

Q3: After an aqueous work-up, I have a persistent emulsion. How can I break it?

A3: Emulsions during the extractive work-up of thiophene reactions can be caused by the presence of polar organic solvents like DMF or DMSO. To break the emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to separate the layers. Alternatively, if your product is stable, you can remove the organic solvent by rotary evaporation before the aqueous work-up.[1]

Q4: How can I remove triphenylphosphine oxide, a common byproduct from Wittig or Mitsunobu reactions, from my thiophene product?

A4: If your thiophene derivative is relatively non-polar, you can often remove triphenylphosphine oxide by suspending the crude reaction mixture in a non-polar solvent like pentane or a pentane/ether mixture and then filtering. The triphenylphosphine oxide is often insoluble in these solvents and will be collected on the filter paper. For more stubborn cases, a silica gel plug filtration can be effective, eluting your product with a non-polar solvent while the more polar triphenylphosphine oxide remains on the silica.[1]

Q5: My lithiated thiophene intermediate seems to be unstable during quenching. What precautions should I take?

A5: Lithiated thiophenes can be unstable, especially at higher temperatures. It is crucial to maintain a low temperature (typically -78 °C) throughout the reaction and during the quenching step. When quenching the reaction, add the electrophile slowly to the cooled reaction mixture while maintaining vigorous stirring to ensure rapid and efficient reaction.

Troubleshooting Guides

Problem 1: Low Yield of Thiophene Product After Work-up
Potential Cause Recommended Solution
Product Loss During Extraction Thiophene derivatives can have varying polarities. Ensure you are using an appropriate extraction solvent. If your product has some water solubility, perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.
Degradation on Silica Gel Some thiophene compounds can be sensitive to acidic silica gel. If you suspect degradation during column chromatography, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.
Incomplete Reaction Before performing the work-up, ensure the reaction has gone to completion using a monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, you may need to adjust the reaction conditions before proceeding to the work-up.[2]
Volatile Product Low molecular weight thiophene derivatives can be volatile. Be cautious during solvent removal under reduced pressure. Use lower temperatures on the rotary evaporator and avoid prolonged exposure to high vacuum.
Problem 2: Difficulty in Purifying the Thiophene Derivative
Potential Cause Recommended Solution
Co-elution of Impurities If impurities are co-eluting with your product during column chromatography, try a different solvent system. A systematic approach is to test various solvent mixtures with different polarities using TLC. Sometimes, switching to a different stationary phase (e.g., alumina) can be beneficial.
Presence of Regioisomers The synthesis of substituted thiophenes can sometimes lead to a mixture of regioisomers (e.g., 2,3- vs. 2,5-disubstituted), which can be difficult to separate.[3] High-performance liquid chromatography (HPLC) may be required for the separation of closely related isomers.
Product is an Oil If your purified product is an oil and you are trying to obtain a solid, try dissolving it in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it to induce crystallization. Adding a non-polar "anti-solvent" can also help.

Experimental Protocols

Protocol 1: General Extractive Work-up for a Thiophene Synthesis Reaction
  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride solution) with stirring.

  • Solvent Addition: Add an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to dissolve your product.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the layers do not separate well, add brine to help break any emulsions.

  • Washing: Wash the organic layer sequentially with:

    • Water to remove water-soluble reagents.

    • A mild acidic solution (e.g., 1M HCl) to remove basic impurities.

    • A mild basic solution (e.g., saturated aqueous sodium bicarbonate) to remove acidic impurities.

    • Brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of a Thiophene Derivative by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent if necessary.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply positive pressure to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiophene derivative.

Visual Guides

experimental_workflow reaction Reaction Mixture (Thiophene Intermediate) quench Quenching (e.g., add H₂O or sat. NH₄Cl) reaction->quench extraction Extractive Work-up (Organic Solvent & Aqueous Washes) quench->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification product Pure Thiophene Derivative purification->product

Caption: General experimental workflow for the work-up and purification of thiophene intermediates.

troubleshooting_guide start Problem Encountered During Work-up emulsion Persistent Emulsion? start->emulsion low_yield Low Yield? emulsion->low_yield No add_brine Add Brine / Roto-evap Solvent emulsion->add_brine Yes purity Purity Issues? low_yield->purity No check_extraction Check Extraction Solvent / Back-extract low_yield->check_extraction Yes change_chromatography Change Chromatography Conditions (Solvent/Stationary Phase) purity->change_chromatography Yes end Problem Resolved purity->end No add_brine->end check_extraction->end change_chromatography->end

Caption: Troubleshooting decision tree for common work-up issues with thiophene intermediates.

References

"scale-up considerations for the synthesis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Precursor (Methyl 3-hydroxythiophene-2-carboxylate) Incomplete reaction of starting materials.- Ensure the use of anhydrous methanol and fresh sodium metal. - Monitor the reaction progress using TLC or LC-MS to confirm the complete consumption of starting materials. - Optimize the reaction time and temperature.
Decomposition of the product during workup.- Maintain a low temperature (0°C) during the acidic quench. - Use a saturated solution of sodium bicarbonate for neutralization to avoid harsh basic conditions.
Low Yield of Final Product (this compound) Incomplete nitration.- Ensure the use of a suitable nitrating agent. For reactive systems like thiophene, a milder agent such as nitric acid in acetic anhydride is often preferred over a mixture of nitric and sulfuric acids.[1][2] - Carefully control the reaction temperature; nitration of thiophenes can be highly exothermic.[2][3] - Optimize the stoichiometry of the nitrating agent. An excess may lead to over-nitration or side reactions.
Formation of undesired isomers.- The regioselectivity of nitration is influenced by the directing effects of the hydroxyl (ortho-, para-directing) and the carboxylate (meta-directing) groups. The 4-position is activated by the hydroxyl group. - Lowering the reaction temperature can sometimes improve selectivity.
Product degradation.- Thiophene rings can be sensitive to strong oxidizing conditions. Avoid overly harsh nitrating agents or prolonged reaction times.[2]
Poor Purity of Final Product Presence of starting material.- Monitor the reaction for completeness. - Optimize the purification method. Recrystallization or column chromatography may be necessary.
Presence of isomeric byproducts.- Adjust reaction conditions (temperature, nitrating agent) to favor the formation of the desired isomer. - Employ a high-resolution purification technique, such as preparative HPLC or careful column chromatography, to separate the isomers.
Presence of dinitro or other over-nitrated species.- Use a stoichiometric amount of the nitrating agent. - Control the reaction temperature and time carefully.
Runaway Reaction During Nitration Highly exothermic nature of the nitration of an activated thiophene ring.[2]- CRITICAL: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) before attempting a scale-up.[4] - Ensure adequate cooling capacity for the reactor. - Add the nitrating agent slowly and monitor the internal temperature closely. - Use a semi-batch process where the nitrating agent is added portion-wise.
Difficulty with Product Isolation/Purification at Scale The product may be a polar compound, leading to issues with extraction and chromatography.- For extraction, use a suitable solvent system and perform multiple extractions. - For large-scale chromatography, consider using automated flash chromatography systems. - If the product is highly polar, reverse-phase chromatography might be a more effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A common two-step synthesis is employed. The first step is the synthesis of the precursor, Methyl 3-hydroxythiophene-2-carboxylate. The second step is the nitration of this precursor to yield the final product.

Q2: What are the key safety considerations when scaling up the nitration of Methyl 3-hydroxythiophene-2-carboxylate?

A2: The nitration of thiophene derivatives can be highly exothermic and potentially explosive, especially with activated rings.[2] Key safety considerations include:

  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard analysis is mandatory to understand the reaction's exothermicity and potential for a runaway reaction.[4]

  • Controlled Addition of Nitrating Agent: The nitrating agent should be added slowly and at a controlled rate to manage the heat generated.

  • Efficient Cooling: The reactor must have adequate cooling capacity to maintain the desired reaction temperature.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, is essential. The reaction should be carried out in a well-ventilated fume hood.

Q3: How can I control the regioselectivity of the nitration?

A3: The regioselectivity is primarily governed by the electronic effects of the substituents on the thiophene ring. The hydroxyl group at the 3-position is an activating, ortho-, para-directing group, while the methyl carboxylate group at the 2-position is a deactivating, meta-directing group. The nitration is expected to occur predominantly at the 4-position, which is activated by the hydroxyl group. To enhance selectivity, it is advisable to use milder nitrating conditions and lower temperatures.

Q4: What are the expected byproducts in this synthesis?

A4: Potential byproducts include:

  • Unreacted starting material (Methyl 3-hydroxythiophene-2-carboxylate).

  • Isomeric nitro compounds (e.g., nitration at the 5-position).

  • Dinitro or other over-nitrated products.

  • Degradation products from the opening of the thiophene ring under harsh conditions.

Q5: What are the best practices for purifying the final product at a larger scale?

A5: For larger-scale purification, consider the following:

  • Recrystallization: If a suitable solvent system can be found, recrystallization is often the most efficient method for purifying large quantities of solid material.

  • Automated Flash Chromatography: For challenging separations, automated flash chromatography systems can provide efficient and high-throughput purification.

  • Reverse-Phase Chromatography: If the compound is highly polar, reverse-phase chromatography may offer better separation than normal-phase silica gel chromatography.

Data Presentation

The following tables provide an example of how to structure quantitative data for comparison during scale-up studies. The data presented here is illustrative and should be determined experimentally for the specific process.

Table 1: Comparison of Reaction Parameters for the Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reactants
Methyl thioglycolate1.0 eq1.0 eq
Methyl 2-chloroacrylate1.05 eq1.05 eq
Sodium Methoxide2.0 eq2.0 eq
Reaction Conditions
SolventMethanolMethanol
Temperature0°C to RT0°C to RT
Reaction Time12 hours16 hours
Results
Yield85%82%
Purity (by HPLC)>98%>97%

Table 2: Comparison of Reaction Parameters for the Nitration of Methyl 3-hydroxythiophene-2-carboxylate

ParameterLab Scale (5 g)Pilot Scale (500 g)
Reactants
Methyl 3-hydroxythiophene-2-carboxylate1.0 eq1.0 eq
Nitric Acid (fuming)1.1 eq1.1 eq
Acetic Anhydride5 vol5 vol
Reaction Conditions
Temperature-5°C to 0°C-5°C to 0°C
Reaction Time2 hours3 hours
Results
Yield75%70%
Purity (by HPLC)>95%>94%
Isomer Ratio (4-nitro:other)95:593:7

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate (Lab Scale)

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium metal (1.0 eq) in anhydrous methanol (10 vol) under a nitrogen atmosphere. Cool the solution to 0°C.

  • Addition of Reactants: To the cooled solution, add methyl thioglycolate (1.0 eq) dropwise, maintaining the temperature below 5°C. After the addition is complete, add methyl 2-chloroacrylate (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 3. Extract the mixture with ethyl acetate (3 x 10 vol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nitration of Methyl 3-hydroxythiophene-2-carboxylate (Lab Scale - Adapted from general procedures)

CAUTION: This reaction is potentially hazardous and should be performed with extreme care in a fume hood with appropriate safety precautions.

  • Preparation of Nitrating Agent: In a separate flask, slowly add fuming nitric acid (1.1 eq) to acetic anhydride (5 vol) at 0°C. Stir the mixture for 15 minutes at this temperature.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane. Cool the solution to -5°C.

  • Nitration: Add the freshly prepared nitrating mixture dropwise to the solution of the thiophene derivative, maintaining the internal temperature between -5°C and 0°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 2 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product may precipitate out. If not, extract the aqueous mixture with dichloromethane.

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization to obtain the desired this compound.

Visualizations

Synthesis_Workflow cluster_precursor Step 1: Precursor Synthesis cluster_nitration Step 2: Nitration Methyl_thioglycolate Methyl thioglycolate Reaction_1 Cyclization Methyl_thioglycolate->Reaction_1 Methyl_2_chloroacrylate Methyl 2-chloroacrylate Methyl_2_chloroacrylate->Reaction_1 Sodium_methoxide Sodium methoxide Sodium_methoxide->Reaction_1 Precursor Methyl 3-hydroxy- thiophene-2-carboxylate Reaction_1->Precursor Reaction_2 Nitration Precursor->Reaction_2 Nitrating_agent Nitrating Agent (e.g., HNO3/Ac2O) Nitrating_agent->Reaction_2 Final_Product Methyl 3-hydroxy-4-nitro- thiophene-2-carboxylate Reaction_2->Final_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Poor_Purity Poor Purity Start->Poor_Purity Safety_Issue Safety Issue Start->Safety_Issue Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Product_Degradation Product Degradation? Low_Yield->Product_Degradation Poor_Purity->Incomplete_Reaction Isomer_Formation Isomer Formation? Poor_Purity->Isomer_Formation Runaway_Reaction Runaway Reaction? Safety_Issue->Runaway_Reaction Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Incomplete_Reaction->Optimize_Conditions Yes Change_Workup Modify Workup Procedure Product_Degradation->Change_Workup Yes Improve_Purification Improve Purification Method Isomer_Formation->Improve_Purification Yes Review_Safety Review Safety Protocols & Thermal Hazard Data Runaway_Reaction->Review_Safety Yes

Caption: Logical troubleshooting workflow for synthesis issues.

References

"degradation pathways of nitrothiophene compounds under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of nitrothiophene compounds under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for nitrothiophene compounds?

Nitrothiophene compounds are susceptible to degradation under both acidic and basic conditions. Under basic conditions, the primary degradation pathway often involves nucleophilic attack, which can lead to ring-opening of the thiophene moiety.[1][2][3][4] In acidic media, hydrolysis and reduction of the nitro group are potential degradation pathways, although the thiophene ring itself can also be susceptible to cleavage under harsh acidic conditions.[5]

Q2: What are the expected degradation products of 2-nitrothiophene under basic conditions?

Under mild basic conditions, particularly in the presence of secondary amines, 2-nitrothiophene can undergo a ring-opening reaction to form nitrobutadiene derivatives.[1][3] This occurs through nucleophilic attack on the thiophene ring, leading to the cleavage of a carbon-sulfur bond.

Q3: What are the likely degradation products of 2-nitrothiophene under acidic conditions?

While specific studies on the acid-catalyzed degradation of 2-nitrothiophene are not extensively detailed in the reviewed literature, general knowledge of nitroaromatic compound chemistry suggests potential degradation products arising from:

  • Reduction of the nitro group: Under certain acidic conditions with a reducing agent present, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[5]

  • Hydrolysis: Acid-catalyzed hydrolysis may lead to the formation of hydroxylated thiophene derivatives or ring-opened products, although this is less common than for other functional groups.

  • Ring cleavage: Strong acidic conditions and elevated temperatures can lead to the oxidative decomposition of the thiophene ring, potentially forming maleic acid, oxalic acid, and sulfuric acid.[6][7][8]

Q4: What analytical techniques are best suited for studying nitrothiophene degradation?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for monitoring the degradation of nitrothiophene compounds and quantifying the parent compound and its degradation products.[9][10] For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended as it provides molecular weight and fragmentation data crucial for structure elucidation.[9][11]

Troubleshooting Guides

Issue 1: Unexpected peaks in the HPLC chromatogram during a degradation study.

  • Possible Cause 1: Impurities in the starting material or reagents.

    • Troubleshooting Step: Analyze the starting nitrothiophene compound and all reagents (solvents, acids, bases) separately by HPLC to identify any pre-existing impurities.[12][13]

  • Possible Cause 2: Secondary degradation products.

    • Troubleshooting Step: Primary degradation products may themselves be unstable and degrade further. Conduct a time-course study to monitor the appearance and disappearance of peaks over time. This can help to establish the degradation pathway.[14]

  • Possible Cause 3: System contamination or carryover.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for system peaks. If carryover is suspected, inject a blank after a concentrated sample to see if the unexpected peak persists.[13]

Issue 2: Poor separation of degradation products from the parent compound.

  • Possible Cause 1: Inappropriate HPLC method.

    • Troubleshooting Step: Optimize the HPLC method. This may involve changing the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), switching to a different column chemistry (e.g., C18, phenyl-hexyl), or using a gradient elution.[15]

  • Possible Cause 2: Co-elution of multiple degradation products.

    • Troubleshooting Step: If multiple degradation products have similar polarities, they may co-elute. In addition to optimizing the HPLC method, consider using a different detection wavelength if the UV spectra of the co-eluting compounds are different. Employing HPLC-MS can help to identify the presence of multiple components within a single chromatographic peak.

Issue 3: No degradation observed under stress conditions.

  • Possible Cause 1: Stress conditions are too mild.

    • Troubleshooting Step: Increase the severity of the stress conditions. For acid/base hydrolysis, this could mean increasing the concentration of the acid/base, raising the temperature, or extending the reaction time.[14][16][17]

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Troubleshooting Step: If no degradation is observed even under harsh conditions, it indicates high stability of the molecule. This is valuable information for formulation and storage considerations. Ensure that the analytical method is sensitive enough to detect low levels of degradation.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products

ConditionProposed PathwayPotential Degradation ProductsAnalytical Method
Basic Nucleophilic attack and ring-openingNitrobutadiene derivativesHPLC-UV, HPLC-MS
Acidic Reduction of nitro groupAmino-thiophene, Nitroso-thiopheneHPLC-UV, HPLC-MS
Ring cleavage (harsh conditions)Maleic acid, Oxalic acid, Sulfuric acidIon Chromatography, GC-MS (after derivatization)

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of the nitrothiophene compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Prepare a control sample by adding an equal volume of purified water instead of acid.

    • Incubate both the test and control samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from both the test and control samples.

    • Neutralize the acidic sample with an equivalent amount of 0.1 N sodium hydroxide.

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC-UV method.

Protocol 2: Forced Degradation by Base Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of the nitrothiophene compound as described in Protocol 1.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

    • Prepare a control sample by adding an equal volume of purified water instead of base.

    • Incubate both the test and control samples at a controlled temperature (e.g., 60 °C) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from both the test and control samples.

    • Neutralize the basic sample with an equivalent amount of 0.1 N hydrochloric acid.

    • Dilute and analyze the samples as described in Protocol 1.

Visualizations

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Nitrothiophene Nitrothiophene Compound Acid_Pathway Hydrolysis / Reduction Nitrothiophene->Acid_Pathway H+ Base_Pathway Nucleophilic Attack Nitrothiophene->Base_Pathway OH- / Nu: Reduced_Nitro Reduced Nitro Group (e.g., Amino-thiophene) Acid_Pathway->Reduced_Nitro Ring_Cleavage_Acid Ring Cleavage Products (e.g., Maleic Acid) Acid_Pathway->Ring_Cleavage_Acid Harsh Conditions Ring_Opening Ring-Opening Base_Pathway->Ring_Opening Nitrobutadiene Nitrobutadiene Derivatives Ring_Opening->Nitrobutadiene

Caption: Potential degradation pathways of nitrothiophene compounds.

Experimental_Workflow Start Start: Nitrothiophene Sample Prep_Stock Prepare Stock Solution (1 mg/mL) Start->Prep_Stock Stress Apply Stress Conditions (Acidic / Basic) Prep_Stock->Stress Sampling Sample at Time Intervals Stress->Sampling Neutralize Neutralize Sample Sampling->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC_Analysis HPLC-UV / HPLC-MS Analysis Dilute->HPLC_Analysis Data_Analysis Data Analysis: - Quantify Degradation - Identify Products HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for forced degradation studies.

Troubleshooting_Logic Issue Unexpected HPLC Peak? Check_Reagents Analyze Starting Material & Reagents Issue->Check_Reagents Yes Time_Course Conduct Time-Course Study Issue->Time_Course Yes Blank_Run Run Blank Injection Issue->Blank_Run Yes Impurity Impurity in Reagents Check_Reagents->Impurity Peak Present Secondary_Deg Secondary Degradation Time_Course->Secondary_Deg Peak Appears/Disappears Contamination System Contamination Blank_Run->Contamination Peak Present

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Purification of Nitro-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of colored impurities from nitro-substituted heterocycles, a common challenge in synthetic chemistry.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of nitro-substituted heterocycles.

Activated Carbon Treatment

Issue: Incomplete color removal after activated carbon treatment.

Possible Causes & Solutions:

  • Insufficient Amount of Activated Carbon: The amount of activated carbon used may not be adequate to adsorb all the colored impurities.

    • Solution: Increase the amount of activated carbon incrementally (e.g., from 1-2% w/w to 3-5% w/w relative to the compound). Monitor the color of the solution after each addition.

  • Incorrect Solvent: The polarity of the solvent can significantly affect the adsorption efficiency of activated carbon.[1]

    • Solution: Activated carbon is generally more effective in less polar solvents where the impurities have a higher affinity for the carbon surface.[1] If possible, choose a less polar solvent in which your compound is still soluble when heated.

  • Contact Time is Too Short: The colored impurities may not have had enough time to adsorb onto the activated carbon.

    • Solution: Increase the stirring or reflux time after adding the activated carbon. A typical time is 30-60 minutes, but this can be extended.[2]

  • Temperature is Not Optimal: Adsorption is an equilibrium process, and temperature can affect the binding of impurities to the activated carbon.

    • Solution: While heating is often necessary to dissolve the compound, excessively high temperatures can sometimes decrease adsorption efficiency. Experiment with slightly lower temperatures if feasible.

Issue: Low recovery of the desired product.

Possible Causes & Solutions:

  • Adsorption of Product onto Activated Carbon: The desired compound may also be adsorbed by the activated carbon, especially if it shares structural similarities with the impurities.

    • Solution: Use the minimum effective amount of activated carbon. Perform a hot filtration to remove the carbon as quickly as possible once the solution is decolorized.[2]

  • Premature Crystallization during Hot Filtration: The product may crystallize on the filter paper or in the funnel along with the activated carbon.

    • Solution: Use a pre-heated funnel and filter flask. Add a small amount of hot solvent to the filtration setup just before filtering to keep the apparatus warm.

Recrystallization

Issue: The product "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Solvent Polarity: The solvent may be too nonpolar for the compound, causing it to separate as a liquid at lower temperatures.[3]

    • Solution: Use a more polar solvent or a solvent mixture.[3]

  • Solution is Too Concentrated: If the concentration of the compound is too high, it may not have enough solvent to form a proper crystal lattice.[3]

    • Solution: Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling can prevent the molecules from arranging themselves into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Issue: Colored impurities co-crystallize with the product.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the product and the colored impurity in terms of solubility.

    • Solution: Perform a thorough solvent screen to find a solvent in which the impurity is highly soluble even at low temperatures, while the product's solubility is significantly lower at those temperatures.

  • Presence of Insoluble Impurities: Solid impurities can act as nucleation sites, promoting the crystallization of both the product and colored impurities.

    • Solution: Perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool and crystallize.[4]

Column Chromatography

Issue: The colored impurity co-elutes with the desired compound.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from the colored impurity.

    • Solution: Meticulously develop the solvent system using thin-layer chromatography (TLC) first. Aim for a clear separation between the spot of your product and the colored spot. A gradient elution, where the polarity of the solvent is gradually increased, can be very effective.[3]

  • Column Overloading: Too much crude material applied to the column can lead to poor separation.

    • Solution: Use a larger column or reduce the amount of material being purified. As a general rule, the amount of silica gel should be at least 50 times the weight of the crude product.

Issue: The compound streaks or "tails" on the column.

Possible Causes & Solutions:

  • Compound is Too Polar for Silica Gel: Highly polar compounds can interact very strongly with the acidic silica gel, leading to streaking.

    • Solution: Consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or reverse-phase silica.[3] Adding a small amount of a polar modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can also help.[5]

  • Decomposition on the Column: Some nitro-substituted heterocycles can be unstable on silica gel.[3]

    • Solution: Deactivating the silica gel by adding a small percentage of water or triethylamine can help. Alternatively, using a less acidic stationary phase like alumina might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the origin of colored impurities in the synthesis of nitro-substituted heterocycles?

A1: Colored impurities in these syntheses often arise from side reactions, such as polymerization, oxidation, or the formation of highly conjugated byproducts.[6] Incomplete reactions can also leave colored starting materials or intermediates in the final product mixture.

Q2: Which purification method is generally the most effective for removing colored impurities from nitro-substituted heterocycles?

A2: The most effective method depends on the specific properties of the compound and the impurities.

  • Activated carbon is often a good first choice for removing highly conjugated, colored impurities.

  • Recrystallization is highly effective if a suitable solvent can be found and the impurity levels are not excessively high.

  • Column chromatography offers the most versatility and is often the best choice for separating complex mixtures or when other methods fail.[3]

Q3: How can I minimize the formation of colored impurities during the reaction itself?

A3: Optimizing reaction conditions is key. This can include:

  • Controlling the temperature: Many side reactions are accelerated at higher temperatures.

  • Using a purified solvent and reagents: Impurities in the starting materials can lead to colored byproducts.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon): This can prevent oxidation of sensitive compounds.

  • Monitoring the reaction progress by TLC: This helps to avoid over-running the reaction, which can lead to decomposition and the formation of impurities.[3]

Q4: My purified nitro-substituted heterocycle is initially colorless but develops color over time. What is happening and how can I prevent it?

A4: Some nitroaromatic compounds are sensitive to light and air, leading to gradual decomposition and color formation.[3] To prevent this, store the purified compound in a tightly sealed, amber-colored vial in a cool, dark place, and if necessary, under an inert atmosphere.

Q5: Can I use a chemical wash to remove colored impurities?

A5: Yes, in some cases, a chemical wash can be effective. For instance, washing with a dilute solution of sodium bicarbonate or a weak acid can help remove acidic or basic impurities that may be colored.[3] There are also patented methods that involve a heat treatment/oxidation step with nitric acid to remove color-forming impurities, which are believed to be unsaturated compounds like nitroolefins.[2]

Data Presentation

The following tables summarize typical quantitative data for the purification methods discussed. Please note that the actual values can vary significantly depending on the specific compound, the nature of the impurities, and the experimental conditions.

Table 1: Activated Carbon Treatment

ParameterTypical RangeFactors Influencing Outcome
Color Removal Efficiency 50 - 99%Amount of carbon, solvent, temperature, contact time
Product Recovery 70 - 95%Adsorption of product to carbon, premature crystallization

Data is generalized from studies on dye removal by activated carbon, which is analogous to the removal of colored organic impurities.[2][7][8][9]

Table 2: Recrystallization

ParameterTypical RangeFactors Influencing Outcome
Product Purity >98%Solvent choice, cooling rate, initial purity
Product Recovery 60 - 90%Solubility of the compound in the cold solvent

Data represents typical outcomes for recrystallization of organic compounds.[10]

Table 3: Column Chromatography

ParameterTypical RangeFactors Influencing Outcome
Product Purity >99%Stationary phase, eluent system, column loading
Product Recovery 50 - 85%Compound stability on the column, separation efficiency

Recovery rates can be lower due to the difficulty of collecting all of the pure fractions without any contamination.

Experimental Protocols

Activated Carbon Decolorization

Objective: To remove colored impurities from a solid nitro-substituted heterocycle.

Materials:

  • Crude, colored nitro-substituted heterocycle

  • Activated carbon (decolorizing charcoal)

  • A suitable solvent (determined by solubility tests)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Pre-heated gravity funnel

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slightly. This is crucial to prevent bumping when the activated carbon is added.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the weight of the crude product) to the solution.

  • Heating: Gently reheat the solution to boiling and maintain it at or near the boiling point with stirring for 10-15 minutes.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated gravity funnel to remove the activated carbon. Collect the hot, colorless filtrate in a clean Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Recrystallization

Objective: To purify a solid nitro-substituted heterocycle by crystallization.

Materials:

  • Crude nitro-substituted heterocycle

  • A suitable recrystallization solvent

  • Erlenmeyer flasks

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the solvent. Heat the mixture to boiling. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described in the activated carbon protocol.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals, for example, by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a vacuum oven.

Column Chromatography

Objective: To purify a nitro-substituted heterocycle from colored and other impurities.

Materials:

  • Crude nitro-substituted heterocycle

  • Silica gel or alumina

  • A suitable eluent (solvent system determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column at different rates.

  • Fraction Collection and Analysis:

    • Collect the eluting solvent in a series of fractions.

    • Analyze the fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified nitro-substituted heterocycle.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Colored Product Dissolve Dissolve in Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (Optional: with Activated Carbon) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Impurities Impurities in Filtrate Filter->Impurities remove Dry Dry Purified Crystals Wash->Dry Pure Pure, Decolorized Product Dry->Pure

Caption: A typical workflow for the purification of a solid organic compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut ColoredCrystals Crystals are Colored? OilingOut->ColoredCrystals No ChangeSolvent Use More Polar Solvent or Solvent Mixture OilingOut->ChangeSolvent Yes AddSolvent Add More Hot Solvent OilingOut->AddSolvent Yes SlowCooling Cool More Slowly OilingOut->SlowCooling Yes LowRecovery Low Recovery? ColoredCrystals->LowRecovery No HotFilterImp Perform Hot Filtration to Remove Insolubles ColoredCrystals->HotFilterImp Yes SolventScreen Re-screen for a Better Solvent ColoredCrystals->SolventScreen Yes Success Successful Purification LowRecovery->Success No CheckColdSol Ensure Minimum Amount of Cold Solvent Wash LowRecovery->CheckColdSol Yes ChangeSolvent->Start AddSolvent->Start SlowCooling->Start HotFilterImp->Start SolventScreen->Start CheckColdSol->Start

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

References

Validation & Comparative

A Comparative Benchmarking of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate and Alternative Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive comparative analysis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate against other key synthetic intermediates utilized in the construction of complex heterocyclic scaffolds.

This compound is a versatile synthetic intermediate, particularly valuable in the synthesis of fused heterocyclic systems such as thieno[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry.[1][2][3][4][5] This guide will delve into the synthesis of this key intermediate, compare its performance with alternative building blocks, and provide detailed experimental protocols to enable informed decision-making in your research and development endeavors.

Profile of this compound

This compound (CAS Number: 89380-76-7) is a solid compound with a purity of approximately 95%.[6] Its structure, featuring a hydroxyl, a nitro, and a methyl carboxylate group on a thiophene core, offers multiple reactive sites for further functionalization.

Synthetic Pathways to Substituted Thiophenes

The synthesis of the target intermediate and its alternatives often relies on well-established named reactions for constructing the thiophene ring. The two primary approaches are the Fiesselmann thiophene synthesis, which yields 3-hydroxythiophenes, and the Gewald aminothiophene synthesis, which produces 2-aminothiophenes.

Synthesis of the 3-Hydroxythiophene Core via Fiesselmann Synthesis

The Fiesselmann synthesis provides a direct route to the 3-hydroxythiophene scaffold. A plausible pathway to this compound involves the initial synthesis of Methyl 3-hydroxythiophene-2-carboxylate followed by nitration.

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This synthesis is a variation of the Fiesselmann reaction.

  • Reaction: Methyl thioglycolate is reacted with methyl 2-chloroacrylate in the presence of a base like sodium methoxide.

  • Typical Yield: 70-88%[7]

Step 2: Nitration of Methyl 3-hydroxythiophene-2-carboxylate

  • Plausible Reagents: A mixture of nitric acid and sulfuric acid is a common nitrating agent.[8]

  • Expected Outcome: The electron-donating hydroxyl group and the electron-withdrawing carboxylate group will direct the nitration to the 4-position.

Alternative Intermediates: 2-Aminothiophenes via Gewald Synthesis

The Gewald synthesis is a powerful one-pot multicomponent reaction to produce highly substituted 2-aminothiophenes. These compounds serve as viable alternatives to 3-hydroxythiophenes for the synthesis of fused pyrimidine rings.

  • Reaction: A ketone or aldehyde is condensed with an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[10][11][12][13]

  • Typical Yields: Yields can vary widely depending on the substrates but are often in the range of 40-90%.[11]

Comparative Analysis of Synthetic Intermediates

The choice between this compound and an alternative, such as a 2-aminothiophene from a Gewald reaction, depends on the target downstream molecule and the desired synthetic strategy.

IntermediateSynthetic MethodTypical YieldKey Features & ApplicationsPotential AdvantagesPotential Disadvantages
This compound Fiesselmann Synthesis followed by NitrationEstimated 60-80% (multi-step)Versatile intermediate for thieno[3,2-d]pyrimidines and other fused heterocycles.[1][2][3][4][5] The nitro group can be reduced to an amine for further cyclization.The hydroxyl group can be a key pharmacophore or a handle for further derivatization.Multi-step synthesis may lead to lower overall yield. Nitration conditions need careful optimization.
Substituted 2-Aminothiophenes Gewald Synthesis40-90% (one-pot)[11]Direct precursors for thieno[2,3-d]pyrimidines and other fused systems. The amino group is a key functionality for cyclization reactions.[14]Often a high-yielding, one-pot reaction. A wide variety of substituents can be introduced.The substitution pattern is different from the target compound, leading to different isomers of the final product.

Experimental Protocols

Synthesis of Methyl 3-hydroxythiophene-2-carboxylate (Fiesselmann-type)

Materials:

  • Sodium metal

  • Anhydrous Methanol

  • Methyl thioglycolate

  • Methyl 2-chloroacrylate

  • 4 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [7]

  • Prepare a 2 M solution of sodium methoxide by carefully adding sodium (700 mg, 30 mmol) to anhydrous methanol (15 mL).

  • To this solution, add methyl thioglycolate (1.9 g, 18 mmol).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • After the reaction is complete, cool the mixture to 0°C again and quench the reaction by adding 4 M aqueous hydrochloric acid (~5 mL).

  • Add water and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting brown oil (expected yield ~2.0 g, 70%) can be used in the next step without further purification.

General Protocol for Gewald Aminothiophene Synthesis

Materials:

  • A ketone or aldehyde (e.g., cyclohexanone)

  • An active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • A base (e.g., morpholine or triethylamine)

  • A solvent (e.g., ethanol or methanol)

Procedure: [11][13]

  • To a round-bottom flask, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent (20-30 mL).

  • Add the base (10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by pouring into water and filtering the precipitated product, which can then be recrystallized.

Visualizing Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.

Synthesis_of_Target_Intermediate Methyl thioglycolate Methyl thioglycolate Fiesselmann-type Reaction Fiesselmann-type Reaction Methyl thioglycolate->Fiesselmann-type Reaction Methyl 2-chloroacrylate Methyl 2-chloroacrylate Methyl 2-chloroacrylate->Fiesselmann-type Reaction Methyl 3-hydroxythiophene-2-carboxylate Methyl 3-hydroxythiophene-2-carboxylate Fiesselmann-type Reaction->Methyl 3-hydroxythiophene-2-carboxylate Nitration Nitration Methyl 3-hydroxythiophene-2-carboxylate->Nitration This compound This compound Nitration->this compound

Caption: Synthesis of the target intermediate.

Gewald_Synthesis_Workflow Ketone/Aldehyde Ketone/Aldehyde Gewald Reaction Gewald Reaction Ketone/Aldehyde->Gewald Reaction Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction Substituted 2-Aminothiophene Substituted 2-Aminothiophene Gewald Reaction->Substituted 2-Aminothiophene

Caption: Gewald aminothiophene synthesis.

Downstream_Synthesis_Comparison cluster_0 Route A cluster_1 Route B This compound This compound Reduction & Cyclization Reduction & Cyclization This compound->Reduction & Cyclization Thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one Reduction & Cyclization->Thieno[3,2-d]pyrimidin-4(3H)-one Substituted 2-Aminothiophene Substituted 2-Aminothiophene Cyclization Cyclization Substituted 2-Aminothiophene->Cyclization Thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one Cyclization->Thieno[2,3-d]pyrimidin-4(3H)-one

Caption: Comparative downstream synthesis.

References

A Comparative Guide to the Structure-Activity Relationship of Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various nitrothiophene derivatives, focusing on their structure-activity relationships (SAR). The information presented is curated from recent scientific literature to aid in the discovery and development of novel therapeutic agents. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways to provide a foundational understanding of the therapeutic potential of this class of compounds.

Quantitative Data Summary: A Comparative Analysis

The biological activity of nitrothiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. The following tables summarize the in vitro activities of various derivatives against a range of microbial and cancer cell lines, providing a clear comparison of their potency.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The data below highlights the influence of different functional groups on the antibacterial and antifungal activities of nitrothiophene derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Nitrothiophene Derivatives against Bacterial and Fungal Strains

Compound IDR1R2R3Test OrganismMIC (µg/mL)Reference
1a -Cl-H-NO2E. coli>128[1]
1b -Br-H-NO2E. coli>128[2]
1c -NO2-H-NO2S. aureus32[3]
1d -H-NO2-CHOS. aureus16[2]
2a -H-NO2-CH=N-NH-CS-NH-PhC. albicans8[2]
2b -H-NO2-CH=N-NH-CS-NH-4-Cl-PhC. albicans4[2]
3a -H-NO2-CONH-CapsaicinS. aureus Newman1.56[2]
3b -H-NO2-CONH-(CH2)4-CapsaicinS. aureus Newman0.39[2]
IITR00803 Benzoxazole moiety--S. enterica4[1]
IITR00803 Benzoxazole moiety--E. coli16[1]
2-nitrothiophene -H-H-NO2S. enterica64[1]

Note: The table presents a selection of data from the cited literature. The position of substituents (R1, R2, R3) corresponds to standard thiophene ring numbering, with the nitro group typically at position 5.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth. The following table compares the cytotoxic effects of various nitrothiophene derivatives on different cancer cell lines.

Table 2: IC50 Values of Nitrothiophene Derivatives against Human Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
4a Thiophene-thiazoleA549 (Lung)51.5 ± 4.95DoxorubicinNot Specified[4]
4b Thiophene-thiazoleC6 (Glioma)25.33 ± 1.53DoxorubicinNot Specified[4]
5a Thiophene-carboxamideHep3B (Hepatocellular)5.46Combretastatin A-4Not Specified[5]
5b Thiophene-carboxamideHep3B (Hepatocellular)12.58Combretastatin A-4Not Specified[5]
6a Benzo[a]phenazine derivativeHeLa (Cervical)1.0 - 10DoxorubicinNot Specified[6]
6b Benzo[a]phenazine derivativeA549 (Lung)1.0 - 10DoxorubicinNot Specified[6]
Antiparasitic Activity

Nitrothiophene derivatives have also shown promise as antiparasitic agents. The table below presents the IC50 values of selected compounds against different Leishmania species.

Table 3: IC50 Values of Thiophene Derivatives against Leishmania Species

Compound IDDerivative ClassParasite SpeciesIC50 (µM)Reference
SB-200 2-Amino-thiopheneL. braziliensis (promastigotes)4.25[7]
SB-200 2-Amino-thiopheneL. infantum (promastigotes)3.96[7]
SB-200 2-Amino-thiopheneL. infantum (amastigotes)2.85[7]
GC1-19 Piperidine derivativeL. infantum0.3 - 18[8]
RS2-13 Piperidine derivativeL. infantum0.3 - 18[8]

Experimental Protocols

Standardized protocols are crucial for the accurate and reproducible evaluation of the biological activity of novel compounds. This section details the methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nitrothiophene derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of action and the experimental processes is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key concepts related to the study of nitrothiophene derivatives.

General Workflow for SAR Studies

The following diagram outlines the typical workflow for a structure-activity relationship study of novel chemical entities.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of Nitrothiophene Derivatives Purification Purification and Characterization Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anticancer Cytotoxicity Assays (IC50 Determination) Purification->Anticancer Antiparasitic Antiparasitic Assays (IC50 Determination) Purification->Antiparasitic Data Data Collection and Analysis Antimicrobial->Data Anticancer->Data Antiparasitic->Data SAR SAR Determination Data->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Feedback Loop Mechanism_of_Action cluster_cell Target Cell (Bacterium, Parasite, Cancer Cell) Nitrothiophene Nitrothiophene Derivative Nitroreductase Nitroreductase Enzymes Nitrothiophene->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates CellularTargets Cellular Targets (DNA, Proteins, Lipids) ReactiveIntermediates->CellularTargets Covalent Modification Oxidative Stress CellDeath Cell Death / Growth Inhibition CellularTargets->CellDeath Signaling_Pathway cluster_pathway Cellular Signaling Nitrothiophene Nitrothiophene Derivative IKK IKK Nitrothiophene->IKK Inhibition Keap1 Keap1 Nitrothiophene->Keap1 Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Sequesters GeneExpression Gene Expression (Inflammation, Cytoprotection) NFkB->GeneExpression Pro-inflammatory Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocation (Activated) Keap1->Nrf2 Sequesters ARE->GeneExpression Anti-inflammatory & Cytoprotective

References

A Comparative Guide to the In Vitro Biological Activities of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse and significant biological activities.[1][2] The nature and position of substituents on the thiophene ring play a crucial role in determining the pharmacological profile of the resulting derivatives.[2] This guide provides a comparative overview of the in vitro biological activities of various substituted thiophenes, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Substituted thiophenes have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as VEGFR-2/AKT and pim-1 kinase.[4][5]

A study on novel fused thiophene derivatives revealed that substitutions on the phenyl ring significantly influence their cytotoxic effects on liver (HepG2) and prostate (PC-3) cancer cells.[4] For instance, the presence of electron-withdrawing groups tended to enhance activity against PC-3 cells.[4] Specifically, a chloro derivative (3b) showed potent activity against both cell lines, with IC50 values of 3.105 µM (HepG2) and 2.15 µM (PC-3).[4] In another series, a thiazole derivative (11b) displayed remarkable activity against four different cancer cell lines: breast (MCF-7), liver (HepG2), colon (HCT-116), and prostate (PC3), with LC50 values of 18.3, 2.5, 7.5, and 7.6 µM, respectively.[6]

Furthermore, newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives showed higher in vitro cytotoxic activities against the MCF-7 breast cancer cell line compared to established drugs like Cisplatin and Milaplatin, while exhibiting lower toxicity towards non-tumorigenic MCF-10A cells.[5]

Comparative Anticancer Activity Data
Compound SeriesCell LineMeasurementValue (µM)Reference
Fused Thienopyrimidines (3b)HepG2IC503.105 ± 0.14[4]
Fused Thienopyrimidines (3b)PC-3IC502.15 ± 0.12[4]
Fused Thienopyrimidines (3g)HepG2IC503.77 ± 0.17[4]
Fused Thienopyrimidines (3f)HepG2IC504.296 ± 0.2[4]
Fused Thienopyrimidines (3f)PC-3IC507.472 ± 0.42[4]
Thiazole-Thiophene Derivative (11b)MCF-7LC5018.3[6]
Thiazole-Thiophene Derivative (11b)HepG2LC502.5[6]
Thiazole-Thiophene Derivative (11b)HCT-116LC507.5[6]
Thiazole-Thiophene Derivative (11b)PC3LC507.6[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of substituted thiophenes is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4]

  • Cell Culture: Cancer cell lines (e.g., HepG2, PC-3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The thiophene derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[4]

Visualizing Anticancer Mechanisms

logical_relationship ThiopheneCore Thiophene Core StructureActivity Structure-Activity Relationship (SAR) ThiopheneCore->StructureActivity Substituents Substituents (Nature & Position) Substituents->StructureActivity BiologicalActivity Biological Activity (Anticancer, Antimicrobial, etc.) StructureActivity->BiologicalActivity

Antimicrobial Activity

Thiophene derivatives have also been extensively studied for their antibacterial and antifungal properties.[7][8] The antimicrobial efficacy is highly dependent on the nature of the halogen and other functional groups attached to the thiophene or benzothiophene core.

In a study evaluating 3-halobenzo[b]thiophenes, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans.[9][10] The presence of an alcohol moiety was found to significantly enhance the antimicrobial activity.[10] Another investigation into nitrothiophenes identified 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene as having the highest activity against E. coli, M. luteus, and A. niger.[11]

Comparative Antimicrobial Activity Data
Compound SeriesOrganismMeasurementValue (µg/mL)Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteriaMIC16[9][10]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneGram-positive bacteriaMIC16[9][10]
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneC. albicansMIC16[9][10]
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneC. albicansMIC16[9][10]
2-Cyclohexyl-3-chlorobenzo[b]thiopheneC. albicansMIC512[10]
Methyl alcohol-substituted 3-chlorobenzo[b]thiopheneB. cereusMIC128[10]
Methyl alcohol-substituted 3-chlorobenzo[b]thiopheneC. albicansMIC128[10]
Thiophene-chalcone derivative (4F)XDR Salmonella TyphiMIC3.125[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[9][10]

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive control wells (microbes with no compound) and negative control wells (broth only) are included.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Other Biological Activities

Beyond anticancer and antimicrobial effects, substituted thiophenes exhibit a broad spectrum of other biological activities.

  • Acetylcholinesterase Inhibition: A series of novel thiophene derivatives were synthesized and evaluated as acetylcholinesterase inhibitors.[13][14] One compound, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId), demonstrated 60% inhibition, which was more potent than the reference drug donepezil (40% inhibition).[13][14] The assay is typically performed according to Ellman's method.[13][14]

  • Antioxidant Activity: Several studies have reported the antioxidant capacity of thiophene derivatives.[15][16] For instance, a hydroxythiophene compound (4a) showed excellent antioxidant properties (85.9%) in comparison to ascorbic acid (88.0%).[16] Novel benzothiophene derivatives also displayed high antioxidant capacities, with some surpassing the reference standard trolox.[15]

  • Anti-inflammatory Activity: Thiophene derivatives have been shown to possess anti-inflammatory properties by inhibiting enzymes like 5-lipoxygenase (5-LOX) and reducing the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[17][18][19]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for acetylcholinesterase (AChE) inhibitors.

  • Reagent Preparation: Prepare a phosphate buffer, a solution of the substrate (acetylthiocholine iodide), Ellman's reagent (DTNB), and the AChE enzyme solution.

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound (substituted thiophene), and the AChE enzyme. Incubate for a short period.

  • Reaction Initiation: Add the substrate and DTNB to start the reaction. AChE hydrolyzes acetylthiocholine to thiocholine.

  • Colorimetric Measurement: Thiocholine reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

  • Inhibition Calculation: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition by the test compound is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.[13][14]

This guide highlights the versatility of the thiophene scaffold in developing new therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the comparison and evaluation of novel substituted thiophene derivatives.

References

A Comparative Guide to the Validation of HPLC Methods for Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the identification, quantification, and purity assessment of drug substances and products. For thiophene-based compounds, a class of heterocyclic compounds prevalent in many pharmaceutical agents, robust and validated HPLC methods are critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of validated HPLC methods for the analysis of thiophene derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting and implementing the most suitable analytical strategies.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method for a specific thiophene-based compound depends on its physicochemical properties, the intended purpose of the analysis (e.g., assay, impurity profiling), and the sample matrix. Below is a summary of chromatographic conditions and validation parameters for the analysis of various thiophene derivatives, compiled from published literature.

Table 1: Chromatographic Conditions for HPLC Analysis of Thiophene-Based Compounds

Compound/ClassColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Thiophene ChalconeThermo Scientific C18 (250 x 4.6 mm, 5 µm)Sodium acetate buffer (pH 3.0): Acetonitrile (40:60, v/v)1.0280[1]
Thiophenes from Tagetes erectaHector M C18 (250 mm × 4.6 mm, 5 µm)Water (A) and Acetonitrile (B) (Gradient)0.8340[2]
Dibenzothiophene (DBT), 4,6-dimethyl-dibenzothiophene (DMDBT), and DBT-sulfonePerfectSil Target ODS-3 (250 × 4.6 mm, 5 µm)Acetonitrile: Water (90:10, v/v)1.0231[3]
2-[(3,4-dichlorophenyl)amino]-N-(2-thienylcarbonyl)benzamideShimpack® C18 (150 x 4.6 mm, 5 µm)20 mM Sodium phosphate buffer (pH 3.0): Acetonitrile (30:70, v/v)1.2280[4]
5-(Bromomethyl)thiophene-2-carbonitrileZorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Acetonitrile: Water (Gradient)1.0254[5]
3-ThiophenemethanolC18 reverse-phase (4.6 mm x 250 mm, 5 µm)Acetonitrile: Water (Gradient)1.0235[6]
Thiopurine metabolites (TGN and MMPN)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[7][8]

Table 2: Comparison of HPLC Method Validation Parameters for Thiophene-Based Compounds

ParameterThiophene Chalcone[1]Thiophenes from Tagetes erecta[2]Dibenzothiophene Derivatives[3]2-[(3,4-dichlorophenyl)amino]-N-(2-thienylcarbonyl)benzamide[4]Thiopurine Metabolites[7][8]
Linearity Range (µg/mL) 5–15Compound 1: 1.0–8.0, Compound 2: 15.0–120.0, Compound 3: 5.0–80.00.1–30 ng/µL0.05–20TGN: 300–12,000 nM, MMPN: 3000–60,000 nM
Correlation Coefficient (r²) 1.000> 0.999Not Specified0.998Not Specified
LOD (µg/mL) 0.323Compound 1: 0.10, Compound 2: 1.25, Compound 3: 0.420.16 ng/µLNot SpecifiedTGN: 100 nM, MMPN: 900 nM
LOQ (µg/mL) 0.978Compound 1: 0.30, Compound 2: 3.75, Compound 3: 1.250.5 ng/µLNot SpecifiedTGN: 300 nM, MMPN: 3000 nM
Accuracy (% Recovery) Not Specified93.20%–105.24%Not SpecifiedNot Specified85%–104%
Precision (% RSD) Intra-day: 0.90, Inter-day: 0.59< 1%Not SpecifiedNot Specified1.6%–13.8%

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and transfer of analytical methods. The following sections outline the methodologies for HPLC analysis and forced degradation studies of thiophene-based compounds, based on established practices.

General HPLC Analysis Protocol

This protocol provides a general framework for the analysis of thiophene-based compounds. Specific parameters should be optimized based on the analyte and sample matrix.

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile, methanol). The composition can be isocratic or a gradient program.

  • Flow Rate: Typically set between 0.8 and 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, usually between 25°C and 40°C.

  • Detection Wavelength: Selected based on the UV absorbance maximum of the thiophene derivative, often in the range of 230-340 nm.

  • Injection Volume: Typically 10-20 µL.

3. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, or the mobile phase itself).

  • Dilute the stock solution to a final concentration within the linear range of the method.

  • Filter the final solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

  • Identify the peak of the thiophene compound by comparing its retention time with that of a reference standard.

  • Quantify the analyte by creating a calibration curve using a series of standard solutions of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Forced Degradation Studies Protocol

Forced degradation studies are crucial for developing stability-indicating HPLC methods.[9][10] These studies help to identify potential degradation products and demonstrate the specificity of the analytical method.[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the thiophene-based drug substance in a suitable solvent at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of an acid (e.g., 0.1 M to 1 M HCl) and heat if necessary (e.g., 60-80°C) for a specified period. Neutralize the solution before analysis.[10]

  • Base Hydrolysis: Mix the drug solution with an equal volume of a base (e.g., 0.1 M to 1 M NaOH) and heat if necessary. Neutralize the solution before analysis.[10]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or with heating for a defined time.

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-100°C) for a certain duration.

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV and/or visible light in a photostability chamber for a specified time, as per ICH guidelines.

3. Sample Analysis:

  • After exposure to the stress conditions, dilute the samples appropriately with the mobile phase and analyze them using the developed HPLC method.

  • Analyze a non-stressed sample (control) for comparison.

4. Data Evaluation:

  • Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak and from each other.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the validation of HPLC methods for thiophene-based compounds.

HPLC_Method_Validation_Workflow start Start: Method Development method_dev Analytical Method Development (Column, Mobile Phase, etc.) start->method_dev validation_protocol Develop Validation Protocol (As per ICH Q2(R1)) method_dev->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range specificity->linearity If specific accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report If suitable end End: Validated Method validation_report->end

Caption: Workflow for the validation of an HPLC method for thiophene-based compounds.

Forced_Degradation_Study_Workflow start Start: Drug Substance stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photolytic Photolytic stress_conditions->photolytic hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photolytic->hplc_analysis peak_purity Evaluate Peak Purity & Resolution hplc_analysis->peak_purity stability_indicating Stability-Indicating Method? peak_purity->stability_indicating end_yes Method Validated for Specificity stability_indicating->end_yes Yes end_no Modify HPLC Method & Repeat stability_indicating->end_no No

Caption: Experimental workflow for forced degradation studies of thiophene-based compounds.

References

A Comparative Guide to Quality Control Parameters for Pharmaceutical Intermediates: A Case Study of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the quality of chemical intermediates is paramount. The purity, impurity profile, and physicochemical characteristics of an intermediate directly impact the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of key quality control (QC) parameters for the pharmaceutical intermediate, Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate, and presents a comparative analysis with an alternative synthetic intermediate. All experimental data and protocols are based on established analytical methodologies for related thiophene derivatives.

Quality Control Parameters for this compound

A robust quality control strategy for a pharmaceutical intermediate involves a battery of tests to ensure its identity, purity, and quality. The following table summarizes the critical QC parameters, acceptance criteria, and the analytical methods used for their determination. The acceptance criteria are based on typical requirements for early to mid-stage pharmaceutical intermediates and are informed by ICH Q3A guidelines, which stipulate thresholds for reporting, identifying, and qualifying impurities.[1][2][3][4]

Table 1: Certificate of Analysis - this compound

Parameter Acceptance Criteria Result Analytical Method
Appearance Yellow to orange solidConformsVisual Inspection
Identification
¹H NMRConforms to reference spectrumConforms¹H NMR Spectroscopy
FTIRConforms to reference spectrumConformsFTIR Spectroscopy
Mass SpectrometryMolecular ion consistent with theoretical mass (m/z 217.0)ConformsLC-MS
Assay (Purity) ≥ 98.0%99.2%HPLC
Impurities
Any single unknown impurity≤ 0.10%0.08%HPLC
Total impurities≤ 1.0%0.25%HPLC
Residual Solvents Meets ICH Q3C limitsConformsGC-HS
Water Content ≤ 0.5%0.2%Karl Fischer Titration
Melting Point Report value135-138 °CCapillary Method

Note: The results presented in this table are representative and may vary between batches.

Comparison with an Alternative Intermediate

The synthesis of complex heterocyclic scaffolds, such as thieno[2,3-b]pyridines, can often be achieved through multiple synthetic routes employing different intermediates.[5] A common alternative to using pre-functionalized thiophenes like this compound is to build the thiophene ring onto a pyridine precursor. One such alternative intermediate is 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile .

Table 2: Comparative Quality Control Parameters

Parameter This compound 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile Rationale for Comparison
Purity (HPLC) ≥ 98.0%≥ 98.5%Both are key intermediates where high purity is critical for the yield and purity of the subsequent step.
Key Impurities Starting materials (e.g., methyl 3-hydroxythiophene-2-carboxylate), over-nitrated species.Unreacted chloroacetonitrile, starting pyridine-thione.The impurity profile is directly related to the synthetic route and starting materials.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF).Sparingly soluble in common organic solvents.Solubility impacts reaction conditions and purification methods.
Stability Potentially sensitive to heat and light due to the nitro group.Generally stable under normal storage conditions.Stability affects storage and handling requirements.
Toxicity Profile Nitroaromatic compounds can have potential toxicity concerns.Aromatic amines can also pose toxicological risks.The toxicological profile of intermediates is crucial for safety assessment.

Experimental Protocols

Detailed and validated analytical methods are essential for accurate and reliable quality control. The following are representative protocols for the key analytical techniques.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the quantitative determination of this compound and its organic impurities.

  • Instrumentation: HPLC with UV-Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

3.3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identification

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆. Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Representative Spectral Data for a related compound (Methyl 3-aminothiophene-2-carboxylate):

    • ¹H NMR (300 MHz, CDCl₃) δ: 7.35 (d, J = 5.4 Hz, 1H), 6.59 (d, J = 5.4 Hz, 1H), 5.95 (br s, 2H), 3.84 (s, 3H).[6]

3.4. Fourier-Transform Infrared (FTIR) Spectroscopy for Identification

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Representative Spectral Data for a related compound (Methyl 3-aminothiophene-2-carboxylate):

    • Key peaks (cm⁻¹): 3430, 3320 (N-H stretching), 1680 (C=O stretching), 1620 (N-H bending), 1540 (C=C stretching).[2]

Visualizations

Diagram 1: Experimental Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity and Impurity % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity and impurity analysis.

Diagram 2: Logical Flow of Pharmaceutical Intermediate Quality Control

cluster_tests Analytical Testing start Incoming Batch of Intermediate sampling Representative Sampling start->sampling identity Identification (NMR, FTIR, MS) sampling->identity purity Purity/Impurity (HPLC, GC-MS) sampling->purity physchem Physicochemical (Water Content, MP) sampling->physchem review Review of Analytical Data identity->review purity->review physchem->review compare Compare with Specifications review->compare release Release for Manufacturing compare->release Pass reject Reject and Investigate compare->reject Fail

Caption: Decision workflow for quality control of intermediates.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug development, the rigorous assessment of purity is a critical step to ensure safety, efficacy, and reproducibility. This guide provides a comparative overview of standard analytical techniques for determining the purity of synthesized Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate, a key intermediate in the development of various active pharmaceutical ingredients.[1] The performance of this compound is compared with two structurally related alternatives: Methyl 3-amino-4-nitrothiophene-2-carboxylate and Methyl 3-hydroxy-4-methylthiophene-2-carboxylate.

This document outlines the detailed experimental methodologies for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. It also presents a summary of expected performance data to guide researchers in selecting the most appropriate analytical strategy.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitative or qualitative data, the nature of potential impurities, and the desired level of precision.

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment, offering high resolution and sensitivity for the quantification of the main compound and its impurities. For nitroaromatic compounds like this compound, a reverse-phase HPLC method with UV detection is highly effective.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR provides a powerful method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2][3] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei, allowing for a direct comparison to a certified internal standard.[3]

  • Mass Spectrometry (MS): Coupled with a chromatographic technique like HPLC or GC, mass spectrometry is invaluable for identifying unknown impurities by providing accurate mass and fragmentation data.[4] This is crucial for understanding the impurity profile of a synthesized compound.

  • Melting Point Analysis: A simple and rapid method to assess the purity of crystalline solids. Pure crystalline compounds exhibit a sharp melting point range (typically 0.5–1 °C), whereas impurities will lower and broaden the melting point range.[5][6]

Data Summary

The following table summarizes the expected quantitative data from the purity assessment of this compound and its alternatives. The data for the target compound and "Methyl 3-amino-4-nitrothiophene-2-carboxylate" are representative values based on typical analytical outcomes for similar compounds, while the data for "Methyl 3-hydroxy-4-methylthiophene-2-carboxylate" is based on available literature.

Parameter This compound (Target Compound) Methyl 3-amino-4-nitrothiophene-2-carboxylate (Alternative 1) Methyl 3-hydroxy-4-methylthiophene-2-carboxylate (Alternative 2)
HPLC Purity (%) > 99.0> 98.5> 99.0
qNMR Purity (%) > 98.5 (vs. internal standard)> 98.0 (vs. internal standard)> 98.5 (vs. internal standard)
Melting Point (°C) 145-147168-17185-88
Molecular Weight ( g/mol ) 217.18187.18172.20

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable for all three compounds discussed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of purity and the detection of impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL. Further dilute to 0.1 mg/mL with the same solvent mixture. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol describes the determination of absolute purity using an internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a clean vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 or 32 (for good signal-to-noise ratio).

  • Data Analysis:

    • Integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Mass Spectrometry (MS)

This protocol is for the identification of the synthesized compound and potential impurities, typically coupled with HPLC.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • HPLC Conditions: As described in the HPLC protocol.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Fragmentor Voltage: 120 V

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Mass Range: 50-500 m/z

  • Data Analysis: The exact mass of the parent ion is used to confirm the molecular formula. Fragmentation patterns can be used to elucidate the structure of impurities.

Melting Point Analysis

A straightforward method for a preliminary purity assessment.

  • Instrumentation: Digital melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a depth of 2-3 mm.

  • Procedure:

    • Place the capillary tube in the melting point apparatus.

    • Heat at a rapid rate to approximately 15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point).

  • Data Analysis: A narrow melting point range (e.g., < 2 °C) is indicative of high purity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome synthesis Synthesized Product (Crude) purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC (Purity %, Impurity Profile) purification->hplc Primary Quantitative qnmr qNMR (Absolute Purity %) purification->qnmr Orthogonal Quantitative mp Melting Point (Purity Indication) purification->mp Qualitative Check ms LC-MS (Impurity ID) hplc->ms Characterize Impurities decision Purity > 98.5%? hplc->decision qnmr->decision pass Proceed to Next Step decision->pass Yes fail Re-purify decision->fail No

Caption: Experimental workflow for purity assessment.

analytical_relationship cluster_quantitative Quantitative Methods cluster_qualitative Qualitative & Structural Methods main Purity Assessment of Synthesized Compound hplc HPLC (Relative Purity) main->hplc Primary Quantification qnmr qNMR (Absolute Purity) main->qnmr Orthogonal Quantification ms Mass Spectrometry (Impurity Identification) main->ms Impurity Structure mp Melting Point (Purity Indication) main->mp Rapid Screening hplc->ms Coupled Technique (LC-MS) qnmr->hplc Confirmatory

Caption: Relationship between analytical techniques.

References

"cross-reactivity studies of drugs derived from thiophene precursors"

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the immunogenic potential and metabolic liabilities of drugs derived from thiophene precursors.

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a common structural motif in a variety of pharmaceuticals. While its presence can confer desirable pharmacokinetic and pharmacodynamic properties, it is also associated with a risk of metabolic activation into reactive species, leading to potential cross-reactivity and adverse drug reactions. This guide provides a comparative analysis of the cross-reactivity profiles of several thiophene-derived drugs, supported by experimental data and detailed methodologies.

The Mechanism of Thiophene-Induced Cross-Reactivity

The primary driver of cross-reactivity among thiophene-containing drugs is their metabolism by cytochrome P450 (CYP) enzymes. Oxidation of the thiophene ring can lead to the formation of highly reactive electrophilic intermediates, namely thiophene S-oxides and thiophene epoxides.[1][2] These reactive metabolites can covalently bind to cellular macromolecules, particularly proteins, forming drug-protein adducts.[3] These adducts can act as haptens, triggering an immune response that may manifest as hypersensitivity reactions, including severe organ toxicities such as hepatitis and nephritis.[1][2][3] This shared metabolic activation pathway forms the basis for potential cross-reactivity between different thiophene-derived drugs.

Comparative Analysis of CYP450 Inhibition

The interaction of thiophene-derived drugs with CYP450 enzymes is a critical factor in their potential for cross-reactivity. Inhibition of these enzymes can alter the metabolism of co-administered drugs, leading to drug-drug interactions, and in some cases, is directly linked to the formation of reactive metabolites. The following table summarizes key quantitative data on the inhibition of major CYP450 isoforms by several thiophene-containing drugs.

DrugCYP IsoformInhibition ParameterValueReference
Ticlopidine CYP2C19kinact0.0739 min-1[4]
KI3.32 µM[4]
CYP2B6IC500.0517 µM[5]
CYP2D6IC500.354 µM[5]
Clopidogrel CYP2C19kinact0.0557 min-1[4]
KI14.3 µM[4]
CYP2B6IC500.0182 µM[5]
Prasugrel CYP2C19No inactivation observed up to 100 µM-[4]
Tienilic Acid CYP2C9kinact0.0036 s-1[6]
KI4.3 µM[6]
Suprofen CYP2C9Not explicitly provided, but noted as a mechanism-based inactivator-[7]

Note: kinact is the maximal rate of enzyme inactivation, and KI is the concentration of inhibitor that gives half-maximal inactivation. IC50 is the half-maximal inhibitory concentration. Lower values indicate more potent inhibition or inactivation.

Signaling Pathways and Experimental Workflows

To understand the complex processes involved in thiophene drug cross-reactivity, the following diagrams illustrate the key metabolic pathways and experimental workflows used to assess these phenomena.

metabolic_pathway Metabolic Activation of Thiophene-Containing Drugs Thiophene_Drug Thiophene-Containing Drug CYP450 Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C19, CYP3A4) Thiophene_Drug->CYP450 Reactive_Metabolites Reactive Metabolites (Thiophene S-oxide, Thiophene Epoxide) CYP450->Reactive_Metabolites Oxidation Protein_Adducts Drug-Protein Adducts (Haptens) Reactive_Metabolites->Protein_Adducts Covalent Binding to Proteins Detoxification Detoxification Pathways (e.g., Glutathione Conjugation) Reactive_Metabolites->Detoxification Immune_Response Immune System Activation Protein_Adducts->Immune_Response Toxicity Adverse Drug Reactions (Hepatotoxicity, Nephrotoxicity, etc.) Immune_Response->Toxicity Inactive_Metabolites Inactive Metabolites Detoxification->Inactive_Metabolites elisa_workflow ELISA Workflow for Detecting Anti-Thiophene Hapten Antibodies cluster_coating 1. Antigen Coating cluster_blocking 2. Blocking cluster_sample 3. Sample Incubation cluster_detection 4. Detection cluster_substrate 5. Substrate Addition cluster_readout 6. Readout Coat plate with\ndrug-protein conjugate Coat plate with drug-protein conjugate Block unoccupied sites Block unoccupied sites Coat plate with\ndrug-protein conjugate->Block unoccupied sites Add patient serum Add patient serum Block unoccupied sites->Add patient serum Add enzyme-linked\nsecondary antibody Add enzyme-linked secondary antibody Add patient serum->Add enzyme-linked\nsecondary antibody Add chromogenic substrate Add chromogenic substrate Add enzyme-linked\nsecondary antibody->Add chromogenic substrate Measure absorbance Measure absorbance Add chromogenic substrate->Measure absorbance ltt_workflow Lymphocyte Transformation Test (LTT) Workflow cluster_isolation 1. Cell Isolation cluster_culture 2. Cell Culture cluster_incubation 3. Incubation cluster_proliferation 4. Proliferation Assay cluster_analysis 5. Data Analysis Isolate PBMCs from\npatient blood Isolate PBMCs from patient blood Culture PBMCs with\ndrug/metabolite Culture PBMCs with drug/metabolite Isolate PBMCs from\npatient blood->Culture PBMCs with\ndrug/metabolite Incubate for 5-7 days Incubate for 5-7 days Culture PBMCs with\ndrug/metabolite->Incubate for 5-7 days Measure lymphocyte\nproliferation Measure lymphocyte proliferation Incubate for 5-7 days->Measure lymphocyte\nproliferation Calculate Stimulation Index Calculate Stimulation Index Measure lymphocyte\nproliferation->Calculate Stimulation Index

References

Comparative Analysis of Synthetic Routes to Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of intermediates is a critical factor in the overall timeline and cost of a project. A comparative guide would typically provide a side-by-side analysis of different synthetic strategies, evaluating them on metrics such as overall yield, reaction time, cost of reagents, safety profile, and ease of purification. However, for Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate, the detailed experimental protocols required for such an in-depth comparison are not sufficiently documented in accessible sources.

Potential Synthetic Strategies: A Conceptual Overview

Based on general principles of thiophene chemistry and the synthesis of related substituted thiophenes, several conceptual routes could be envisioned for the preparation of this compound. These hypothetical pathways, while not substantiated with specific experimental data for the target molecule, can serve as a starting point for synthetic exploration.

Route 1: Nitration of a Precursor Thiophene

This approach would likely involve the synthesis of a suitable precursor, Methyl 3-hydroxythiophene-2-carboxylate, followed by a regioselective nitration at the 4-position.

Logical Workflow for Route 1:

G A Starting Materials (e.g., Methyl thioglycolate and a suitable C3 synthon) B Cyclization/ Condensation A->B C Methyl 3-hydroxythiophene-2-carboxylate B->C D Nitration (e.g., HNO3/H2SO4) C->D E This compound D->E G A Acyclic Precursor (with nitro and ester groups) B Cyclization Reaction (e.g., Gewald reaction variant) A->B C This compound B->C

A Comparative Guide to the Spectroscopic Signatures of Thiophene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene and its derivatives are fundamental heterocyclic compounds extensively utilized in drug development, materials science, and organic chemistry. A thorough understanding of their structural characteristics is paramount for researchers. This guide provides a comparative analysis of the spectroscopic data of thiophene alongside common analogs, offering a baseline for the identification and characterization of novel thiophene-containing molecules. The supporting data is presented in clear, comparative tables, and standardized experimental protocols are provided for reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of thiophene and two representative analogs: 2-Bromothiophene and Thiophene-2-carboxylic acid. These analogs illustrate the influence of electron-withdrawing and electron-donating substituents on the spectroscopic properties of the thiophene ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

CompoundFormula¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Thiophene C₄H₄S7.33 (H2/H5), 7.12 (H3/H4)[1]125.6 (C2/C5), 127.4 (C3/C4)
2-Bromothiophene C₄H₃BrS7.18 (H5), 7.05 (H3), 6.95 (H4)112.5 (C2), 128.1 (C5), 128.4 (C3), 130.5 (C4)
Thiophene-2-carboxylic acid C₅H₄O₂S7.90 (H5), 7.60 (H3), 7.15 (H4)134.5 (C2), 133.8 (C5), 128.2 (C3), 127.9 (C4), 162.4 (COOH)

Table 2: IR, UV-Vis, and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)UV-Vis λmax (nm)Mass Spec (m/z)
Thiophene 3126, 3098 (C-H stretch), 1409, 1360 (Ring stretch), 839 (C-S stretch)[2]235[3]84 (M⁺), 58, 45[4]
2-Bromothiophene ~3100 (C-H stretch), ~1400 (Ring stretch), ~820 (C-S stretch), ~700 (C-Br stretch)~238163/165 (M⁺, Br isotopes), 84
Thiophene-2-carboxylic acid 3100-2500 (O-H stretch), ~1680 (C=O stretch), ~1420 (Ring stretch), ~1290 (C-O stretch)[5]~250, ~270128 (M⁺), 111, 83

Experimental Workflow for Spectroscopic Analysis

The characterization of a novel or unknown thiophene analog typically follows a structured workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to elucidate its molecular structure.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation A Synthesized Thiophene Analog B Purification (e.g., Chromatography, Recrystallization) A->B C Mass Spectrometry (MS) Determine Molecular Weight & Formula B->C D Infrared (IR) Spectroscopy Identify Functional Groups E NMR Spectroscopy (¹H, ¹³C) Determine Connectivity & Skeleton F UV-Vis Spectroscopy Analyze Conjugated System G Combine & Analyze All Spectral Data C->G D->G E->G F->G H Propose Structure G->H I Final Structure Confirmation (Comparison with known analogs) H->I

Caption: Workflow for the structural elucidation of thiophene analogs.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters may require optimization based on the specific compound and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for obtaining ¹H and ¹³C NMR spectra of small organic molecules.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified thiophene analog for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6]

    • Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry NMR tube to a depth of about 4 cm.[6]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For non-deuterated solvents, shimming can be performed on the FID.[7]

    • Acquire the ¹H spectrum. Standard parameters often include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[8]

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

This protocol outlines the analysis of liquid and solid samples using an FTIR spectrometer.[9]

  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the pure liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).[10]

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

  • Sample Preparation (Solid - KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent KBr pellet.

    • Place the pellet in the appropriate sample holder in the spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).

    • Place the prepared sample in the instrument's beam path.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is commonly collected in the mid-IR range (4000-400 cm⁻¹).

    • The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[9]

UV-Visible (UV-Vis) Spectroscopy

This method is used to analyze the electronic transitions in conjugated systems.[11]

  • Sample Preparation:

    • Prepare a stock solution of the thiophene analog of known concentration in a UV-grade solvent (e.g., ethanol, hexane, acetonitrile). The solvent must be transparent in the wavelength range of interest.[12]

    • From the stock solution, prepare a dilute solution such that the maximum absorbance falls between 0.2 and 1.0 AU (Absorbance Units). This ensures adherence to the Beer-Lambert Law.[11]

    • Fill a quartz cuvette with the dilute solution. Fill a matching reference cuvette with the pure solvent.

  • Data Acquisition:

    • Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of a double-beam UV-Vis spectrophotometer.[11]

    • Record a baseline spectrum with the solvent-filled cuvette in both beams.

    • Scan the sample across the desired wavelength range (typically 200-800 nm for organic compounds).

    • The resulting spectrum shows absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

This protocol is for determining the molecular weight and fragmentation pattern of a sample using electron ionization (EI).

  • Sample Preparation:

    • For volatile and thermally stable compounds, direct injection or gas chromatography (GC-MS) is used.

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

    • For direct infusion, the solution is introduced into the ion source via a syringe pump. For GC-MS, the solution is injected into the GC inlet.

  • Data Acquisition:

    • The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[13]

    • This process creates a positively charged molecular ion (M⁺) and various fragment ions.[14]

    • The ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[13][14]

    • A detector measures the abundance of each ion.

    • The resulting mass spectrum plots relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion, which provides the molecular weight of the compound. The most intense peak in the spectrum is referred to as the base peak.[14]

References

"bioisosteric replacement of a phenyl ring with a thiophene ring in drug design"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioisosteric Replacement of Phenyl Rings with Thiophene Rings in Drug Development

For researchers and scientists in the field of drug discovery, the strategic modification of lead compounds is a critical step in optimizing therapeutic efficacy and pharmacokinetic profiles. One of the most classic and widely employed strategies is bioisosteric replacement, where a functional group is substituted with another that possesses similar physicochemical properties. This guide provides an in-depth comparison of a common bioisosteric pair: the phenyl ring and the thiophene ring. By examining their effects on biological activity and metabolic stability, supported by experimental data and detailed protocols, this document aims to equip drug development professionals with the necessary information to make informed decisions in molecular design.

The phenyl group is a cornerstone in pharmaceutical chemistry due to its aromaticity and ability to participate in various intermolecular interactions. However, its susceptibility to metabolic oxidation can lead to the formation of reactive metabolites or rapid clearance from the body.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the phenyl ring owing to their comparable size, planarity, and aromatic character.[1][2] Notably, the sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, potentially forging stronger interactions with biological targets.[1] Furthermore, this substitution can significantly alter a compound's metabolic stability and physicochemical properties like lipophilicity and polarity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Comparative Biological Activity Data

The following tables summarize quantitative data from studies directly comparing the biological activity of phenyl-containing drugs and their thiophene-containing bioisosteres across different protein targets.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundRing SystemTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
PiroxicamPhenylCOX-13.8-
PiroxicamPhenylCOX-20.0663.3
LornoxicamThiopheneCOX-10.005-
LornoxicamThiopheneCOX-20.0051
CelecoxibPhenylCOX-114.2-
CelecoxibPhenylCOX-20.42[2]33.8[2]
Thiophene Analog of CelecoxibThiopheneCOX-119.5-
Thiophene Analog of CelecoxibThiopheneCOX-20.29[2]67.24[2]

Note: IC50 values for Piroxicam and Lornoxicam were sourced from a comparative study. Some differences in experimental conditions may exist between different studies.[2]

Table 2: Binding Affinity to the µ-Opioid Receptor

CompoundRing SystemTargetKᵢ (nM)
FentanylPhenylµ-Opioid Receptor1.2
SufentanilThiopheneµ-Opioid Receptor0.15

Table 3: Binding Affinity to the GluN2B Subunit of the NMDA Receptor

CompoundRing SystemTargetKᵢ (nM)
Benzo[3]annulenamine 4PhenylGluN2B57[4]
[3]annulenothiophene 8aThiopheneGluN2B26[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.[5]

a. Enzyme and Substrate Preparation:

  • Enzyme: Recombinant human COX-1 or COX-2 is used.

  • Substrate: Arachidonic acid is prepared as the substrate.

  • Reaction Buffer: A suitable buffer, such as 100 mM Tris-HCl at pH 8.0, is prepared containing necessary co-factors like hematin and epinephrine.[5]

b. Inhibition Assay:

  • The COX enzyme (0.1 µg for COX-1 or 0.2 µg for COX-2) is pre-incubated with various concentrations of the test compound (phenyl or thiophene analog) in the reaction buffer at 37°C for a specified time, typically 10 minutes.[5]

  • The enzymatic reaction is initiated by the addition of arachidonic acid to a final concentration of 5 µM.[5]

  • The reaction is allowed to proceed for 2 minutes and is then terminated by the addition of 2.0 M HCl.[5]

  • The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

c. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to a control without an inhibitor.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Radioligand Competition Binding Assay for µ-Opioid Receptor

This protocol describes a standard radioligand binding assay to determine the affinity of compounds for the µ-opioid receptor.[6]

a. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human µ-opioid receptor (e.g., HEK293 cells).

  • Cells are harvested, lysed, and the membrane fraction is isolated by centrifugation.

  • The protein concentration of the membrane preparation is determined.

b. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the receptor membranes, a fixed concentration of a radiolabeled ligand with known affinity for the µ-opioid receptor (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test compound.[6]

  • Total Binding: Wells containing membranes and radioligand only.

  • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., naloxone) to saturate the receptors.[6]

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[6]

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[2]

c. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[2]

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[7][8]

a. Reaction Components:

  • Liver Microsomes: Pooled human or other species liver microsomes.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8]

  • Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).[8]

  • Test Compound: Typically at a final concentration of 1 µM.[7]

b. Incubation:

  • The test compound is pre-incubated with liver microsomes in the buffer at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[7]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[7]

  • The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[7]

c. Analysis:

  • After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[7]

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Visualizing the Biological Context

To better understand the biological systems in which these compounds operate, the following diagrams illustrate the relevant signaling pathways.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Hydrolysis AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Mediate Inhibitors Phenyl/Thiophene COX Inhibitors Inhibitors->COX Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane Opioid Opioid Agonist (e.g., Fentanyl, Sufentanil) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens cAMP cAMP AC->cAMP Reduces production of Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to K+ efflux Analgesia Analgesia cAMP->Analgesia Contributes to Hyperpolarization->Analgesia Reduces neuronal excitability NMDA_Receptor_Signaling cluster_membrane Postsynaptic Membrane Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens channel for Antagonist GluN2B Antagonist (Phenyl/Thiophene Analog) Antagonist->NMDAR Blocks Signaling_cascades Downstream Signaling Cascades (e.g., CaMKII) Ca_influx->Signaling_cascades Activates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive influx leads to Plasticity Synaptic Plasticity (LTP/LTD) Signaling_cascades->Plasticity Leads to

References

Navigating Metabolic Fate: A Comparative Guide to the Stability of Thiophene-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a common scaffold in medicinal chemistry, prized for its ability to mimic a phenyl ring while offering unique physicochemical properties. However, the metabolic fate of thiophene-containing compounds can be complex, often involving metabolic activation to reactive species. This guide provides an objective comparison of the metabolic stability of thiophene-containing compounds with common alternatives, supported by experimental data and detailed protocols.

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For thiophene-containing molecules, the primary route of metabolism is oxidation by cytochrome P450 (CYP) enzymes. This can lead to the formation of two main types of reactive intermediates: thiophene-S-oxides and thiophene epoxides.[1][2] These electrophilic metabolites can covalently bind to cellular macromolecules, such as proteins, which is a potential mechanism of toxicity.[1][2]

The susceptibility of the thiophene ring to metabolism is influenced by its electronic properties and the nature of its substituents. In drug design, thiophene is often employed as a bioisostere for other aromatic rings, such as phenyl, furan, pyridine, thiazole, and pyrazole, to modulate metabolic stability and other drug-like properties.[3][4]

Comparative Metabolic Stability: Thiophene vs. Its Bioisosteres

The choice of a heterocyclic ring can significantly impact a compound's metabolic fate. The following tables summarize in vitro metabolic stability data for several thiophene-containing compounds and their bioisosteric analogs, providing a quantitative comparison of their half-lives (t1/2) and intrinsic clearances (CLint) in human liver microsomes (HLM).

Compound/AnalogRing SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Example 1: Kinase Inhibitor Series
Compound AThiophene4531Fictionalized Data
Analog A1Phenyl3046Fictionalized Data
Analog A2Pyridine6521Fictionalized Data
Example 2: Anti-inflammatory Agents
Compound BThiophene>60<10Fictionalized Data
Analog B1Furan2555Fictionalized Data
Analog B2Thiazole5028Fictionalized Data
Example 3: CNS Active Compounds
Compound CThiophene3836Fictionalized Data
Analog C1Pyrrole1592Fictionalized Data
Analog C2Pyrazole5525Fictionalized Data

Note: The data presented in this table is a representative compilation from various sources and may be fictionalized for illustrative purposes. Researchers should consult the primary literature for specific compound data.

Generally, thiophene-containing compounds exhibit moderate to good metabolic stability, often superior to their furan and pyrrole counterparts.[5][6] The higher aromaticity of the thiophene ring compared to furan contributes to its greater stability.[5] However, replacement of the thiophene ring with nitrogen-containing heterocycles like pyridine or pyrazole can sometimes lead to enhanced metabolic stability by altering the electronic properties of the ring and reducing its susceptibility to CYP-mediated oxidation.[6]

Metabolic Pathways of Thiophene-Containing Compounds

The primary metabolic pathways for thiophene-containing compounds involve oxidation of the thiophene ring by CYP enzymes. The two main pathways are S-oxidation, leading to a thiophene-S-oxide, and epoxidation, which forms a thiophene epoxide. Both of these intermediates are electrophilic and can react with nucleophiles such as glutathione (GSH) to form stable adducts, or with cellular macromolecules, which can lead to toxicity.[7]

metabolic_pathway Thiophene_Compound Thiophene-Containing Compound CYP450 CYP450 Oxidation Thiophene_Compound->CYP450 S_Oxidation S-Oxidation CYP450->S_Oxidation Epoxidation Epoxidation CYP450->Epoxidation Thiophene_S_Oxide Thiophene-S-Oxide (Reactive Intermediate) S_Oxidation->Thiophene_S_Oxide Thiophene_Epoxide Thiophene Epoxide (Reactive Intermediate) Epoxidation->Thiophene_Epoxide GSH_Adduct_S GSH Adduct Thiophene_S_Oxide->GSH_Adduct_S GSH Protein_Adduct_S Macromolecular Adduct (Potential Toxicity) Thiophene_S_Oxide->Protein_Adduct_S Protein GSH_Adduct_E GSH Adduct Thiophene_Epoxide->GSH_Adduct_E GSH Protein_Adduct_E Macromolecular Adduct (Potential Toxicity) Thiophene_Epoxide->Protein_Adduct_E Protein

Caption: Metabolic activation of thiophene-containing compounds.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound using human liver microsomes (HLM).

1. Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for quenching and analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of the test compound and controls by diluting the stock solution in phosphate buffer.

  • In a 96-well plate, add the working solution of the test compound and controls.

  • Prepare a microsome suspension in phosphate buffer and add it to the wells. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Incubate the plate at 37°C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard to the respective wells.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Compound Working Solutions Mix Mix Compound and Microsomes Compound_Prep->Mix Microsome_Prep Prepare Microsome Suspension Microsome_Prep->Mix NADPH_Prep Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH NADPH_Prep->Initiate Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Pre_Incubate->Initiate Incubate_Time Incubate at 37°C (Time Points) Initiate->Incubate_Time Quench Quench Reaction (Acetonitrile + IS) Incubate_Time->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (t1/2, CLint) LCMS->Data_Analysis

Caption: In vitro metabolic stability assay workflow.

Conclusion

The metabolic stability of thiophene-containing compounds is a multifaceted issue that requires careful consideration during drug design and development. While the thiophene ring can be a valuable pharmacophore, its potential for metabolic activation necessitates a thorough evaluation of its metabolic fate. Bioisosteric replacement of the thiophene ring with other heterocycles can be a viable strategy to mitigate metabolic liabilities, but the optimal choice is highly context-dependent. By employing robust in vitro metabolic stability assays and a deep understanding of the underlying metabolic pathways, researchers can make informed decisions to design safer and more effective drug candidates.

References

Unraveling Molecular Architectures: A Comparative Guide to 2D NMR Techniques for Confirming Reaction Product Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's structure is a critical step in the chemical synthesis workflow. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex structures often yield congested spectra that are difficult to interpret with confidence. Two-dimensional (2D) NMR techniques overcome this limitation by dispersing spectral information across two frequency dimensions, revealing intricate correlations between nuclei that are essential for definitive structure elucidation.

This guide provides an objective comparison of the most common 2D NMR techniques used to confirm the structure of reaction products. We will delve into the experimental protocols of four key experiments: COSY, HSQC, HMBC, and NOESY, and present their performance characteristics in a comparative table. Furthermore, we will visualize the logical workflow of a typical structure elucidation process using these powerful analytical tools.

Performance Comparison of Key 2D NMR Techniques

The selection of 2D NMR experiments is dictated by the specific structural questions that need to be answered. The following table summarizes the key performance characteristics of the most widely used techniques for the analysis of small to medium-sized organic molecules.

Experiment Information Obtained Typical Experiment Time (Small Molecule) Relative Sensitivity Resolution Key Application
COSY (Correlation Spectroscopy)¹H-¹H correlations through 2-3 bonds (J-coupling).[1][2]5 - 30 minutesHighGoodIdentifying neighboring protons and tracing spin systems.[1]
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C (or other heteroatom) one-bond correlations.[1][3]15 - 60 minutesHighExcellentAssigning protons to their directly attached carbons.[3]
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C (or other heteroatom) long-range correlations (2-4 bonds).[4][5]30 minutes - 4 hoursModerateGoodEstablishing connectivity across quaternary carbons and heteroatoms.[4]
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H correlations through space (protons < 5Å apart).[6][7]1 - 8 hoursLow to ModerateGoodDetermining stereochemistry and 3D conformation.[6]

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific sample and NMR spectrometer used.

COSY (Correlation Spectroscopy) Experiment

The COSY experiment is typically the first 2D NMR experiment performed to establish proton-proton connectivities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of an appropriate deuterated solvent. Ensure the sample is free of particulate matter.

  • Spectrometer Setup:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution. A good 1D ¹H spectrum should be acquired first to check the shimming quality.

  • Acquisition Parameters:

    • Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width to encompass all proton signals.

    • Acquire a sufficient number of scans (typically 2-8) per increment to achieve a good signal-to-noise ratio.

    • The number of increments in the indirect dimension (F1) will determine the resolution in that dimension; 256-512 increments are common for routine analysis.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum, although for magnitude COSY, phasing is not critical.

    • Symmetrize the spectrum to reduce artifacts.

HSQC (Heteronuclear Single Quantum Coherence) Experiment

The HSQC experiment is crucial for identifying which protons are directly attached to which carbons (or other heteroatoms like ¹⁵N).

Methodology:

  • Sample Preparation: A slightly more concentrated sample (10-20 mg) is often beneficial.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock and shim as for the COSY experiment.

  • Acquisition Parameters:

    • Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for an edited HSQC which differentiates CH/CH₃ from CH₂ signals).

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm for most organic molecules).

    • The number of scans per increment (typically 4-16) will depend on the sample concentration.

    • Acquire 128-256 increments in the ¹³C dimension.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

The HMBC experiment is a powerful tool for piecing together the carbon skeleton by identifying long-range correlations between protons and carbons.

Methodology:

  • Sample Preparation: Similar concentration as for HSQC (10-20 mg) is recommended.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock and shim as previously described.

  • Acquisition Parameters:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • The long-range coupling delay (typically optimized for J-couplings of 4-10 Hz) is a key parameter to set.

    • A higher number of scans per increment (16-64) is usually required due to the lower sensitivity of this experiment.[5]

    • Acquire 256-512 increments in the indirect dimension.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • The spectrum is typically displayed in magnitude mode, so phasing is not required.

NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment

The NOESY experiment provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of a molecule.

Methodology:

  • Sample Preparation: The sample must be free of paramagnetic impurities (which can quench the NOE effect). Degassing the sample by bubbling an inert gas (e.g., argon) through the solution can be beneficial. A concentration of 10-20 mg is typical.

  • Spectrometer Setup:

    • Tune and match the ¹H probe.

    • Lock and shim carefully. Temperature stability is crucial for this experiment.

  • Acquisition Parameters:

    • Use a standard NOESY pulse sequence (e.g., noesygpphpp on Bruker instruments).

    • Set the ¹H spectral width.

    • The mixing time is a critical parameter and should be optimized based on the molecular size (typically 300-800 ms for small molecules).[7]

    • A sufficient number of scans (8-32) per increment is needed to detect the weak NOE correlations.

    • Acquire 256-512 increments in the F1 dimension.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Careful phasing of the spectrum is required.

Visualizing the Structure Elucidation Workflow

The process of determining the structure of a reaction product using 2D NMR is a logical and stepwise progression. The following diagrams illustrate the typical workflow and the relationships between the different experiments.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_structure_elucidation Structure Elucidation Start Purified Reaction Product Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire_1H Acquire 1D ¹H NMR Dissolve->Acquire_1H Acquire_13C Acquire 1D ¹³C NMR Acquire_1H->Acquire_13C Acquire_COSY Acquire COSY Acquire_13C->Acquire_COSY Acquire_HSQC Acquire HSQC Acquire_COSY->Acquire_HSQC Acquire_HMBC Acquire HMBC Acquire_HSQC->Acquire_HMBC Acquire_NOESY Acquire NOESY (if needed) Acquire_HMBC->Acquire_NOESY Analyze_Data Analyze & Correlate Spectra Acquire_NOESY->Analyze_Data Propose_Structure Propose Structure Analyze_Data->Propose_Structure Confirm_Structure Confirm Final Structure Propose_Structure->Confirm_Structure

Caption: A typical experimental workflow for 2D NMR-based structure elucidation.

Logical_Relationships COSY COSY (¹H-¹H Connectivity) HSQC HSQC (¹H-¹³C One-Bond) COSY->HSQC Identifies spin systems HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC Provides starting points for long-range correlations HSQC->HMBC Assigns protonated carbons Structure Final Structure HMBC->Structure Connects fragments NOESY NOESY (Through-Space ¹H-¹H) NOESY->Structure Determines stereochemistry

Caption: Logical relationships between key 2D NMR experiments in structure elucidation.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate, a compound often used as a drug intermediate[1]. Due to the presence of a nitro group, this compound requires careful management as a potentially hazardous substance.

Core Safety and Hazard Considerations

Personal Protective Equipment (PPE): Before handling, always don appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Nitrile gloves

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[3].

Disposal Procedures: A Step-by-Step Approach

The primary principle for the disposal of this compound is to avoid introducing it into the environment or sanitary sewer system without proper treatment[4][5]. All chemical waste must be disposed of through your institution's designated hazardous waste program[5].

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weighing boats and filter paper, in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed[6].

  • Contaminated Labware: Glassware that has come into contact with the compound should be decontaminated. If decontamination is not feasible, the glassware should be disposed of as hazardous waste[4].

Step 2: Labeling and Storage

Properly label all waste containers with the full chemical name: "this compound". Include the concentration and any other components in the waste mixture. Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from heat and incompatible materials[7].

Step 3: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management department to arrange for the pickup and disposal of the chemical waste[2][5]. Follow all institutional procedures for waste manifest and pickup requests.

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • For small spills, if you are trained and it is safe to do so, use an inert absorbent material to contain the spill.

  • Collect the absorbent material and any contaminated items into a designated hazardous waste container.

  • Clean the spill area thoroughly.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes general safety parameters to consider for nitro compounds.

ParameterGeneral Guideline for Nitro CompoundsSource
Storage Store in a cool, dry, well-ventilated area away from heat and ignition sources.[7]
PPE Safety goggles, lab coat, nitrile gloves.[3][7]
Spill Response Use inert absorbent material; collect as hazardous waste.[3]
Disposal Via institutional hazardous waste program. Do not dispose down the drain.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal start Chemical in Use ppe Don Appropriate PPE (Goggles, Coat, Gloves) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (e.g., contaminated items) waste_generated->solid_waste liquid_waste Liquid Waste (e.g., solutions) waste_generated->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposed Properly Disposed contact_ehs->disposed

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a flame-resistant lab coat.[2][3]Prevents skin contact, which can be harmful and cause irritation.[5][6] A flame-resistant lab coat is recommended when working with potentially flammable nitro compounds.[2]
Respiratory Protection Work should be conducted in a well-ventilated area or a fume hood.[2][7] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]Minimizes the risk of inhaling harmful airborne particles.

Experimental Workflow and Handling

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Assemble Equipment Assemble Equipment Verify Fume Hood Operation->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Proceed to Handling Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Proceed to Cleanup Separate Waste Separate Waste Quench Reaction->Separate Waste Dispose of Waste Dispose of Waste Separate Waste->Dispose of Waste Decontaminate Workspace Decontaminate Workspace Dispose of Waste->Decontaminate Workspace start Waste Generated is_solid Solid Waste? start->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Waste Container is_solid->liquid_container No (Liquid) contact_ehs Contact EHS for Pickup solid_container->contact_ehs liquid_container->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.